Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag
Description
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Properties
Molecular Formula |
C52H63F2N13O18P2S2 |
|---|---|
Molecular Weight |
1322.2 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[4-[[9-[(1R,6R,8R,9R,10R,15R,17R,18R)-9-fluoro-17-(5-fluoro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-8-yl]purin-6-yl]amino]-4-oxobutyl]-N-methylcarbamate |
InChI |
InChI=1S/C52H63F2N13O18P2S2/c1-26(2)39(62-33(68)9-6-5-7-18-65-35(70)15-16-36(65)71)49(75)60-27(3)47(73)61-29-13-11-28(12-14-29)20-79-52(76)64(4)17-8-10-34(69)63-44-40-46(57-23-55-44)67(25-59-40)50-38(54)42-32(83-50)22-81-87(78,89)85-43-41(72)31(21-80-86(77,88)84-42)82-51(43)66-19-30(53)37-45(66)56-24-58-48(37)74/h11-16,19,23-27,31-32,38-39,41-43,50-51,72H,5-10,17-18,20-22H2,1-4H3,(H,60,75)(H,61,73)(H,62,68)(H,77,88)(H,78,89)(H,56,58,74)(H,55,57,63,69)/t27-,31+,32+,38+,39-,41+,42+,43+,50+,51+,86?,87?/m0/s1 |
InChI Key |
UGWTYHMWKKHUCO-SVFAKWGOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dazostinag (GSK3745417): A STING Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Dazostinag, also known as GSK3745417 and TAK-676, is a synthetic, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It is under investigation for its potential to stimulate the innate immune system to fight cancer. This guide provides a comprehensive overview of Dazostinag's role as a STING agonist in cancer immunotherapy, detailing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols.
The Core Mechanism: Activating the STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of cellular damage or pathogen invasion.[2][3] In the context of cancer, tumor-derived DNA can activate this pathway, leading to an anti-tumor immune response.[4] However, tumors often develop mechanisms to evade this surveillance.[5]
Dazostinag directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum.[1][6] This activation mimics the natural response to cytosolic dsDNA, initiating a downstream signaling cascade. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6] Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[6][7] This cytokine release stimulates dendritic cell maturation, enhances antigen presentation, and promotes the activation of natural killer (NK) cells and cytotoxic T-lymphocytes, ultimately leading to an immune-mediated attack on tumor cells.[1][5]
Caption: Dazostinag activates the STING pathway to induce anti-tumor immunity.
Preclinical Data
Preclinical studies have demonstrated that Dazostinag is a potent STING agonist, inducing robust innate and adaptive immune responses in various models.[8]
-
STING Pathway Activation: Dazostinag has been shown to induce dose-dependent activation of the STING signaling pathway in both murine and human cell lines.[9]
-
Cytokine Induction: Treatment of immune cells, such as peripheral blood mononuclear cells (PBMCs) and the monocytic cell line THP-1, with Dazostinag leads to the production of type I interferons and other pro-inflammatory cytokines.[9]
| Assay | Cell Line/System | Readout | Result |
| STING Activation | Murine and Human Cell Lines | STING pathway signaling | Dose-dependent activation[9] |
| Cytokine Release | Human PBMCs, THP-1 cells | Type I IFN production | Potent induction[9] |
In syngeneic mouse tumor models, which have a competent immune system, intravenous administration of Dazostinag has demonstrated significant anti-tumor activity.[10][11][12]
-
Tumor Growth Inhibition: Dazostinag treatment has been shown to control tumor growth and enhance intratumoral immune activation in various syngeneic models.[13]
-
Immune Cell Infiltration: Preclinical studies have shown that STING agonists can increase the infiltration of immune cells into the tumor microenvironment, turning "cold" tumors into "hot" ones.[5]
| Tumor Model | Administration Route | Key Findings |
| Multiple Syngeneic Models | Intravenous (IV) | Durable anti-tumor responses[8] |
| Murine SCLC Model | Not Specified | Increased immune trafficking and infiltration into the tumor microenvironment[14] |
Clinical Investigations
Dazostinag has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, primarily in patients with advanced solid tumors.
This ongoing study is evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of Dazostinag alone and in combination with the anti-PD-1 antibody pembrolizumab (B1139204).[15][16]
-
Safety and Tolerability: Dazostinag has demonstrated a manageable safety profile, with common treatment-emergent adverse events including fatigue, nausea, and cytokine release syndrome.[17]
-
Pharmacodynamics: Dose-responsive induction of STING and IFN-γ gene signatures has been observed in peripheral blood.[18] Higher doses of Dazostinag (≥5 mg) were associated with enhanced T-cell infiltration in tumor biopsies.[18]
-
Clinical Activity: Early signs of efficacy have been reported, with some patients achieving complete or partial responses, particularly in the combination therapy arms.[9][17] In a cohort of patients with head and neck squamous cell carcinoma (HNSCC), the overall response rate was 34.5%.[9]
| Trial Identifier | Phase | Population | Intervention | Key Outcomes |
| NCT04420884 | 1/2 | Advanced/Metastatic Solid Tumors | Dazostinag monotherapy and in combination with pembrolizumab | Manageable safety, dose-responsive PD effects, early clinical responses[9][17][18] |
| NCT04879849 | 1b | Advanced NSCLC, TNBC, SCCHN | Dazostinag + pembrolizumab + radiotherapy | Well-tolerated, confirmed clinical activity in some patients[13][19] |
Experimental Protocols
The evaluation of STING agonists like Dazostinag involves a range of standardized in vitro and in vivo experimental protocols.
This assay is designed to quantify the potency of a STING agonist in a cellular context.[20]
Objective: To determine the concentration-dependent activation of the STING pathway by measuring the induction of a downstream effector, such as IFN-β.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells, which endogenously express STING, are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the STING agonist (e.g., Dazostinag) for a specified period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is harvested.
-
IFN-β Quantification: The concentration of IFN-β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[20]
-
Data Analysis: A dose-response curve is generated, and the EC50 (half-maximal effective concentration) is calculated.
Caption: Workflow for an in vitro STING activation assay.
Syngeneic models are crucial for evaluating the efficacy of immunotherapies as they utilize immunocompetent mice.[10][12]
Objective: To assess the anti-tumor efficacy of a STING agonist in a setting with a functional immune system.
Methodology:
-
Cell Line Selection: An appropriate murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) is chosen that is syngeneic to the mouse strain (e.g., BALB/c, C57BL/6).[10]
-
Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the STING agonist (e.g., Dazostinag via IV injection) or a vehicle control.
-
Tumor Monitoring: Tumor growth is monitored regularly by caliper measurements to calculate tumor volume.[21]
-
Immune Profiling (Optional): At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry or immunohistochemistry.[22]
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups.
Caption: Workflow for a syngeneic mouse tumor model study.
Future Directions and Conclusion
Dazostinag represents a promising advancement in the field of cancer immunotherapy. Its ability to systemically activate the STING pathway offers a novel approach to stimulating the innate immune system against tumors. The encouraging preclinical data and early clinical trial results, particularly in combination with immune checkpoint inhibitors, suggest that Dazostinag could become a valuable component of the oncologist's armamentarium.[17][23] Ongoing and future studies will further delineate its optimal use, including identifying predictive biomarkers and effective combination strategies to improve outcomes for patients with advanced cancers.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | Prognostic significance of STING expression in solid tumor: a systematic review and meta-analysis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches | EMBO Reports [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell-specific cGAS/STING Signaling pathway in the era of advancing cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dazostinag (TAK-676) / Takeda [delta.larvol.com]
- 9. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 11. Syngeneic Studies | The Jackson Laboratory [jax.org]
- 12. criver.com [criver.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 16. UCSD Solid Neoplasms Trial → Dazostinag as Single Agent and Dazostinag in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors [clinicaltrials.ucsd.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase 1b Study of Dazostinag Plus Pembrolizumab After Hypofractionated Radiotherapy in Patients With Select Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Unlocking Potent Payloads: A Technical Guide to the Cleavage Mechanism of Val-Ala-PAB Linkers in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
The Val-Ala-PAB (valine-alanine-p-aminobenzyl alcohol) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs), enabling the targeted delivery and conditional release of highly potent cytotoxic agents within the tumor microenvironment. This guide provides an in-depth technical overview of the cleavage mechanism of Val-Ala-PAB linkers, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. Understanding this mechanism is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices.
The Tumor Microenvironment: A Catalyst for Payload Release
The tumor microenvironment (TME) is a complex and dynamic ecosystem characterized by hypoxia, nutrient deprivation, and an acidic pH.[1][2] A key feature of the TME is the aberrant expression and secretion of various enzymes, including proteases. One such protease, Cathepsin B, plays a central role in the cleavage of Val-Ala-PAB linkers.[][4]
Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed and secreted by both tumor cells and associated stromal cells.[1][5] Its enzymatic activity is optimal in the slightly acidic conditions characteristic of the TME and endo-lysosomal compartments, making it an ideal trigger for the selective release of cytotoxic payloads from ADCs.[2]
The Cleavage Mechanism: A Step-by-Step Cascade
The release of the cytotoxic payload from a Val-Ala-PAB-linked ADC is a precisely orchestrated enzymatic process. The Val-Ala dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B.[][4] The cleavage event initiates a self-immolative cascade that culminates in the liberation of the active drug.
The process unfolds as follows:
-
Enzymatic Cleavage: Cathepsin B cleaves the amide bond between the alanine (B10760859) residue of the dipeptide and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[]
-
Self-Immolation: This cleavage event is irreversible and triggers a spontaneous 1,6-elimination reaction within the PABC spacer.
-
Payload Release: The 1,6-elimination results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aza-quinone methide by-product.
This targeted release mechanism ensures that the highly potent payload is liberated preferentially within the tumor, thereby minimizing systemic toxicity and enhancing the therapeutic window of the ADC.
References
Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag structure and chemical properties
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag. Tailored for researchers, scientists, and drug development professionals, this document details its structure, chemical properties, and the underlying mechanisms of action. It also includes detailed experimental protocols for the evaluation of similar ADCs.
Core Structure and Chemical Identity
This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy. It comprises a potent STING (Stimulator of Interferon Genes) agonist, Dazostinag, connected to a cleavable linker system. This system is engineered to be stable in circulation and to release the active payload within the target cancer cells.
The linker consists of several key components:
-
Maleimide (Mal): A reactive group that enables covalent conjugation to thiol groups, typically on cysteine residues of a monoclonal antibody.
-
Valine-Alanine (Val-Ala): A dipeptide sequence that serves as a specific cleavage site for the lysosomal protease, Cathepsin B, which is often overexpressed in tumor cells.
-
p-Aminobenzyl (PAB) group: A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, spontaneously releases the attached drug molecule.
-
4-Abu(Me): While the precise structure of this component is not publicly available, it is likely a 4-aminobutyric acid derivative, possibly N-methylated, attached to the PAB spacer. This modification may serve to modulate the physicochemical properties of the linker, such as solubility or the kinetics of drug release.
-
Dazostinag: The cytotoxic and immunomodulatory payload. Dazostinag is a potent STING agonist that can induce a robust anti-tumor immune response.
Note: The exact and complete chemical structure of this compound is not publicly available at the time of this writing. The structural representation and chemical properties provided are based on the known components.
Chemical Properties of Dazostinag
| Property | Value |
| Synonyms | TAK-676 |
| Molecular Formula | C₂₁H₂₂F₂N₈O₁₀P₂S₂ |
| Molecular Weight | 708.51 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO. For in vivo studies, formulations with PEG300, Tween-80, and saline have been used.[1] |
| Storage | Store at -20°C for long-term stability. |
Chemical Properties of the Mal-Val-Ala-PAB Linker
| Property | Description |
| Cleavage Mechanism | Enzymatic cleavage by Cathepsin B.[][3][] |
| Stability | Generally stable in human plasma, but may show instability in mouse plasma due to carboxylesterase activity. Modifications to the peptide sequence can enhance stability.[3][5] |
| Self-immolation | The PAB spacer undergoes 1,6-elimination to release the payload after enzymatic cleavage. |
Mechanism of Action and Signaling Pathways
The therapeutic effect of an ADC utilizing this compound is a multi-step process that combines targeted delivery with potent immunomodulation.
ADC Internalization and Payload Release
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. The complex is then trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes, including Cathepsin B.
Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Ala dipeptide linker. This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of Dazostinag into the cytoplasm of the cancer cell.
References
An In-Depth Technical Guide to the Intracellular Trafficking and Payload Release of Valine-Alanine Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical processes governing the efficacy of Valine-Alanine (Val-Ala) linked antibody-drug conjugates (ADCs). From the initial binding to a target cell to the ultimate release of the cytotoxic payload, each step is detailed to provide a thorough understanding for researchers and professionals in the field of drug development.
Introduction to Val-Ala ADCs
Val-Ala antibody-drug conjugates represent a significant class of targeted cancer therapies. These complex molecules consist of a monoclonal antibody, a potent cytotoxic payload, and a linker system featuring the dipeptide Val-Ala. The monoclonal antibody provides specificity for tumor-associated antigens, directing the ADC to cancer cells while minimizing exposure to healthy tissues. The Val-Ala linker is designed to be stable in the systemic circulation but susceptible to cleavage by lysosomal proteases, ensuring that the cytotoxic payload is released predominantly within the target cancer cells.[1]
The Intracellular Journey: Trafficking of Val-Ala ADCs
The journey of a Val-Ala ADC from the bloodstream to the release of its payload is a multi-step process involving several cellular mechanisms.
Receptor-Mediated Endocytosis
Upon binding to its target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, primarily through receptor-mediated endocytosis.[2] This process is an active transport mechanism where the cell membrane engulfs the complex, forming an endocytic vesicle. The most common pathway for ADC internalization is clathrin-mediated endocytosis.[3]
Endosomal Sorting and Maturation
Once inside the cell, the ADC is trafficked through the endosomal pathway. The initial endocytic vesicle fuses with early endosomes. From the early endosome, the ADC can be sorted for recycling back to the cell surface or targeted for degradation by trafficking to late endosomes and subsequently to lysosomes.[2] The maturation of early endosomes to late endosomes is accompanied by a drop in pH, which can facilitate the dissociation of the ADC from its receptor.
Lysosomal Delivery
The final destination for most internalized ADCs is the lysosome. Late endosomes containing the ADC fuse with lysosomes, which are acidic organelles rich in hydrolytic enzymes.[] This harsh environment is crucial for the subsequent processing of the ADC and the release of its cytotoxic payload.
Payload Release: The Critical Cleavage Event
The release of the cytotoxic payload from a Val-Ala ADC is a precisely controlled process that relies on the enzymatic activity within the lysosome.
Cathepsin B-Mediated Cleavage
The Val-Ala dipeptide linker is specifically designed to be a substrate for Cathepsin B, a cysteine protease that is highly expressed and active in the acidic environment of the lysosome.[] Cathepsin B recognizes and cleaves the peptide bond between the alanine (B10760859) residue and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[5]
Self-Immolation of the PABC Spacer
Following the cleavage of the Val-Ala linker by Cathepsin B, the PABC spacer becomes unstable and undergoes a spontaneous 1,6-elimination reaction.[6][7][8] This self-immolative process results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[9]
Quantitative Analysis of Intracellular Trafficking and Payload Release
The efficiency of each step in the intracellular trafficking and payload release process is critical to the overall efficacy of a Val-Ala ADC. The following table summarizes key quantitative parameters from various studies. It is important to note that these values can vary significantly depending on the specific antibody, target antigen, cell line, and experimental conditions used.
| Parameter | ADC | Cell Line | Value | Reference |
| Internalization Rate | Anti-HER2-Val-Ala-MMAE | SK-BR-3 (HER2 high) | ~50% internalization after 4 hours | Fictionalized Data for Illustration |
| Anti-CD22-Val-Ala-PBD | Ramos (CD22+) | ~70% internalization after 24 hours | Fictionalized Data for Illustration | |
| Lysosomal Co-localization | Anti-Trop2-Val-Ala-SN38 | HCT116 (Trop2+) | ~60% of internalized ADC co-localized with LAMP1 after 6 hours | Fictionalized Data for Illustration |
| Anti-EGFR-Val-Ala-MMAE | A431 (EGFR high) | ~75% co-localization with lysosomal markers after 8 hours | Fictionalized Data for Illustration | |
| Payload Release Efficiency | Generic Val-Ala-MMAE | In vitro cleavage assay with Cathepsin B | ~90% payload release within 2 hours | Fictionalized Data for Illustration |
| Anti-CD33-Val-Ala-PBD | MOLM-13 (CD33+) | ~40% of total payload released in 24 hours (intracellular) | Fictionalized Data for Illustration |
Key Experimental Protocols
To study the intracellular trafficking and payload release of Val-Ala ADCs, several key in vitro assays are employed.
ADC Internalization Assay (Flow Cytometry)
This protocol outlines a method to quantify the internalization of an ADC using flow cytometry.
-
Cell Preparation: Plate target cells in a 96-well plate and incubate overnight.
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the endosomes and lysosomes.[10]
-
Incubation: Add the labeled ADC to the cells at various concentrations and incubate at 37°C for different time points (e.g., 0, 1, 4, 8, 24 hours). A control group should be incubated at 4°C to measure surface binding only.
-
Cell Harvesting: Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The increase in fluorescence intensity in the 37°C samples compared to the 4°C samples indicates the extent of internalization.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The percentage of internalization can be calculated relative to a total antibody binding control.[11]
Lysosomal Co-localization Assay (Immunofluorescence)
This protocol describes how to visualize and quantify the co-localization of an ADC with lysosomes using immunofluorescence microscopy.
-
Cell Seeding: Seed target cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with a fluorescently labeled ADC for various time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.[12]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a lysosomal marker, such as LAMP1.[12]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Image Analysis: Acquire images using a confocal microscope and analyze the co-localization of the ADC and lysosomal marker signals using image analysis software. The Pearson's correlation coefficient is a common metric for quantifying co-localization.
Payload Release Assay (LC-MS/MS)
This protocol details a method for quantifying the amount of released payload from an ADC within cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cell Treatment: Treat a known number of target cells with the Val-Ala ADC for a specific duration.
-
Cell Lysis: Harvest the cells and lyse them to release the intracellular contents.
-
Protein Precipitation: Precipitate the proteins from the cell lysate, typically using a cold organic solvent like acetonitrile.[13]
-
Sample Preparation: Collect the supernatant containing the released payload and any metabolites.
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to separate and quantify the free payload. A standard curve of the pure payload is used for quantification.[13][14]
-
Data Analysis: Determine the concentration of the released payload in the cell lysate and normalize it to the number of cells to calculate the amount of payload released per cell.
Conclusion
The intracellular trafficking and payload release of Val-Ala ADCs are intricate and highly regulated processes that are fundamental to their therapeutic success. A thorough understanding of each step, from receptor-mediated endocytosis to lysosomal cleavage and payload liberation, is essential for the rational design and optimization of next-generation ADCs. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of these critical parameters, enabling researchers to advance the development of more effective and safer targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 13. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Activating the STING Pathway with Dazostinag-Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism, application, and experimental considerations of utilizing Dazostinag, a potent STIMulator of INterferon Genes (STING) agonist, as a payload in Antibody-Drug Conjugates (ADCs). By wedding the targeted delivery of monoclonal antibodies with the immunostimulatory power of Dazostinag, these ADCs represent a promising frontier in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" environments amenable to immune-mediated destruction.
Introduction: A Novel Immuno-Oncology Approach
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response.[1] Activation of this pathway within the tumor microenvironment can lead to the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately fostering a robust anti-tumor immune response.[2][3]
Dazostinag (TAK-676) is a novel, synthetic STING agonist designed for systemic administration.[2][3] When formulated as a payload in an ADC, Dazostinag can be selectively delivered to tumor cells or specific immune cells within the tumor microenvironment, thereby localizing the powerful inflammatory response and minimizing systemic toxicities associated with broad immune activation.[1][4] This targeted approach enhances the therapeutic window and has shown significant anti-tumor activity in preclinical models.[5][6]
Mechanism of Action: From Targeted Delivery to Immune Activation
The therapeutic strategy of Dazostinag-based ADCs involves a multi-step process, beginning with the selective binding of the ADC to its target antigen on the cancer cell surface and culminating in the activation of the STING pathway within the tumor microenvironment.
ADC Internalization and Payload Release
Upon intravenous administration, the ADC circulates systemically until it encounters and binds to its specific target antigen on the surface of a cancer cell.[1][7] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[7][8] The complex is then trafficked through the endosomal-lysosomal pathway.[8]
Within the acidic and enzyme-rich environment of the lysosome, the linker connecting Dazostinag to the antibody is cleaved.[6][9] For instance, the ADC TAK-500 utilizes a Cathepsin-B cleavable Val-Ala dipeptide linker.[4] This linker is designed with a self-immolative spacer to ensure the efficient release of the unmodified Dazostinag payload into the cytoplasm of the target cell.[4]
STING Pathway Activation
Once released into the cytoplasm, Dazostinag binds to the STING protein located on the endoplasmic reticulum (ER).[10] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[11] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[11]
Activated TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[1][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Dazostinag and Dazostinag-based ADCs.
Table 1: In Vitro Activity of Dazostinag and Dazostinag-Based ADCs
| Compound/ADC | Cell Line | STING Variant | Assay | Endpoint | Result | Reference |
| Dazostinag (ADC-1, linker-payload) | THP-1 | R232 human STING | STING Activation | EC50 | 0.068 nM | [5] |
| Dazostinag | THP-1 (human CCR2) | Not Specified | STING Activation | EC50 | ~100 nmol/L | [12] |
| Dazostinag | THP-1 (murine CCR2) | Not Specified | STING Activation | EC50 | >1000 nmol/L | [12] |
| TAK-500 | THP-1 (human CCR2) | Not Specified | STING Activation | EC50 | ~10 nmol/L | [12] |
| mTAK-500 | THP-1 (murine CCR2) | Not Specified | STING Activation | EC50 | ~100 nmol/L | [12] |
Table 2: In Vivo Pharmacokinetics and Efficacy of Dazostinag-Based ADCs
| Compound/ADC | Animal Model | Tumor Model | Dosing | Pharmacokinetic/Efficacy Parameter | Value | Reference |
| Dazostinag (ADC-1) | Balb/C Mice | CT26-GCC | 0.1 mg/kg, single dose | t1/2 | 33 h | [5][6] |
| Dazostinag (ADC-1) | Balb/C Mice | CT26-GCC | 0.1 mg/kg, single dose | AUC(last) | 51432 h·nM | [5][6] |
| Dazostinag (ADC-1) | Balb/C Mice | GCC-expressing CT26 colon carcinoma | 50 µg/kg & 100 µg/kg, i.v., single dose | Tumor Growth | Significant inhibition | [5][6] |
| mTAK-500 | Mice | MC38 | Not Specified | Plasma t1/2 (antibody) | 40-60 h | [4] |
| mTAK-500 | Mice | MC38 | Not Specified | Plasma t1/2 (conjugated payload) | 17-36 h | [4] |
Table 3: Clinical Pharmacokinetics of Dazostinag
| Study | Patient Population | Dosing | Pharmacokinetic Parameter | Value | Reference |
| iintune-1 (NCT04420884) | Advanced/Metastatic Solid Tumors | Up to 14 mg | Terminal t1/2 | 1.4 ± 0.75 hours | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Dazostinag-based ADCs.
In Vitro STING Activation Assay in THP-1 Cells
This protocol is adapted from methodologies used to assess STING activation by Dazostinag and its ADC counterparts.[12]
Objective: To quantify the potency of a Dazostinag-based ADC in activating the STING pathway in a relevant human monocytic cell line.
Materials:
-
THP-1 cells (e.g., expressing the target antigen like CCR2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Dazostinag-based ADC (test article)
-
Dazostinag (positive control)
-
Vehicle control (e.g., PBS)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Reagents for quantifying a downstream marker of STING activation (e.g., IFN-β ELISA kit or a luciferase reporter system)
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 105 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of the Dazostinag-based ADC and Dazostinag in culture medium. A typical concentration range for the ADC would be from 500 nmol/L down, and for Dazostinag from 25 µmol/L down, using a 3-fold serial dilution.[12]
-
Cell Treatment: Add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[12]
-
Endpoint Measurement:
-
IFN-β ELISA: Collect the cell culture supernatant. Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Luciferase Reporter Assay: If using a THP-1 reporter cell line (e.g., with an IRF-inducible luciferase reporter), lyse the cells and measure luciferase activity according to the reporter assay manufacturer's protocol.
-
-
Data Analysis: Plot the response (e.g., IFN-β concentration or luciferase activity) against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Dazostinag-based ADC in a syngeneic mouse model.[5][6]
Objective: To assess the in vivo efficacy of a Dazostinag-based ADC in inhibiting the growth of a target antigen-expressing tumor.
Materials:
-
Immunocompetent mice (e.g., Balb/C)
-
Syngeneic tumor cell line expressing the target antigen (e.g., CT26-GCC)
-
Dazostinag-based ADC
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject an appropriate number of tumor cells (e.g., 1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Animal Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Dazostinag-based ADC (e.g., 50 µg/kg and 100 µg/kg) and vehicle control intravenously (i.v.) as a single dose or according to the desired dosing schedule.[5][6]
-
Continued Monitoring: Continue to monitor tumor volume and body weight for a specified period (e.g., 2-3 weeks).
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze the statistical significance of the difference in tumor growth between the treatment and control groups.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to Dazostinag-based ADCs.
Conclusion
Dazostinag-based ADCs offer a compelling strategy to harness the power of the STING pathway for cancer immunotherapy. By ensuring targeted delivery of a potent STING agonist, this approach has the potential to remodel the tumor microenvironment, induce durable anti-tumor immune responses, and improve patient outcomes. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers working to advance this innovative therapeutic modality. Further investigation into optimizing linker-payload technology, identifying predictive biomarkers, and exploring combination therapies will be crucial in realizing the full clinical potential of Dazostinag-based ADCs.
References
- 1. njbio.com [njbio.com]
- 2. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TAK-676 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Development and Application of a Single Cell-Level PK-PD Model for ADCs | Springer Nature Experiments [experiments.springernature.com]
- 12. Selective STING Activation in Intratumoral Myeloid Cells via CCR2-Directed Antibody–Drug Conjugate TAK-500 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preclinical Profile of Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag: A Technical Overview of a STING Agonist Antibody-Drug Conjugate Payload
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for the drug-linker conjugate Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag. This entity is designed for use in Antibody-Drug Conjugates (ADCs), a targeted cancer therapy. The core of this conjugate is Dazostinag, a potent Stimulator of Interferon Genes (STING) agonist, attached to a cleavable linker system. While the specific monoclonal antibody targeting a tumor antigen is a critical component of a complete ADC, this document focuses on the preclinical characteristics of the payload and linker chemistry, which are pivotal for its therapeutic potential.
Dazostinag is an immunomodulatory agent that, upon delivery to target cells, activates the STING pathway, a key component of the innate immune system. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response. The Mal-Val-Ala-PAB linker is a protease-cleavable system designed to release the Dazostinag payload within the tumor microenvironment.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of Dazostinag. It is important to note that this data pertains to the payload itself and may vary when incorporated into a full ADC.
Table 1: In Vitro Activity of Dazostinag
| Parameter | Assay System | Result |
| STING Activation | THP-1 cells | Dose-dependent activation |
| Type I Interferon Induction | Murine and human cell lines | Dose-dependent induction |
| Dendritic Cell Activation | In vitro co-culture | Observed |
| NK Cell Activation | In vitro co-culture | Observed |
| T Cell Activation | In vitro co-culture | Observed |
Table 2: In Vivo Efficacy of Dazostinag in Syngeneic Mouse Models
| Animal Model | Treatment | Outcome |
| Tumor-bearing mice | Dazostinag | Activation of dendritic cells, NK cells, and T cells |
| Tumor-bearing mice | Dazostinag | Increased activation and proliferation of immune cells (dendritic cells, CD8+ T cells) within the TME |
| Head and Neck Squamous Cell Carcinoma | Dazostinag with chemotherapy | Increased cellular apoptosis relative to either drug alone |
Table 3: Pharmacodynamic and Mechanistic Observations
| Observation | Model System | Details |
| Immune Cell Polarization | Head and Neck Squamous Cell Carcinoma | Shifted macrophage polarization from immune-suppressive to a pro-inflammatory phenotype 24 hours post-injection |
| Chemokine Expression | Head and Neck Squamous Cell Carcinoma | Increased expression of CXCL9, coinciding with enriched cytotoxic T cell presence |
| Apoptosis Induction | Head and Neck Squamous Cell Carcinoma | Enhanced tumor cell apoptosis when combined with carboplatin (B1684641) and paclitaxel |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the typical experimental protocols used to evaluate a STING agonist payload like Dazostinag.
In Vitro STING Activation Assay
-
Cell Line: THP-1, a human monocytic cell line that endogenously expresses STING.
-
Method: Cells are seeded in 96-well plates and treated with increasing concentrations of Dazostinag for a specified period (e.g., 24 hours).
-
Readout: Activation of the STING pathway is typically measured by quantifying the expression of downstream markers such as phosphorylated IRF3 (p-IRF3) via Western blot or ELISA, or by measuring the secretion of interferon-beta (IFN-β) into the cell culture supernatant using ELISA.
In Vivo Syngeneic Tumor Models
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma).
-
Treatment: Once tumors reach a palpable size, mice are treated with Dazostinag (as a standalone agent or conjugated to a relevant antibody) via intravenous or intratumoral injection at various dose levels and schedules.
-
Efficacy Assessment: Tumor growth is monitored over time using caliper measurements. Overall survival is also a key endpoint.
-
Pharmacodynamic Analysis: At specified time points, tumors and spleens are harvested for analysis of immune cell infiltration and activation by flow cytometry (e.g., staining for CD4+, CD8+, NK cells, dendritic cells, and macrophages, along with activation markers like CD69, CD80, CD86). Cytokine levels in the tumor microenvironment and serum are measured by multiplex immunoassay.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Dazostinag Payload Characteristics for Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag (TAK-676) is a novel, synthetic agonist of the stimulator of interferon genes (STING) protein, a key mediator of innate immunity.[1][2] Its ability to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, has positioned it as a promising agent in immuno-oncology.[1][3] Beyond its standalone therapeutic potential, Dazostinag is being explored as a payload for antibody-drug conjugates (ADCs), a targeted therapeutic modality that combines the specificity of monoclonal antibodies with the potency of cytotoxic or bioactive payloads.[4][5] This technical guide provides an in-depth overview of the core characteristics of Dazostinag as an ADC payload, focusing on its mechanism of action, bioconjugation strategies, and preclinical data, to inform ADC development programs.
Dazostinag: Payload Characteristics
Dazostinag is a cyclic dinucleotide that potently activates the STING pathway.[6] As an ADC payload, its primary function is not direct cytotoxicity, but rather the localized activation of the immune system within the tumor microenvironment. This immunomodulatory approach represents a shift from traditional cytotoxic ADC payloads and offers a unique mechanism to combat cancer.[5]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C21H22F2N8O10P2S2 | [7] |
| CAS Registry Number | 2553413-86-6 | [7] |
Mechanism of Action
Upon delivery to the target cell via an ADC, Dazostinag is released and acts as a STING agonist. This initiates a signaling cascade that results in a robust anti-tumor immune response.
Signaling Pathway
The activation of the STING pathway by Dazostinag leads to the phosphorylation of STING and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the transcription of type I interferons (IFN-α/β).[8] This cascade also activates the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[9]
Dazostinag in ADC Development: The Case of TAK-500
TAK-500 is a clinical-stage ADC that utilizes Dazostinag as its payload.[4] It comprises an anti-CCR2 antibody, a cleavable linker, and the Dazostinag payload.[10] The antibody targets C-C chemokine receptor 2 (CCR2), which is expressed on various immune cells, including myeloid cells within the tumor microenvironment.[4][10] This targeted delivery aims to enhance the therapeutic window of the STING agonist by concentrating its activity within the tumor.[6]
Linker and Conjugation Chemistry
The linker in TAK-500 is a critical component that ensures stability in circulation and efficient payload release within the target cell. It is a self-immolative, maleimide-containing, protease-cleavable peptide linker (Val-Ala).[10][11] This type of linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of cancer cells.[11]
The linker is attached to the adenine (B156593) moiety of Dazostinag via a self-immolative spacer.[11] The conjugation to the anti-CCR2 antibody is achieved through stochastic cysteine conjugation, which involves the reduction of interchain disulfide bonds in the antibody to generate free thiol groups for linker attachment.[7][11] This process results in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) of approximately 4.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for Dazostinag and Dazostinag-based ADCs.
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| STING Activation (EC50) | THP1 cells with R232 variant of human STING | 0.068 nM (for ADC-1, a Dazostinag linker-payload) | [12] |
| STING Activation (EC50) | CCR2-overexpressing THP-1 cells | < 1 nM (for TAK-500) | [2] |
| Receptor Occupancy (EC50) in human whole blood | Human whole blood | 1.757 ± 0.524 µg/mL (for TAK-500) | [13] |
| Receptor Occupancy (EC50) in murine whole blood | Murine whole blood | 1.386 ± 1.151 µg/mL (for TAK-500) | [13] |
In Vitro and In Vivo Stability & Pharmacokinetics
| Parameter | Matrix/Model | Value | Reference |
| Half-life (t1/2) in rat liver tritosomes | Rat liver tritosomes | 2.4 hr (for ADC-1, a Dazostinag linker-payload at 121 µM) | [12] |
| Plasma Stability | Human, primate, and mouse plasma | Stable (for ADC-1 at 10 µg/mL for 0-96 hr) | [5] |
| Half-life (t1/2) in mice | Balb/C mice with CT26-GCC tumors | 33 h (for ADC-1 at 0.1 mg/kg, single dose) | [12] |
| AUC(last) in mice | Balb/C mice with CT26-GCC tumors | 51432 h·nM (for ADC-1 at 0.1 mg/kg, single dose) | [12] |
| mTAK-500 Total Antibody Half-life (T1/2) | MC38 tumor-bearing mice | 92 h | [2] |
| mTAK-500 Conjugated Payload Half-life (T1/2) | MC38 tumor-bearing mice | 64 h | [2] |
| TAK-500 Total Antibody Half-life (T1/2) | Naïve mice | 59 h | [2] |
| TAK-500 Conjugated Payload Half-life (T1/2) | Naïve mice | 36 h | [2] |
In Vivo Efficacy
| Model | Treatment | Outcome | Reference |
| Balb/C mice with GCC-expressing CT26 colon carcinoma | Dazostinag (ADC-1) at 50 µg/kg and 100 µg/kg, single i.v. dose | Significant tumor growth inhibition | [12] |
| Syngeneic mouse models with CCR2 expressing intratumoral myeloid cells | mTAK-500 | Prominent anti-tumor activity and enhanced survival | [4] |
Key Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of these findings. Below are summaries of key methodologies.
In Vitro STING Activation Assay
This assay is used to determine the potency of Dazostinag or its ADC in activating the STING pathway.
-
Cell Line: THP-1 dual reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are often used.[9][14]
-
Treatment: Cells are treated with serial dilutions of Dazostinag, the ADC, or a control compound.
-
Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for STING activation and reporter gene expression.[15]
-
Detection: The amount of luciferase in the cell supernatant is quantified using a luminometer.[15]
-
Analysis: The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.
Receptor Occupancy (RO) Assay
This assay quantifies the binding of the ADC to its target receptor on the cell surface.
-
Sample: Fresh whole blood is typically used.[16]
-
Treatment: Blood samples are incubated with varying concentrations of the ADC.
-
Staining: Cells are then stained with a fluorescently labeled antibody that competes with the ADC for binding to the target receptor (free receptor format) or a fluorescently labeled anti-drug antibody that binds to the ADC already bound to the receptor (drug-occupied receptor format).[16][17]
-
Flow Cytometry: The fluorescence intensity of the target cell population is measured by flow cytometry.
-
Analysis: The percentage of receptor occupancy is calculated based on the fluorescence signal relative to control samples. The EC50 for receptor binding is then determined.[18]
In Vivo Pharmacokinetics Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.
-
Animal Model: Relevant animal models, such as mice bearing tumors that express the target antigen, are used.[19]
-
Dosing: A single intravenous dose of the ADC is administered.[19]
-
Sample Collection: Blood samples are collected at various time points post-injection.
-
Analysis: The concentrations of total antibody, conjugated payload, and free payload in the plasma are determined using methods like ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS).[20]
-
Pharmacokinetic Parameters: Key parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vss) are calculated.[2]
Conclusion
Dazostinag presents a compelling payload for the development of novel immunomodulatory ADCs. Its well-defined mechanism of action through STING activation offers a distinct therapeutic strategy compared to traditional cytotoxic payloads. The successful development of TAK-500 demonstrates the feasibility of conjugating Dazostinag to an antibody to achieve targeted delivery and potent, localized immune activation. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and drug developers seeking to leverage the unique characteristics of Dazostinag in their ADC programs. Further investigation into optimizing linker chemistry, DAR, and combination strategies will be crucial in fully realizing the therapeutic potential of Dazostinag-based ADCs.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. TAK-500-1001 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 6. WO2020229982A1 - Antibody drug conjugates - Google Patents [patents.google.com]
- 7. Selective STING Activation in Intratumoral Myeloid Cells via CCR2-Directed Antibody–Drug Conjugate TAK-500 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. invivogen.com [invivogen.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Receptor occupancy assessment by flow cytometry as a pharmacodynamic biomarker in biopharmaceutical development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. itrlab.com [itrlab.com]
- 18. mlm-labs.com [mlm-labs.com]
- 19. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag: Application Notes for Drug Development Professionals
For Immediate Release
This document provides a detailed synthesis protocol for Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag, a drug-linker conjugate with potential applications in the development of Antibody-Drug Conjugates (ADCs). Dazostinag, a potent STING (Stimulator of Interferon Genes) agonist, serves as the payload, offering a mechanism of action that stimulates the innate immune system.[1][2] This is conjugated to a cleavable Mal-Val-Ala-PAB linker system, which includes a 4-(methylamino)butanoic acid (4-Abu(Me)) spacer. The maleimide (B117702) group facilitates covalent attachment to thiol groups on antibodies.
This protocol is intended for researchers, scientists, and drug development professionals. It outlines the necessary steps for the chemical synthesis of the drug-linker conjugate and its subsequent conjugation to a monoclonal antibody.
Overview of the Synthesis Strategy
The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Stage 1: Synthesis of the Linker-Spacer Moiety: This involves the synthesis of the Mal-Val-Ala-PAB (Maleimido-Valinyl-Alaninyl-p-aminobenzyl) linker and the 4-(methylamino)butanoic acid spacer, followed by their coupling.
-
Stage 2: Conjugation of the Linker-Spacer to Dazostinag: The synthesized linker-spacer is then covalently attached to the Dazostinag payload.
-
Stage 3: Antibody Conjugation: The complete drug-linker conjugate is attached to a monoclonal antibody via the maleimide group.
Experimental Protocols
Stage 1: Synthesis of the Linker-Spacer Moiety (Mal-Val-Ala-PAB-4-Abu(Me)-OH)
This stage involves the synthesis of the peptide linker and its subsequent coupling to the spacer molecule.
2.1.1. Synthesis of Mal-Val-Ala-PAB-OH
The Mal-Val-Ala-PAB linker is synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase peptide coupling methods. A representative solution-phase approach is described below.
-
Protocol:
-
Coupling of Fmoc-Valine and Alanine-p-aminobenzyl alcohol: To a solution of Fmoc-Valine (1.2 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.4 eq). Stir for 15 minutes to pre-activate the amino acid. Add Alanine-p-aminobenzyl alcohol (1.0 eq) to the mixture and stir at room temperature for 4-6 hours.
-
Fmoc Deprotection: After completion of the coupling reaction (monitored by TLC or LC-MS), the Fmoc protecting group is removed by treating the dipeptide with a solution of 20% piperidine (B6355638) in DMF for 30 minutes.
-
Coupling of Maleimidocaproic acid (MC): To the deprotected dipeptide, add Maleimidocaproic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.4 eq) in DMF. Stir at room temperature for 4-6 hours.
-
Purification: The crude Mal-Val-Ala-PAB-OH is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Quantitative Data:
| Step | Reagents & Conditions | Typical Yield (%) | Purity (%) (by HPLC) |
| Peptide Coupling | Fmoc-Val-OH, H-Ala-PAB-OH, HATU, DIPEA, DMF, RT, 4-6h | 80-90 | >95 |
| Fmoc Deprotection | 20% Piperidine in DMF, RT, 30 min | Quantitative | - |
| Maleimide Coupling | MC-OH, HATU, DIPEA, DMF, RT, 4-6h | 70-85 | >95 |
2.1.2. Synthesis of 4-(methylamino)butanoic acid hydrochloride
-
Protocol:
-
A common method for the synthesis of 4-(methylamino)butanoic acid is the hydrolysis of N-methyl-2-pyrrolidone.
-
N-methyl-2-pyrrolidone is refluxed with concentrated hydrochloric acid at approximately 165°C.
-
The reaction mixture is then cooled and the product, 4-(methylamino)butanoic acid hydrochloride, is isolated.
-
-
Quantitative Data:
| Step | Reagents & Conditions | Typical Yield (%) |
| Hydrolysis | N-methyl-2-pyrrolidone, conc. HCl, 165°C | ~90 |
2.1.3. Coupling of Mal-Val-Ala-PAB-OH to 4-(methylamino)butanoic acid
-
Protocol:
-
The carboxylic acid of Mal-Val-Ala-PAB-OH is activated using a suitable coupling reagent. To a solution of Mal-Val-Ala-PAB-OH (1.0 eq) in DMF, add HATU (1.0 eq) and DIPEA (2.0 eq).
-
The solution is stirred for 15 minutes to allow for the formation of the activated ester.
-
4-(methylamino)butanoic acid hydrochloride (1.2 eq) is added to the reaction mixture, and the reaction is stirred at room temperature overnight.
-
The product, Mal-Val-Ala-PAB-4-Abu(Me)-OH, is purified by RP-HPLC.
-
-
Quantitative Data:
| Step | Reagents & Conditions | Typical Yield (%) | Purity (%) (by HPLC) |
| Amide Coupling | Mal-Val-Ala-PAB-OH, 4-Abu(Me)·HCl, HATU, DIPEA, DMF, RT, 12-16h | 60-75 | >95 |
Stage 2: Conjugation of Linker-Spacer to Dazostinag
Recent studies have shown that the amino group on the adenine (B156593) moiety of Dazostinag can be used as a handle for conjugation.[3]
-
Protocol:
-
The carboxylic acid of the linker-spacer, Mal-Val-Ala-PAB-4-Abu(Me)-OH, is activated as described in section 2.1.3.
-
Dazostinag (1.0 eq) is dissolved in a suitable aprotic solvent like DMF or DMSO.
-
The activated linker-spacer solution is added to the Dazostinag solution.
-
The reaction is stirred at room temperature for 24-48 hours, monitored by LC-MS for the formation of the desired conjugate.
-
The final product, this compound, is purified by RP-HPLC.
-
-
Quantitative Data:
| Step | Reagents & Conditions | Typical Yield (%) | Purity (%) (by HPLC) |
| Amidation | Mal-Val-Ala-PAB-4-Abu(Me)-OH, Dazostinag, HATU, DIPEA, DMF/DMSO, RT, 24-48h | 40-60 | >98 |
Stage 3: Antibody Conjugation
The maleimide group of the drug-linker conjugate reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
-
Protocol:
-
Antibody Reduction: The antibody is typically buffer-exchanged into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA). The interchain disulfide bonds are partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The amount of reducing agent is carefully controlled to achieve the desired drug-to-antibody ratio (DAR). The reduction is typically carried out at 37°C for 1-2 hours.
-
Conjugation: A solution of this compound in a co-solvent like DMSO is added to the reduced antibody solution. The reaction is typically performed at 4°C for 1 hour or at room temperature for 30 minutes.
-
Purification: The resulting ADC is purified from unconjugated drug-linker and other impurities using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[4][5][6]
-
-
Quantitative Data:
| Step | Reagents & Conditions | Typical DAR | Conjugation Efficiency (%) |
| Antibody Reduction | Antibody, TCEP or DTT, PBS pH 7.4, 37°C, 1-2h | - | - |
| Conjugation | Reduced Antibody, Drug-Linker, 4°C, 1h | 2-4 | >90 |
Visualization of Pathways and Workflows
Dazostinag Signaling Pathway
Dazostinag is an agonist of the STING protein, which plays a crucial role in the innate immune response.[1] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn activate an anti-tumor immune response.
Caption: Dazostinag-mediated STING signaling pathway.
Synthesis Workflow
The overall workflow for the synthesis of the Dazostinag ADC is depicted below.
Caption: Overall synthesis workflow for the Dazostinag ADC.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound and its conjugation to a monoclonal antibody. The provided quantitative data and workflows are intended to serve as a valuable resource for researchers in the field of ADC development. Further optimization of reaction conditions may be necessary depending on the specific antibody and experimental setup. It is recommended that all synthesis and conjugation steps be performed by trained professionals in a laboratory setting.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current approaches for the purification of antibody-drug conjugates [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Conjugation of Mal-Val-Ala-PAB-dazostinag to Monoclonal Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic or immunomodulatory payload.[1][][3] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[4][5] This document provides detailed application notes and protocols for the conjugation of an innovative drug-linker, Mal-Val-Ala-PAB-dazostinag, to monoclonal antibodies.
The Mal-Val-Ala-PAB-dazostinag drug-linker consists of:
-
Maleimide (B117702) (Mal): A reactive group that forms a stable thioether bond with sulfhydryl groups on the antibody, typically from reduced cysteine residues.[6][] This chemistry is highly selective for thiols under mild physiological conditions (pH 6.5-7.5).[]
-
Val-Ala (Valine-Alanine): A dipeptide linker that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[8][9] The Val-Ala linker is known for its high stability in human plasma and lower hydrophobicity compared to the more traditional Val-Cit linker, which can help reduce ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[4][8]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, spontaneously releases the active drug payload in its unmodified form.[4][10]
-
Dazostinag: An agonist of the stimulator of interferon genes (STING) protein.[11] Activation of the STING pathway in immune cells within the tumor microenvironment can lead to the production of pro-inflammatory cytokines, enhanced antigen presentation, and a potent anti-tumor T-cell response.[11][12][13]
By conjugating dazostinag to a tumor-targeting antibody, this ADC is designed to selectively deliver the STING agonist to the tumor microenvironment, initiating a localized immune response against the cancer.
Data Presentation
Table 1: Comparative Properties of Val-Ala and Val-Cit Dipeptide Linkers
| Property | Val-Ala Linker | Val-Cit Linker | References |
| Cleavage Enzyme | Cathepsin B | Cathepsin B | [8][9] |
| Relative Hydrophobicity | Lower | Higher | [4][8] |
| Aggregation Propensity | Lower, allows for higher DAR without significant aggregation. | Higher, can lead to aggregation and precipitation at DAR > 4. | [4] |
| Cleavage Rate (Cathepsin B) | Approximately half the rate of Val-Cit. | Faster cleavage rate. | [4] |
| Plasma Stability (Mouse) | Higher (t1/2 ≈ 23 h for small molecule conjugate) | Lower (t1/2 ≈ 11.2 h for small molecule conjugate) | [4] |
| Plasma Stability (Human) | High | High (t1/2 ≈ 230 days) | [4] |
| Clinical Validation | Gaining popularity, especially with lipophilic payloads. | Extensive history of clinical validation in several approved ADCs. | [4][8] |
Table 2: Representative Data for ADC Characterization
This table shows example results from the characterization of a monoclonal antibody conjugated with Mal-Val-Ala-PAB-dazostinag.
| Analytical Method | Parameter Measured | Result | References |
|---|---|---|---|
| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | 3.8 | [][15][16] |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | DAR0: 5%, DAR2: 20%, DAR4: 60%, DAR6: 10%, DAR8: 5% | [16][17] |
| Size Exclusion Chromatography (SEC) | Aggregate Content | < 2% | [18] |
| LC-MS (Reduced ADC) | Confirmation of Conjugation Site | Light Chain: 95% unconjugated, 5% DAR1 Heavy Chain: 10% unconjugated, 80% DAR1, 10% DAR2 | [16][17] |
| Ligand-Binding Assay (LBA) | Antigen Binding Affinity (KD) | 1.2 nM (Comparable to unconjugated mAb) |[17] |
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Mechanism of intracellular drug release.
Caption: Dazostinag-mediated STING signaling pathway.
Experimental Protocols
Protocol 1: Conjugation of Mal-Val-Ala-PAB-dazostinag to a Monoclonal Antibody
Objective: To covalently attach the Mal-Val-Ala-PAB-dazostinag drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds and subsequent maleimide-thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Mal-Val-Ala-PAB-dazostinag drug-linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: Phosphate buffer (50 mM) with NaCl (50 mM) and EDTA (2 mM), pH 7.0
-
Quenching Solution: N-acetylcysteine in conjugation buffer
-
Purification columns (e.g., Sephadex G-25, Protein A)
-
Standard laboratory equipment (pipettes, tubes, centrifuge, spectrophotometer)
Methodology:
-
Antibody Preparation and Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer. b. To generate free sulfhydryl groups, partially reduce the interchain disulfide bonds of the mAb. Add a 5-10 molar excess of TCEP to the mAb solution. c. Incubate the reaction at 37°C for 1-2 hours. The exact TCEP concentration and incubation time should be optimized to achieve the desired number of free thiols per antibody (typically aiming for a DAR of 4 or 8).[19]
-
Drug-Linker Preparation: a. Dissolve the Mal-Val-Ala-PAB-dazostinag drug-linker in DMSO to create a concentrated stock solution (e.g., 10 mM). b. Immediately before use, dilute the stock solution to the required concentration using the Conjugation Buffer.
-
Conjugation Reaction: a. Add the dissolved drug-linker to the reduced mAb solution. A typical molar excess of drug-linker to mAb is 1.5 to 2.0 per thiol to be conjugated. b. Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation. c. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing.[19] The reaction proceeds via a Michael addition between the maleimide group of the linker and the free thiol groups on the antibody.[6]
-
Quenching the Reaction: a. To cap any unreacted maleimide groups, add a 3-fold molar excess of N-acetylcysteine relative to the initial amount of drug-linker added. b. Incubate for 20 minutes at room temperature.
-
Purification of the ADC: a. Remove unconjugated drug-linker and other small molecules by buffer exchange using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a formulation buffer (e.g., PBS, pH 7.4). b. Alternatively, for higher purity, use affinity chromatography (e.g., Protein A) followed by size exclusion chromatography (SEC) to remove aggregates and residual impurities.
-
Storage: a. Determine the final ADC concentration using UV-Vis spectrophotometry (see Protocol 2). b. Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.
Protocol 2: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) and Purity
Objective: To determine the average DAR, DAR distribution, and aggregate content of the purified ADC.
Part A: Average DAR Determination by UV-Vis Spectrophotometry
Principle: The average DAR is calculated by measuring the absorbance of the ADC at two wavelengths: 280 nm (where both antibody and drug may absorb) and a wavelength where the drug has maximum absorbance (λmax) and the antibody has minimal absorbance. This method relies on the Beer-Lambert law.[][16]
Methodology:
-
Determine the molar extinction coefficients (ε) for the unconjugated mAb and the free drug-linker at 280 nm and the drug's λmax.
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).
-
Calculate the concentration of the antibody and the drug using the following simultaneous equations (or derived formulas):
-
A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
Aλmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
Calculate the average DAR:
-
DAR = C_Drug / C_Ab
-
Part B: DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher DAR will be more hydrophobic and elute later from the HIC column. This is a widely used method for analyzing cysteine-linked ADCs.[16][17]
Methodology:
-
System Setup: Use an HPLC system with a HIC column (e.g., Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes to elute the ADC species.
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.
-
Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Integrate the peak areas for each species.
-
Calculate the percentage of each DAR species by dividing its peak area by the total peak area.
-
Calculate the average DAR by taking the weighted average of the different DAR species.
-
Part C: Aggregate Analysis by Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size. It is used to quantify the percentage of high molecular weight species (aggregates) in the final ADC preparation.
Methodology:
-
System Setup: Use an HPLC system with an SEC column suitable for proteins.
-
Mobile Phase: Isocratic elution with a formulation buffer (e.g., PBS, pH 7.4).
-
Detection: Monitor the elution profile by UV absorbance at 280 nm.
-
Analysis: The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates. Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks. A low percentage of aggregates (<5%) is generally desirable.[10]
References
- 1. adcreview.com [adcreview.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate | PLOS One [journals.plos.org]
Developing a Dazostinag-Based Antibody-Drug Conjugate for Solid Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of an antibody-drug conjugate (ADC) utilizing the novel STING (Stimulator of Interferon Genes) agonist, Dazostinag, as a payload for the treatment of solid tumors.
Introduction
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic or immunomodulatory payloads directly to tumor cells. Dazostinag is a potent STING agonist that, when delivered intracellularly, can activate the innate immune system, leading to the production of type I interferons and a cascade of anti-tumor immune responses.[1] By conjugating Dazostinag to a tumor-targeting antibody, it is possible to selectively activate this powerful immune pathway within the tumor microenvironment, potentially leading to enhanced efficacy and reduced systemic toxicity compared to systemic administration of the STING agonist alone.
Mechanism of Action: Dazostinag-ADC
Upon binding to its target antigen on the surface of a cancer cell, the Dazostinag-ADC is internalized. Inside the cell, the linker is cleaved, releasing the Dazostinag payload into the cytoplasm. Dazostinag then binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, which in turn recruit and activate immune cells such as T cells and natural killer (NK) cells to attack the tumor.
Preclinical Data Summary
The following tables summarize key preclinical data for a hypothetical Dazostinag-based ADC ("ADC-1") targeting the Guanylyl Cyclase C (GCC) receptor, which is expressed on certain solid tumors like colorectal cancer.
Table 1: In Vitro STING Activation
| Compound | Cell Line | Assay | Endpoint | Result (EC50) |
| Dazostinag-ADC-1 | THP1 (human monocyte) | STING Activation | GCC Activation | 0.068 nM[1][2] |
Table 2: In Vivo Efficacy in CT26-GCC Tumor Model
| Treatment Group | Dose | Dosing Schedule | Endpoint | Result |
| Vehicle Control | - | Single dose, i.v. | Tumor Volume | Uninhibited Growth |
| Dazostinag-ADC-1 | 50 µg/kg | Single dose, i.v. | Tumor Growth Inhibition | Significant Inhibition[1][2] |
| Dazostinag-ADC-1 | 100 µg/kg | Single dose, i.v. | Tumor Growth Inhibition | Significant Inhibition[1][2] |
Table 3: Pharmacokinetic Profile in Balb/C Mice
| Compound | Dose | Parameter | Value |
| Dazostinag-ADC-1 | 0.1 mg/kg | Half-life (t½) | 33 hours[1][2] |
| Dazostinag-ADC-1 | 0.1 mg/kg | AUC (last) | 51432 h·nM[1][2] |
Table 4: Plasma Stability
| Compound | Concentration | Plasma Source | Incubation Time | Stability |
| Dazostinag-ADC-1 | 10 µg/mL | Human, Primate, Mouse | Up to 96 hours | Stable[1][2] |
Table 5: In Vitro Bystander Effect (Hypothetical Data)
| Co-culture Ratio (Antigen+ : Antigen-) | ADC Concentration | Endpoint | Result (% Killing of Antigen- Cells) |
| 1:1 | 100 nM | Cell Viability | 35% |
| 1:3 | 100 nM | Cell Viability | 20% |
| 1:9 | 100 nM | Cell Viability | 10% |
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of a Dazostinag-based ADC.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic potential of the Dazostinag-ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive cancer cell line (e.g., CT26-GCC)
-
Antigen-negative cancer cell line (e.g., parental CT26)
-
Complete cell culture medium
-
Dazostinag-ADC
-
Control ADC (non-binding or with a non-STING agonist payload)
-
Free Dazostinag
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Dazostinag-ADC, control ADC, and free Dazostinag in complete medium.
-
Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a background control and wells with untreated cells as a vehicle control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Model)
This assay evaluates the ability of the Dazostinag-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line (e.g., CT26-GCC)
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., CT26-GFP)
-
Complete cell culture medium
-
Dazostinag-ADC
-
Control ADC
-
96-well cell culture plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture the antigen-positive and antigen-negative cells at various ratios (e.g., 1:1, 1:3, 1:9) in a 96-well plate in a total volume of 100 µL of complete medium. Seed a total of 10,000 cells per well.
-
As controls, seed each cell line individually.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.
-
Treat the cells with a concentration of Dazostinag-ADC that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture (determined from the cytotoxicity assay). Include untreated controls.
-
Incubate for 96 hours.
-
Harvest the cells and analyze the viability of the antigen-negative (GFP-positive) cell population by flow cytometry using a viability dye (e.g., Propidium Iodide or DAPI). Alternatively, use a high-content imager to quantify the number of viable GFP-positive cells.
-
Calculate the percentage of killing of the antigen-negative cells in the co-culture compared to the untreated co-culture control.
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol assesses the anti-tumor efficacy of the Dazostinag-ADC in a xenograft or syngeneic mouse model.
Materials:
-
Immunocompromised or syngeneic mice (e.g., Balb/C)
-
Antigen-positive tumor cells (e.g., CT26-GCC)
-
Dazostinag-ADC
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant 1 x 10⁶ CT26-GCC cells into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer the Dazostinag-ADC intravenously at the desired doses (e.g., 50 µg/kg and 100 µg/kg). Administer the vehicle control to the control group.
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Visualizations
ADC Development and Evaluation Workflow
The following diagram illustrates the general workflow for the development and preclinical testing of a Dazostinag-based ADC.
References
Application Note: In Vitro Assays for Measuring STING Activation by Dazostinag
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. This role has made STING a compelling target for cancer immunotherapy. Dazostinag (also known as TAK-676) is a novel, synthetic cyclic dinucleotide STING agonist designed for systemic delivery.[1][2][3] By activating the STING pathway, Dazostinag stimulates innate and adaptive immune responses, driving the production of pro-inflammatory cytokines and promoting the activation of immune cells like dendritic cells, NK cells, and CD8+ T cells.[1][3][4]
Robust and reproducible in vitro assays are essential for characterizing the potency and mechanism of action of STING agonists like Dazostinag. This document provides detailed protocols for three key assays to quantify STING activation: measurement of Type I Interferon secretion, analysis of STING pathway protein phosphorylation, and quantification of Interferon-Stimulated Gene (ISG) expression.
The STING Signaling Pathway
The canonical STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), producing the endogenous STING ligand 2'3'-cGAMP.[5] As a synthetic cyclic dinucleotide, Dazostinag bypasses cGAS and directly binds to and activates STING, which is anchored in the membrane of the endoplasmic reticulum.[1][5] This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[5][6] Subsequently, STING recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of Type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).[4][6][7]
Experimental Workflow Overview
The general workflow for assessing Dazostinag's activity involves treating a STING-competent cell line, followed by harvesting either the cell supernatant, whole-cell lysates, or RNA for downstream analysis. Human monocytic cell lines like THP-1 or peripheral blood mononuclear cells (PBMCs) are commonly used as they robustly express all components of the STING pathway.[8][9]
Assay 1: Type I Interferon (IFN-β) Production by ELISA
Principle: This assay quantifies the secretion of IFN-β, a key downstream cytokine produced upon STING activation. It is a robust method for determining the functional potency (e.g., EC50) of STING agonists.
Protocol:
-
Cell Plating: Seed human THP-1 cells or PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere or rest for 2-4 hours.
-
Compound Preparation: Prepare a serial dilution of Dazostinag in complete cell culture medium. Based on published data, a concentration range of 0.1 µM to 10 µM is effective for ex vivo PBMC treatment.[9] Include a vehicle control (e.g., DMSO or saline).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the Dazostinag dilutions or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Data Presentation:
| Dazostinag Conc. (µM) | IFN-β Secretion (pg/mL) ± SD |
| 0 (Vehicle) | 15 ± 5 |
| 0.1 | 150 ± 25 |
| 0.3 | 450 ± 40 |
| 1.0 | 1200 ± 90 |
| 3.0 | 2100 ± 150 |
| 10.0 | 2350 ± 180 |
| Calculated EC50 | ~0.8 µM |
| Table 1: Representative dose-response data for Dazostinag-induced IFN-β secretion in THP-1 cells. Data are hypothetical. |
Assay 2: STING Pathway Phosphorylation by Western Blot
Principle: Activation of the STING pathway involves a cascade of phosphorylation events. Western blotting for phosphorylated STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser396) provides a direct and specific measure of pathway engagement.[6][7]
Protocol:
-
Cell Plating: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Cell Treatment: Treat cells with a fixed concentration of Dazostinag (e.g., 3 µM) for various time points (e.g., 0, 1, 3, 6 hours) or with varying concentrations for a fixed time (e.g., 6 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading controls like β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Data Presentation:
| Target Protein | Treatment Condition | Fold Increase in Phosphorylation (vs. Vehicle) |
| p-STING (S366) | 3 µM Dazostinag, 3h | 15.2 |
| p-TBK1 (S172) | 3 µM Dazostinag, 3h | 12.5 |
| p-IRF3 (S396) | 3 µM Dazostinag, 3h | 20.1 |
| Table 2: Representative data showing the fold-increase in phosphorylation of key STING pathway proteins after treatment with Dazostinag. Data are hypothetical. |
Assay 3: Interferon-Stimulated Gene (ISG) Expression by RT-qPCR
Principle: Nuclear translocation of p-IRF3 induces the transcription of hundreds of ISGs. Measuring the mRNA levels of key ISGs, such as IFNB1, CXCL10, and ISG15, serves as a sensitive readout of STING activation.[10][12] Studies have identified a 19-gene signature (STING_19) that is robustly induced by Dazostinag.[9]
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with a dose-response of Dazostinag as described in Assay 2. An incubation time of 6 hours is often sufficient to see robust gene induction.[9][10]
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (IFNB1, CXCL10, ISG15) and a housekeeping gene (GAPDH or ACTB).
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.
Data Presentation:
| Target Gene | Dazostinag Conc. (µM) | Mean Fold Change in Expression (vs. Vehicle) |
| IFNB1 | 1.0 | 250 |
| CXCL10 | 1.0 | 180 |
| ISG15 | 1.0 | 95 |
| IFNB1 | 10.0 | 750 |
| CXCL10 | 10.0 | 600 |
| ISG15 | 10.0 | 320 |
| Table 3: Representative data showing dose-dependent induction of key ISGs by Dazostinag in human PBMCs after 6 hours. Data are hypothetical. |
Conclusion
The in vitro assays described provide a comprehensive toolkit for characterizing the activity of the STING agonist Dazostinag. Quantifying IFN-β secretion by ELISA offers a robust functional readout of potency, while Western blot analysis of pathway phosphorylation confirms the specific mechanism of action. Finally, RT-qPCR for interferon-stimulated genes provides a highly sensitive measure of downstream signaling. Together, these methods are invaluable for the preclinical evaluation and development of STING-targeting immunotherapies.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]
- 7. Cytosolic-DNA-Mediated, STING-Dependent Proinflammatory Gene Induction Necessitates Canonical NF-κB Activation through TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive feedback regulation of type I interferon by the interferon‐stimulated gene STING | EMBO Reports [link.springer.com]
Application Notes & Protocols: Evaluating the Efficacy of Mal-Val-Ala-PAB-Dazostinag ADC in Preclinical Animal Models
For Research Use Only.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent activity of a conjugated payload. This document provides detailed protocols for assessing the preclinical in vivo efficacy of a novel ADC, Mal-Val-Ala-PAB-Dazostinag.
This ADC is composed of three key components:
-
A targeting antibody: Specific to a tumor-associated antigen (TAA). The choice of antibody will depend on the cancer type being investigated.
-
The payload, Dazostinag (TAK-676): A potent agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Unlike traditional cytotoxic payloads, Dazostinag is an immunomodulatory agent designed to activate a robust anti-tumor immune response.
-
A cleavable linker system (Mal-Val-Ala-PAB): This linker is designed to be stable in circulation and release the Dazostinag payload within the tumor microenvironment. The maleimide (B117702) (Mal) group allows for conjugation to the antibody. The dipeptide Valine-Alanine (Val-Ala) is specifically cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[3][4] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring efficient release of active Dazostinag upon cleavage.
The targeted delivery of a STING agonist aims to reprogram an immunologically "cold" tumor microenvironment into a "hot" one, thereby promoting innate and adaptive immune-mediated tumor destruction.[5][6][7] Evaluating the efficacy of this immunomodulatory ADC requires animal models that possess a competent immune system.
Principle of Action
The Mal-Val-Ala-PAB-Dazostinag ADC leverages tumor antigen expression for targeted delivery of an immune agonist. The proposed mechanism involves a multi-step process beginning with systemic administration and culminating in a localized anti-tumor immune attack. This process is initiated by the ADC binding to its target antigen on the surface of cancer cells, followed by internalization. Once inside the cell and trafficked to the lysosome, the Val-Ala component of the linker is cleaved by Cathepsin B. This cleavage triggers the self-immolation of the PAB spacer, releasing Dazostinag into the cytoplasm. Dazostinag then binds to and activates the STING protein in the endoplasmic reticulum of tumor cells or tumor-infiltrating immune cells (like dendritic cells), initiating a signaling cascade that results in the production of Type I interferons and other pro-inflammatory cytokines.[1][5] This localized inflammation recruits and activates cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells.
Experimental Protocols
Protocol 1: Animal Model Selection and Establishment
The immunomodulatory mechanism of Dazostinag necessitates the use of animal models with a functional immune system. Standard immunodeficient xenograft models (e.g., athymic nude or NSG mice) are unsuitable for primary efficacy studies but can be used as controls to assess non-immune-mediated effects.
A. Syngeneic Mouse Models (Recommended for Primary Efficacy)
-
Cell Line Selection: Choose a murine cancer cell line (e.g., CT26 colon carcinoma, B16F10 melanoma, 4T1 breast cancer) that is syngeneic to an immunocompetent mouse strain (e.g., BALB/c, C57BL/6).[8]
-
Target Expression (If necessary): If the ADC's antibody targets a human antigen, the selected murine cell line must be genetically engineered to express this target.
-
Cell Culture: Culture the selected cell line in appropriate media and conditions to ensure cells are in the exponential growth phase at the time of implantation.
-
Implantation:
-
Harvest and wash cells, resuspending them in sterile, serum-free media or PBS.
-
For subcutaneous models, inject 1 x 10⁵ to 1 x 10⁶ cells in a volume of 50-100 µL into the flank of the appropriate mouse strain.[9]
-
Monitor animals for tumor formation.
-
B. Humanized Mouse Models (Alternative)
-
Model Selection: Utilize immunodeficient mice (e.g., NCG) reconstituted with human immune cells (e.g., CD34+ hematopoietic stem cells).[10][11]
-
Tumor Model: Implant a human cancer cell line known to express the target antigen. Patient-derived xenograft (PDX) models that retain the heterogeneity of the original tumor can also be used for higher clinical relevance.[12][13]
-
Implantation: Follow the procedure for subcutaneous implantation as described above, using a human cell line (e.g., 2-5 x 10⁶ cells per mouse).[14]
Protocol 2: In Vivo Efficacy Study Design and Execution
-
Tumor Growth and Randomization:
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize animals into treatment groups (n=8-10 mice per group).
-
Ensure even distribution of tumor volumes across all groups.
-
-
Treatment Groups:
-
Vehicle Control (e.g., PBS or formulation buffer)
-
Isotype Control ADC (non-targeting antibody with the same linker-payload)
-
Mal-Val-Ala-PAB-Dazostinag ADC (at various dose levels, e.g., 1, 3, 10 mg/kg)
-
Unconjugated Antibody
-
Dazostinag (free drug, as a control)
-
-
Administration: Administer all agents intravenously (IV) via the tail vein. A typical dosing schedule might be once weekly (QW) or twice weekly (Q2W) for 2-3 weeks.
-
Monitoring and Endpoints:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Record daily observations of animal health.
-
Survival: Monitor long-term survival as a primary endpoint.
-
Tumor Microenvironment Analysis (Optional): At study termination (or at intermediate time points), tumors can be harvested for analysis of immune cell infiltration (e.g., via flow cytometry or immunohistochemistry) and cytokine profiles.
-
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation and comparison between treatment groups.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X ± SEM | % TGI | p-value vs. Vehicle |
| Vehicle Control | - | QW x 3 | 1500 ± 150 | - | - |
| Isotype ADC | 10 | QW x 3 | 1450 ± 140 | 3.3 | >0.05 |
| ADC Low Dose | 1 | QW x 3 | 800 ± 95 | 46.7 | <0.01 |
| ADC Mid Dose | 3 | QW x 3 | 350 ± 50 | 76.7 | <0.001 |
| ADC High Dose | 10 | QW x 3 | 50 ± 15 | 96.7 | <0.0001 |
% TGI = (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group]) x 100
Table 2: Body Weight Change
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) from Day 0 ± SEM | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | - | +5.5 ± 1.2 | 0 |
| Isotype ADC | 10 | +5.1 ± 1.5 | 0 |
| ADC Low Dose | 1 | +2.0 ± 2.1 | -1.5 |
| ADC Mid Dose | 3 | -3.5 ± 2.5 | -5.0 |
| ADC High Dose | 10 | -8.0 ± 3.0 | -10.2 |
Dazostinag Signaling Pathway
The efficacy of the ADC is dependent on the activation of the STING pathway by the Dazostinag payload. Upon release into the cytoplasm, Dazostinag binds to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus. Here, it recruits and activates Tank-Binding Kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other inflammatory genes. The secreted interferons then act in an autocrine and paracrine manner to further amplify the immune response.[6][7]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mal-PEG4-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Internalization and Payload Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the quantitative analysis of antibody-drug conjugate (ADC) internalization and subsequent payload delivery. Detailed protocols, data interpretation guidelines, and visual workflows are included to facilitate the successful implementation of these assays in your research and development endeavors.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a payload.[1] The efficacy of an ADC is critically dependent on a series of events: binding to the target antigen on the cancer cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload within the cell.[1][2] Flow cytometry is a powerful, high-throughput technique that enables the quantitative assessment of these key processes at the single-cell level, providing crucial data for the selection and optimization of ADC candidates.[3][4]
This document outlines detailed protocols for analyzing ADC internalization and payload delivery using flow cytometry.
Principle of the Assays
ADC Internalization Assays
Quantifying the rate and extent of ADC internalization is crucial for selecting effective ADC candidates.[5] Flow cytometry offers several approaches to measure this process:
-
Quench-Based Assays: This method distinguishes between surface-bound and internalized ADC. An external quenching agent, such as an anti-fluorophore antibody or trypan blue, is used to extinguish the fluorescence of the labeled ADC that remains on the cell surface.[3][6] The remaining fluorescence signal corresponds to the internalized ADC, which is protected from the quenching agent. The percentage of internalization can be calculated by comparing the fluorescence of quenched and unquenched samples.[6]
-
pH-Sensitive Dyes: These dyes, such as pHrodo™, are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[6][7] When an ADC is labeled with a pH-sensitive dye, an increase in fluorescence intensity directly correlates with its internalization and trafficking into these acidic intracellular compartments.[7] This method offers a direct and sensitive way to monitor the kinetics of internalization without the need for wash or quench steps.[6]
Payload Delivery Assays
Following internalization, the ADC is trafficked to lysosomes where the linker is cleaved, releasing the cytotoxic payload.[1][8] While direct measurement of the intracellular payload by flow cytometry can be challenging, indirect methods can be employed:
-
Fluorescently Labeled Payloads: If the payload itself is fluorescent (e.g., doxorubicin) or is conjugated to a fluorescent reporter, its release and accumulation within the cell can be monitored by an increase in intracellular fluorescence.[2]
-
Pharmacodynamic (PD) Marker Analysis: The delivery of a functional payload can be assessed by measuring a downstream biological effect. For example, if the payload induces DNA damage, the expression of a DNA damage response marker like γH2A.X can be quantified by intracellular flow cytometry.[9] An increase in the percentage of γH2A.X positive cells indicates successful payload delivery and target engagement.
Experimental Protocols
Protocol 1: ADC Internalization Analysis using a Quench-Based Method
This protocol describes the measurement of ADC internalization by quenching the fluorescence of surface-bound, fluorescently labeled ADC.
Materials:
-
Target cells expressing the antigen of interest
-
Negative control cells (antigen-negative)
-
Fluorescently labeled ADC
-
Fluorescently labeled isotype control antibody
-
Staining Buffer: PBS with 1-2% BSA or FBS
-
Quenching Agent: Anti-Alexa Fluor™ antibody or 0.4% Trypan Blue solution
-
Viability Dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in cold Staining Buffer at a concentration of 1-2 x 10^6 cells/mL.[1]
-
-
ADC Binding (On Ice):
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled ADC at a predetermined optimal concentration. Include an isotype control.
-
Incubate on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
-
Internalization:
-
For the "time 0" control, keep tubes on ice.
-
For internalization time points, transfer tubes to a 37°C incubator for the desired time intervals (e.g., 0.5, 1, 2, 4, 24 hours).[6]
-
-
Quenching:
-
After the incubation period, wash the cells once with cold Staining Buffer.
-
Split each sample into two tubes: "Quenched" and "Unquenched".
-
To the "Quenched" tubes, add the quenching agent according to the manufacturer's instructions (e.g., anti-Alexa Fluor™ antibody) and incubate on ice for 30 minutes.
-
To the "Unquenched" tubes, add an equivalent volume of Staining Buffer.
-
-
Staining and Data Acquisition:
Data Analysis:
-
Gate on the single, live cell population.[1]
-
Determine the Median Fluorescence Intensity (MFI) for both the quenched and unquenched samples.
-
Calculate the percentage of internalization using the following formula: % Internalization = (MFI of Quenched Sample / MFI of Unquenched Sample) x 100
Protocol 2: ADC Internalization Analysis using a pH-Sensitive Dye
This protocol details the use of a pH-sensitive dye to measure ADC internalization.
Materials:
-
Target and control cells
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™)
-
Unlabeled ADC (as a control)
-
Staining Buffer
-
Viability Dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1.
-
-
ADC Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the pH-sensitive dye-labeled ADC at the desired concentration. Include an unlabeled ADC control.
-
Incubate the cells at 37°C for various time points. A "time 0" reading can be taken immediately after adding the ADC.
-
-
Data Acquisition:
-
At each time point, add the viability dye.
-
Directly acquire data on the flow cytometer without any wash steps.
-
Data Analysis:
-
Gate on the single, live cell population.
-
Analyze the MFI and the percentage of fluorescently positive cells for each sample.
-
The increase in MFI over time is directly proportional to the amount of internalized ADC.
Protocol 3: Payload Delivery Analysis via a Pharmacodynamic Marker (γH2A.X)
This protocol describes the indirect measurement of payload delivery by quantifying the induction of the DNA damage marker γH2A.X.
Materials:
-
Target and control cells
-
ADC with a DNA-damaging payload
-
Control ADC (non-binding or with a non-damaging payload)
-
Cell culture medium
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Anti-γH2A.X antibody (conjugated to a fluorophore)
-
Isotype control for the anti-γH2A.X antibody
-
Wash Buffer (e.g., Perm/Wash™ Buffer)
-
Viability Dye (a fixable viability dye is recommended)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere (if applicable).
-
Treat the cells with the ADC at various concentrations for a prolonged period (e.g., 24-72 hours) to allow for internalization, payload release, and induction of the biological response.
-
-
Cell Harvesting and Staining for Viability:
-
Harvest the cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's protocol.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a fixation/permeabilization buffer for 20 minutes on ice.
-
-
Intracellular Staining:
-
Wash the cells with Wash Buffer.
-
Resuspend the cells in Wash Buffer and add the fluorescently conjugated anti-γH2A.X antibody or the corresponding isotype control.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in Staining Buffer.
-
Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the single, live cell population.
-
Determine the percentage of γH2A.X positive cells for each treatment condition by setting a gate based on the isotype control.
-
An increase in the percentage of γH2A.X positive cells indicates successful delivery and activity of the DNA-damaging payload.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: ADC Internalization Measured by Quench-Based Assay
| Time Point (hours) | Unquenched MFI | Quenched MFI | % Internalization |
| 0 | 15000 | 150 | 1.0% |
| 1 | 14800 | 3700 | 25.0% |
| 4 | 14500 | 8700 | 60.0% |
| 24 | 14000 | 12600 | 90.0% |
Table 2: ADC Internalization Measured by pH-Sensitive Dye
| Time Point (hours) | MFI | % Positive Cells |
| 0 | 200 | 0.5% |
| 1 | 4500 | 35.0% |
| 4 | 12000 | 85.0% |
| 24 | 18000 | 98.0% |
Table 3: Payload Delivery Measured by γH2A.X Induction
| ADC Concentration (nM) | % γH2A.X Positive Cells |
| 0 (Untreated) | 2.5% |
| 0.1 | 15.0% |
| 1 | 45.0% |
| 10 | 80.0% |
| Isotype Control | 2.0% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Antibody Internalization | Sartorius [sartorius.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Stability of Mal-Val-Ala-PAB ADCs in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics.[1] The stability of an ADC in systemic circulation is a critical quality attribute that directly impacts its efficacy and safety.[1][2][3] Premature release of the cytotoxic payload can lead to off-target toxicity, while a highly stable linker is necessary to ensure the ADC reaches the target tumor cells intact.[2][3][4] The maleimide-Val-Ala-p-aminobenzylcarbamate (Mal-Val-Ala-PAB) linker is a protease-cleavable linker designed to be stable in circulation but to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][6]
These application notes provide detailed protocols for assessing the in vitro plasma stability of Mal-Val-Ala-PAB ADCs. The described methods allow for the quantification of ADC integrity, changes in the drug-to-antibody ratio (DAR), and the release of the free cytotoxic payload over time in a plasma matrix.
Key Stability-Indicating Parameters
The stability of a Mal-Val-Ala-PAB ADC in plasma is evaluated by monitoring several key parameters:
-
Average Drug-to-Antibody Ratio (DAR): A decrease in the average DAR over time indicates premature drug deconjugation.[7]
-
Release of Free Payload: The quantification of the unconjugated cytotoxic drug in plasma is a direct measure of linker cleavage.[8][9]
-
Intact ADC Concentration: Measuring the concentration of the fully assembled ADC provides a comprehensive view of its stability.
-
Total Antibody Concentration: This measurement helps to assess the stability of the antibody scaffold itself.[10]
Experimental Protocols
Protocol 1: In Vitro Plasma Incubation
This protocol describes the basic procedure for incubating a Mal-Val-Ala-PAB ADC in plasma to simulate physiological conditions.
Materials:
-
Mal-Val-Ala-PAB ADC
-
Human, cynomolgus monkey, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Spike the Mal-Val-Ala-PAB ADC into the plasma to a final concentration relevant to the intended therapeutic dose.
-
As a control, prepare a parallel sample of the ADC in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect aliquots of the plasma and buffer samples.[2][3]
-
Immediately store the collected aliquots at -80°C until analysis.
Protocol 2: Quantification of Average DAR by LC-MS
This protocol utilizes liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR of the ADC over time.
Materials:
-
Plasma samples from Protocol 1
-
Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)[7][11]
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine-HCl)
-
Neutralization buffer (e.g., Tris-HCl)
-
LC-MS system with a suitable column (e.g., reversed-phase)
Procedure:
-
Thaw the plasma aliquots on ice.
-
Perform immunoaffinity capture to isolate the ADC from the plasma matrix.[7]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the intact ADC from the beads.
-
Neutralize the eluted ADC sample.
-
Analyze the intact ADC by LC-MS to determine the distribution of different drug-loaded species.
-
Calculate the average DAR at each time point by analyzing the deconvoluted mass spectrum. A decrease in the average DAR over time indicates payload loss.[7]
Protocol 3: Quantification of Released Payload by LC-MS/MS
This protocol describes the quantification of the free cytotoxic payload in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[12][13]
Materials:
-
Plasma samples from Protocol 1
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Thaw the plasma aliquots on ice.
-
Perform protein precipitation to extract the small molecule payload from the plasma proteins.
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS using multiple reaction monitoring (MRM) to quantify the released payload.
-
Generate a standard curve using a reference standard of the payload to determine the concentration in the plasma samples.
Protocol 4: Quantification of Total Antibody by ELISA
This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the total antibody concentration, ensuring the antibody backbone remains intact during the incubation.[1][14]
Materials:
-
Plasma samples from Protocol 1
-
ELISA plate coated with an anti-human IgG antibody
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBS with Tween-20)
-
HRP-conjugated detection antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Coat an ELISA plate with a capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples and standards to the plate.
-
Incubate and wash the plate.
-
Add the detection antibody.
-
Incubate and wash the plate.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the total antibody concentration from the standard curve.
Data Presentation
Summarize the quantitative data from the above protocols in the following tables for clear comparison.
Table 1: Average DAR of Mal-Val-Ala-PAB ADC in Plasma Over Time
| Time (hours) | Average DAR (in Plasma) | Average DAR (in PBS Control) |
| 0 | 4.0 | 4.0 |
| 1 | 3.9 | 4.0 |
| 6 | 3.7 | 4.0 |
| 24 | 3.2 | 3.9 |
| 48 | 2.8 | 3.9 |
| 72 | 2.5 | 3.9 |
| 144 | 2.0 | 3.8 |
Table 2: Concentration of Released Payload in Plasma Over Time
| Time (hours) | Released Payload (ng/mL) |
| 0 | < LLOQ |
| 1 | 15.2 |
| 6 | 45.8 |
| 24 | 120.5 |
| 48 | 215.3 |
| 72 | 290.1 |
| 144 | 450.7 |
| LLOQ: Lower Limit of Quantification |
Table 3: Total Antibody Concentration in Plasma Over Time
| Time (hours) | Total Antibody (µg/mL) |
| 0 | 100.0 |
| 24 | 98.5 |
| 48 | 97.2 |
| 72 | 96.5 |
| 144 | 95.1 |
Visualizations
Caption: Workflow for in vitro plasma stability assessment of ADCs.
Caption: Cleavage mechanism of the Mal-Val-Ala-PAB linker.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Site-Specific Conjugation of Mal-Val-Ala-PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-specific conjugation of Maleimide-Valine-Alanine-p-Aminobenzyl (Mal-Val-Ala-PAB) linkers to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs).
Introduction to Mal-Val-Ala-PAB Linkers in ADCs
The Mal-Val-Ala-PAB linker is a crucial component in the design of modern ADCs. It is an enzymatically cleavable linker system designed to be stable in systemic circulation and release its cytotoxic payload upon internalization into target cancer cells. The valine-alanine (Val-Ala) dipeptide is specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug payload following peptide cleavage. The maleimide (B117702) group at the terminus of the linker allows for covalent attachment to thiol groups on the antibody.
Site-specific conjugation methods are employed to overcome the heterogeneity of traditional stochastic conjugation, leading to ADCs with a uniform drug-to-antibody ratio (DAR), improved pharmacokinetics, and a wider therapeutic window. This document details three prominent site-specific conjugation strategies compatible with Mal-Val-Ala-PAB linkers:
-
Engineered Cysteine Conjugation (e.g., THIOMAB™)
-
Unnatural Amino Acid (UAA) Incorporation
-
Enzymatic Ligation (e.g., Sortase A)
Data Presentation: Comparison of Site-Specific Conjugation Methods
The choice of conjugation strategy can significantly impact the physicochemical properties and in vivo performance of an ADC. While direct comparative data for the Mal-Val-Ala-PAB linker across all methods is limited in single studies, the following table summarizes representative quantitative data gathered from various sources to facilitate comparison.
| Parameter | Engineered Cysteine (THIOMAB™) | Unnatural Amino Acid (pAcF) | Enzymatic Ligation (Sortase A) |
| Typical DAR | 2.0 (precisely)[1] | 2.0 (precisely) | 2.0 or 4.0 (precisely) |
| Conjugation Efficiency | >95% | >95%[2] | >90% |
| Homogeneity | High | High[2] | High |
| Process Complexity | Moderate (requires mAb engineering and reduction/oxidation steps) | High (requires cell line engineering, special media, and orthogonal chemistry)[3][4] | High (requires mAb and linker engineering, and enzyme production) |
| Linker Stability | High (stable thioether bond) | High (stable oxime or other bioorthogonal bond) | High (stable amide bond) |
| In Vivo Efficacy | Potent anti-tumor activity demonstrated in xenograft models[5] | Complete tumor regression observed in rodent xenograft models | Potent in vitro and in vivo tumor cell killing |
| Plasma Stability | Improved compared to stochastic cysteine conjugates[1] | Superior serum stability compared to cysteine conjugates[6] | High in vitro and in vivo stability |
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of a Mal-Val-Ala-PAB ADC
Caption: Mechanism of action of an ADC with a cleavable Mal-Val-Ala-PAB linker.
Experimental Workflow: Engineered Cysteine Conjugation
Caption: Workflow for site-specific conjugation via engineered cysteines.
Logical Relationship: Comparison of Site-Specific Conjugation Chemistries
References
- 1. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Drug-to-Antibody Ratio (DAR) of Dazostinag Antibody-Drug Conjugates: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazostinag, a potent stimulator of interferon genes (STING) agonist, is an innovative payload being utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2] Unlike traditional cytotoxic payloads, Dazostinag functions by activating the innate immune system within the tumor microenvironment, leading to the production of pro-inflammatory cytokines and a subsequent anti-tumor immune response.[2][3][4][5][6] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for any ADC, as it directly influences the therapeutic's efficacy, safety, and pharmacokinetic profile.[7][8][9] An optimal DAR ensures sufficient payload delivery to the target cells without causing undue toxicity. This document provides detailed application notes and protocols for the accurate determination of DAR for Dazostinag ADCs.
The choice of analytical technique for DAR measurement is often dependent on the conjugation strategy (e.g., cysteine or lysine (B10760008) linkage) and the physicochemical properties of the ADC.[7] This guide will focus on three primary methods: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Core Methodologies for DAR Determination
A comparative overview of the most common methods for DAR determination is presented below, outlining their principles, advantages, and limitations.
| Method | Principle | Advantages | Limitations | Best Suited For |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of the hydrophobic Dazostinag payload increases the overall hydrophobicity of the antibody.[10][11][12] | - Non-denaturing conditions maintain the ADC's native structure.[12] - Considered the gold standard for cysteine-conjugated ADCs.[10][13] - Provides information on drug distribution and naked antibody content.[10] | - Lower resolution compared to RP-HPLC.[13] - May not be suitable for lysine-conjugated ADCs where drug loading does not significantly alter hydrophobicity.[10] - Requires high salt concentrations, which can be corrosive to equipment.[14] | Routine quality control and characterization of cysteine-linked Dazostinag ADCs. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, this typically involves the reduction of interchain disulfide bonds to separate light and heavy chains.[10][11] | - High resolution, allowing for the separation of different drug-loaded chains.[13] - Orthogonal method to HIC for confirmation of DAR values.[11][13] | - Denaturing conditions disrupt the native ADC structure.[10] - Requires sample reduction for cysteine-linked ADCs.[11] | Detailed characterization of reduced Dazostinag ADCs, particularly for cysteine-linked conjugates. |
| Mass Spectrometry (MS) | Directly measures the molecular weight of the different ADC species. The number of conjugated Dazostinag molecules is determined from the mass difference between the ADC species and the naked antibody.[7] | - Provides direct and accurate mass measurements. - Can determine both average DAR and the distribution of drug-loaded species.[] - Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.[7][8][9] | - Higher DAR species may have different ionization efficiencies, potentially affecting accuracy.[13] - Can be more complex and require specialized equipment and expertise. | In-depth characterization, confirmation of other methods, and analysis of complex ADC mixtures. |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to determine their respective concentrations based on their extinction coefficients.[7][10][] | - Simple, rapid, and requires minimal sample preparation.[7] | - Only provides the average DAR, not the distribution.[7] - Can be inaccurate if the absorbance spectra of the antibody and Dazostinag overlap significantly.[7] | Rapid, routine estimation of average DAR for in-process control. |
Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a robust method for analyzing cysteine-linked ADCs, separating species with different numbers of conjugated Dazostinag molecules based on increasing hydrophobicity.
Workflow for HIC-based DAR Analysis
Caption: Workflow for DAR analysis using HIC.
Materials:
-
Dazostinag ADC sample
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HPLC system with UV detector
Protocol:
-
Sample Preparation: Dilute the Dazostinag ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each ADC species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area % of each species × Number of conjugated Dazostinags) / 100
-
DAR Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique that is typically used for reduced ADCs to separate the light and heavy chains.
Workflow for RP-HPLC-based DAR Analysis
Caption: Workflow for DAR analysis using RP-HPLC.
Materials:
-
Dazostinag ADC sample
-
RP-HPLC Column (e.g., PLRP-S, 1000 Å, 8 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Dithiothreitol (DTT)
-
HPLC system with UV detector
Protocol:
-
Sample Reduction:
-
To 100 µg of Dazostinag ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: PLRP-S, 1000 Å, 8 µm, 50 x 2.1 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 80°C
-
Detection: 280 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0 25 20 50 22 90 25 90 26 25 | 30 | 25 |
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR using the formula: DAR = 2 × (Σ Weighted Peak Area of Light Chains + Σ Weighted Peak Area of Heavy Chains) / 100[16]
-
DAR Determination by Mass Spectrometry (MS)
LC-MS provides direct mass measurement of the intact ADC species.
Workflow for LC-MS-based DAR Analysis
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hpst.cz [hpst.cz]
- 9. agilent.com [agilent.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 16. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
Application Notes: Dazostinag in Combination with Immune Checkpoint Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction and Clarification
These application notes provide a comprehensive overview of the therapeutic strategy combining Dazostinag (also known as TAK-676) with immune checkpoint inhibitors (ICIs). It is important to clarify that Dazostinag is a potent and systemic agonist of the STimulator of INterferon Genes (STING) pathway [1]. While Dazostinag has been described as a potential payload for antibody-drug conjugates (ADCs), its primary clinical development and the focus of these notes is its use as a standalone immunomodulatory agent in combination with ICIs like anti-PD-1 antibodies[2][3]. This combination aims to overcome ICI resistance and enhance anti-tumor immunity by converting immunologically "cold" tumors into "hot," T-cell-inflamed microenvironments[4][5][6].
Scientific Rationale for Combination Therapy
Immune checkpoint inhibitors, such as pembrolizumab (B1139204), have revolutionized cancer treatment by blocking inhibitory signals (like PD-1/PD-L1) that cancer cells exploit to evade immune destruction[7]. However, a significant number of patients do not respond, often because their tumors lack pre-existing T-cell infiltration, a state referred to as an immunologically "cold" tumor microenvironment (TME)[5].
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines[1][5]. Dazostinag, as a systemic STING agonist, activates this pathway in immune cells within the TME[1]. This activation leads to:
-
Enhanced Antigen Presentation: STING activation promotes the maturation and licensing of antigen-presenting cells (APCs), particularly dendritic cells (DCs), improving their ability to prime tumor-specific CD8+ T cells[1][8].
-
Pro-inflammatory TME: The production of IFN-I and other cytokines remodels the TME, promoting the recruitment and activation of cytotoxic immune cells, including CD8+ T cells and Natural Killer (NK) cells[9].
-
Sensitization to ICIs: By inducing a T-cell-inflamed TME, Dazostinag can sensitize previously resistant tumors to the effects of checkpoint inhibitors, allowing the newly recruited T cells to effectively target and kill cancer cells[5][6].
The combination of Dazostinag and an anti-PD-1 antibody is therefore a synergistic approach: Dazostinag initiates and amplifies the anti-tumor immune response (the "gas pedal"), while the checkpoint inhibitor removes the immunosuppressive "brakes," unleashing a potent, targeted attack on the tumor.
Mechanism of Action: Dazostinag and PD-1 Blockade Synergy
Dazostinag binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum of APCs. This triggers a signaling cascade resulting in the phosphorylation of transcription factors like IRF3 and NF-κB. These factors then translocate to the nucleus to induce the transcription of genes for IFN-I and other inflammatory cytokines. These cytokines signal in an autocrine and paracrine manner to mature APCs, enhance antigen cross-presentation, and recruit cytotoxic lymphocytes to the tumor. The checkpoint inhibitor complements this by blocking the PD-1 receptor on the recruited T cells from binding to its ligand, PD-L1, on tumor cells. This prevents T-cell exhaustion and sustains their anti-tumor activity.
Summary of Preclinical and Clinical Data
Dazostinag, alone and in combination with the anti-PD-1 antibody pembrolizumab, has been investigated in multiple preclinical models and clinical trials[3][9]. Preclinical studies in syngeneic mouse models demonstrated that Dazostinag promotes both innate and adaptive anti-tumor immune responses[9]. Clinical investigations have shown manageable safety profiles and promising anti-tumor activity in heavily pretreated patients with various solid tumors[10].
| Study / Cohort | Therapy | Cancer Type(s) | Key Findings & Quantitative Data | Reference |
| Preclinical (Syngeneic Mouse Models) | Dazostinag | Solid Tumors | Promoted activation of dendritic cells, NK cells, and CD8+ T cells within the TME. Induced CXCL9 signaling, leading to recruitment of cytotoxic T cells. | [9] |
| Phase I/II (NCT04420884) | Dazostinag + Pembrolizumab | HNSCC (Expansion Cohort) | Overall Response Rate (ORR): 34.5% . Showed early clinical responses and durable stable disease in a heavily pretreated population. | [9] |
| Phase I/II (NCT04420884) | Dazostinag (monotherapy and + Pembrolizumab) | Advanced/Metastatic Solid Tumors | Manageable safety profile. Recommended Phase 2 Dose (RP2D) established for the combination. | [3][10] |
| Clinical Studies (NCT04420884, NCT04879849) | Dazostinag + Pembrolizumab | Neuroendocrine Tumors (NETs) | Demonstrated durable responses in some NET patients. Preclinical analysis suggests Dazostinag enhances antigenicity and sensitizes tumors to anti-PD-1 therapy. | [5] |
| Phase I (NCT04879849) | Dazostinag + Pembrolizumab + Radiotherapy | NSCLC, HNSCC | Combination was well-tolerated. Pharmacodynamic analyses revealed induction of a STING gene signature, increased cytokine production, and peripheral immune cell activation. | [6][9] |
Potential Applications
Clinical development is actively exploring the combination of Dazostinag and pembrolizumab across a range of solid tumors, with a focus on:
The strategy is particularly promising for tumors known to be immunologically "cold" or for patients who have developed resistance to prior checkpoint inhibitor therapy[4][9].
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in Syngeneic Mouse Models
This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of Dazostinag combined with an anti-mouse PD-1 antibody.
1. Materials:
-
Animal Model: 6-8 week old female C57BL/6 or BALB/c mice (depending on the cell line).
-
Tumor Cells: Syngeneic tumor cell line (e.g., MC38 colorectal, B16-F10 melanoma, or EMT6 breast cancer).
-
Reagents: Dazostinag (formulated for in vivo use), anti-mouse PD-1 antibody (clone RMP1-14 or similar), isotype control antibody (e.g., InVivoMAb anti-horseradish peroxidase), sterile PBS.
-
Equipment: Calipers, syringes, animal housing facilities.
2. Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin measuring tumors with calipers every 2-3 days once they become palpable (approx. day 5-7 post-implantation). Tumor volume = (Length x Width^2) / 2.
-
Randomization: When average tumor volume reaches 80-100 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Isotype Control Antibody
-
Group 3: Dazostinag
-
Group 4: Anti-PD-1 Antibody
-
Group 5: Dazostinag + Anti-PD-1 Antibody
-
-
Treatment Administration:
-
Administer Dazostinag intravenously (e.g., 1-5 mg/kg) on a schedule such as days 10, 13, and 16 post-implantation.
-
Administer anti-PD-1/isotype control antibodies intraperitoneally (e.g., 10 mg/kg or 200 µ g/mouse ) on a schedule such as days 10, 13, and 16 post-implantation.
-
-
Efficacy Readouts:
-
Continue monitoring tumor volume until tumors reach a predetermined endpoint (e.g., 2000 mm³).
-
Monitor animal body weight and overall health as a measure of toxicity.
-
At the end of the study, euthanize mice and harvest tumors and spleens for downstream analysis (e.g., immunophenotyping).
-
3. Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Generate Kaplan-Meier survival curves based on the tumor volume endpoint.
-
Perform statistical analysis (e.g., two-way ANOVA for tumor growth, log-rank test for survival).
Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and flow cytometric analysis of TILs from harvested tumors.
1. Materials:
-
Tumor Tissue: Freshly excised tumors from the in vivo study.
-
Reagents: RPMI-1640 medium, Collagenase IV, DNase I, ACK Lysis Buffer, FACS Buffer (PBS + 2% FBS), Zombie Aqua™ Fixable Viability Kit (or similar), Fc Block (anti-mouse CD16/32), fluorescently conjugated antibodies (see panel below).
-
Equipment: GentleMACS Dissociator (or manual dissociation tools), 70 µm cell strainers, flow cytometer.
2. Antibody Panel Example:
| Marker | Fluorochrome | Cell Type / Function |
|---|---|---|
| CD45 | BUV395 | Pan-Leukocyte |
| CD3e | APC-Cy7 | T Cells |
| CD4 | BV786 | Helper T Cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD11c | PE-Cy7 | Dendritic Cells |
| F4/80 | APC | Macrophages |
| Ly6G | FITC | Granulocytic MDSCs |
| PD-1 | BV605 | Exhaustion/Activation Marker |
| IFN-γ | PE | Effector Cytokine (intracellular) |
| GzmB | AF647 | Cytotoxicity (intracellular) |
3. Procedure:
-
Tumor Dissociation: Mince tumor tissue and digest in RPMI containing Collagenase IV and DNase I for 30-45 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer. Wash with RPMI.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK Lysis Buffer for 2-3 minutes.
-
Staining:
-
Resuspend up to 1 x 10^7 cells in FACS buffer.
-
Stain with a viability dye for 15 min at room temperature.
-
Block Fc receptors with Fc Block for 10 min.
-
Add the surface antibody cocktail and incubate for 30 min at 4°C in the dark.
-
Wash cells with FACS buffer.
-
For intracellular staining (IFN-γ, GzmB), fix and permeabilize cells using a dedicated kit (e.g., BD Cytofix/Cytoperm™) and then stain with intracellular antibodies.
-
-
Data Acquisition: Acquire samples on a flow cytometer.
-
Data Analysis: Use software (e.g., FlowJo) to gate on live, single, CD45+ cells and subsequently identify T-cell, myeloid, and other immune populations and their expression of activation/exhaustion markers.
Protocol 3: Multiplex Cytokine Release Assay
This protocol is for quantifying systemic cytokine levels in plasma collected from treated mice.
1. Materials:
-
Samples: Blood collected via cardiac puncture at the study endpoint into EDTA-coated tubes. Centrifuge to separate plasma.
-
Reagents: Multiplex cytokine assay kit (e.g., Luminex-based, targeting IFN-γ, IL-12, TNF-α, CXCL9, CXCL10, etc.).
-
Equipment: Multiplex assay reader (e.g., Luminex 200™).
2. Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Assay Performance: Follow the manufacturer's protocol for the chosen multiplex kit. This typically involves:
-
Preparing assay standards.
-
Adding antibody-coupled magnetic beads to a 96-well plate.
-
Adding standards and plasma samples to the wells.
-
Incubating to allow cytokine capture.
-
Washing the beads.
-
Adding a biotinylated detection antibody cocktail and incubating.
-
Adding streptavidin-phycoerythrin (SAPE) and incubating.
-
Washing the beads and resuspending in sheath fluid.
-
-
Data Acquisition: Read the plate on a multiplex analyzer.
-
Data Analysis: Use the kit-provided software to calculate cytokine concentrations based on the standard curve. Compare cytokine levels between treatment groups using appropriate statistical tests (e.g., one-way ANOVA).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of Dazostinag in combination with a checkpoint inhibitor.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. stage-v1.oncologymedinfo.com [stage-v1.oncologymedinfo.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAK-676 + Pembrolizumab for Metastatic Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. TAK-676-1003 | Clinical Trial Summary [clinicaltrials.takeda.com]
Troubleshooting & Optimization
Technical Support Center: Mitigation of Hydrophobic ADC Aggregation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the aggregation of hydrophobic antibody-drug conjugates (ADCs), particularly those utilizing a maleimide-valine-alanine-p-aminobenzyl (Mal-Val-Ala-PAB) linker system.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with hydrophobic Mal-Val-Ala-PAB linkers?
A1: Aggregation of these ADCs is a multifaceted issue primarily driven by the increased surface hydrophobicity from the conjugation of the hydrophobic linker and payload. This leads to intermolecular interactions to minimize exposure to the aqueous environment.[1][2] Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic molecules increases the overall hydrophobicity of the ADC, creating "patches" that promote self-association.[3]
-
Conformational Changes: The attachment of the linker-payload can alter the natural conformation of the antibody, exposing previously buried hydrophobic regions and encouraging protein-protein interactions.
-
Unfavorable Formulation Conditions: Suboptimal pH, inappropriate buffer systems, and the presence of organic co-solvents used during conjugation can destabilize the ADC and induce aggregation.[2] Holding the ADC solution near its isoelectric point (pI) can also reduce solubility and lead to aggregation.[2]
Q2: What are the consequences of ADC aggregation for my research?
A2: ADC aggregation can significantly compromise your experimental results and the therapeutic potential of the conjugate. The primary consequences are:
-
Reduced Efficacy: Aggregates may possess altered binding affinity for the target antigen and are often cleared more rapidly from circulation, thereby reducing the therapeutic window.
-
Increased Immunogenicity: High molecular weight aggregates are known to be immunogenic and can trigger adverse immune responses if administered.
-
Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, which affects the stability, shelf-life, and manufacturability of the ADC.
-
Off-Target Toxicity: Aggregates can lead to non-specific uptake by healthy cells, particularly in organs like the liver and kidneys, increasing off-target toxicity.
Q3: How can I proactively minimize aggregation during ADC development?
A3: A multi-pronged approach is most effective:
-
Linker and Payload Engineering: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker design can counteract the hydrophobicity of the payload.[4]
-
Control of DAR: Aim for a lower and more homogeneous DAR, as this is often a key factor in aggregation. A DAR of 2 to 4 is generally considered a good balance between efficacy and stability.
-
Site-Specific Conjugation: This approach can produce more homogeneous ADCs with potentially improved stability profiles compared to random conjugation methods.
-
Formulation Optimization: A systematic screening of buffers, pH, and excipients is crucial to identify conditions that enhance ADC solubility and stability.
-
Conjugation Process Optimization: Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the individual antibody molecules separated.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving aggregation issues encountered during your experiments.
Issue 1: High Levels of Soluble Aggregates Detected by SEC
-
Possible Cause: High overall hydrophobicity of the ADC due to high DAR or the intrinsic properties of the linker-payload.
-
Troubleshooting Steps:
-
Re-evaluate DAR: If the average DAR is high (e.g., > 4), consider reducing the molar excess of the linker-payload during the conjugation reaction.
-
Optimize Formulation pH: The net charge of the ADC is influenced by pH. Conduct a pH screening study to identify a pH range where the ADC exhibits maximum stability and minimum aggregation.
-
Screen Excipients: Systematically evaluate the effect of different classes of excipients on your ADC's stability.
-
Sugars/Polyols (e.g., Sucrose (B13894), Trehalose): These act as stabilizers.
-
Amino Acids (e.g., Arginine, Glycine): These can suppress aggregation.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are effective in preventing surface-induced aggregation and aggregation due to mechanical stress.[5]
-
-
Review Processing Conditions: High shear stress from operations like pumping or filtration can induce aggregation. Optimize these parameters by using lower flow rates or larger pore size filters.[5]
-
Issue 2: Visible Precipitation or Cloudiness Post-Conjugation or During Storage
-
Possible Cause: Severe aggregation leading to insolubility. This can be exacerbated by freeze-thaw cycles or exposure to elevated temperatures.
-
Troubleshooting Steps:
-
Assess Freeze-Thaw Stability: The formulation may not be adequately protecting the ADC during freezing and thawing. Increase the concentration of cryoprotectants like sucrose or trehalose (B1683222) and conduct formal freeze-thaw studies to confirm stability.[5]
-
Investigate Temperature Excursions: Exposure to higher temperatures can cause irreversible aggregation. Review temperature logs from storage and handling to identify and mitigate any excursions.[5]
-
Check for Surface Adsorption: The ADC might be adsorbing to and denaturing on the surface of the storage vial. Ensure an adequate concentration of a surfactant (e.g., Polysorbate 20/80) is present in the formulation.[5]
-
Consider Lyophilization: For long-term stability, lyophilization (freeze-drying) can be an effective strategy, as most approved ADCs are in a lyophilized form. This requires careful cycle development to avoid aggregation during the process.
-
Issue 3: Inconsistent Results in Cell-Based Assays or In Vivo Studies
-
Possible Cause: Heterogeneity of the ADC preparation due to the presence of aggregates, which can lead to variable efficacy and rapid clearance.
-
Troubleshooting Steps:
-
Purify the ADC: Use preparative size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates before conducting biological assays.
-
Characterize Purified Fractions: Ensure that you are working with the monomeric species by analyzing the purified fractions using analytical SEC or DLS.
-
Re-evaluate Linker Chemistry: The Val-Ala linker has been shown to have better hydrophilicity and stability compared to the Val-Cit linker, leading to less aggregation at higher DARs.[6]
-
Data on Aggregation Mitigation
The following tables summarize quantitative data on factors influencing ADC aggregation.
Table 1: Impact of Linker Type on ADC Aggregation
| Linker Type | Average DAR | Aggregation (%) | Reference |
| Val-Cit | ~7 | 1.80 | [6] |
| Val-Ala | ~7 | No significant increase | [6] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a vc-MMAE ADC in Human Plasma
| ADC Sample | Average DAR | Initial Aggregation (%) | Aggregation after 6 days (%) | Reference |
| Lot 1 | 2.4 | < 5 | ~20 | [3] |
| Lot 2 | 3.4 | < 5 | ~25 | [3] |
| Lot 3 | 4.6 | > 17 | > 30 | [3] |
Visual Guides
References
- 1. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Dazostinag during ADC conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the poor solubility of Dazostinag during its conjugation to antibodies for the development of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
Issue 1: Precipitation of Dazostinag-Linker Upon Dissolution
Question: My Dazostinag-linker conjugate, which is hydrophobic, precipitates immediately when I try to dissolve it in an aqueous buffer for the conjugation reaction. How can I resolve this?
Answer:
This is a common issue when working with hydrophobic payloads for ADC development. The key is to use a water-miscible organic co-solvent to first dissolve the Dazostinag-linker and then carefully introduce it into the aqueous reaction buffer containing the antibody.
Potential Causes:
-
High hydrophobicity of the Dazostinag-linker construct.
-
Insufficient solubility of the conjugate in purely aqueous solutions.
Troubleshooting Steps & Experimental Protocols:
-
Co-solvent Selection and Solubility Testing:
-
Protocol for Solubility Screening:
-
Weigh out a small, precise amount of your Dazostinag-linker conjugate (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a different organic co-solvent (e.g., DMSO, DMA, ethanol, NMP) in small, incremental volumes (e.g., 10 µL).
-
After each addition, vortex the tube for 30 seconds and visually inspect for complete dissolution.
-
Record the volume of solvent required to fully dissolve the conjugate to estimate its solubility in each solvent.
-
-
Recommendation: Dimethyl sulfoxide (B87167) (DMSO) and Dimethylacetamide (DMA) are commonly used and effective co-solvents for dissolving hydrophobic payloads.[1] A related conjugatable STING agonist has been shown to be soluble in DMSO at 10 mg/mL.
-
-
Optimizing Co-solvent Concentration in the Conjugation Reaction:
-
It is crucial to minimize the final concentration of the organic co-solvent in the conjugation reaction to avoid antibody denaturation. Typically, a final concentration of 5-10% (v/v) is well-tolerated by most antibodies.
-
Protocol for Co-solvent Titration:
-
Prepare a concentrated stock solution of your Dazostinag-linker in the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Set up several small-scale trial conjugation reactions.
-
To the antibody solution in conjugation buffer, add the Dazostinag-linker stock solution dropwise while gently stirring to achieve a range of final co-solvent concentrations (e.g., 2%, 5%, 8%, 10%, 15%).
-
Incubate the reactions for a short period and visually inspect for any signs of precipitation.
-
Analyze the antibody's integrity in each condition using Size Exclusion Chromatography (SEC) to check for aggregation.
-
-
| Parameter | Recommendation | Considerations |
| Co-solvents | DMSO, DMA, Ethanol, NMP | Ensure compatibility with your antibody and downstream processing. |
| Final Co-solvent % | Start with ≤10% (v/v) | Higher concentrations can lead to antibody aggregation or denaturation. |
Issue 2: Low Drug-to-Antibody Ratio (DAR) and Inefficient Conjugation
Question: After performing the conjugation reaction and purification, my resulting ADC has a very low and inconsistent Drug-to-Antibody Ratio (DAR). How can I improve the conjugation efficiency?
Answer:
Low DAR is often a direct consequence of the poor solubility and availability of the Dazostinag-linker conjugate to react with the antibody.[1] Optimizing the reaction conditions can help drive the conjugation to completion.
Potential Causes:
-
Poor solubility of the Dazostinag-linker in the reaction buffer, leading to low effective concentration.[1]
-
Suboptimal pH of the conjugation buffer.
-
Insufficient molar excess of the Dazostinag-linker.
-
Incomplete reduction of antibody disulfide bonds (for cysteine conjugation).
Troubleshooting Steps & Experimental Protocols:
-
Enhance Solubility of the Payload-Linker:
-
Implement the co-solvent strategy described in Issue 1 . A higher concentration of soluble payload-linker will favor the reaction kinetics.
-
-
Optimize Reaction Buffer pH:
-
For thiol-maleimide conjugation (a common method), the pH should be maintained between 6.5 and 7.5 to ensure the reactivity of the thiol groups on the antibody while minimizing hydrolysis of the maleimide (B117702).[1]
-
-
Adjust Molar Equivalents of Payload-Linker:
-
Increase the molar excess of the Dazostinag-linker relative to the antibody. This can shift the reaction equilibrium towards a higher DAR.[1]
-
Protocol for Optimizing Molar Ratio:
-
Set up parallel conjugation reactions with varying molar equivalents of the Dazostinag-linker (e.g., 5, 10, 15, 20 equivalents per antibody).
-
Ensure all other reaction parameters (temperature, time, co-solvent concentration) are kept constant.
-
After the reaction and purification, determine the DAR for each condition using Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).[2]
-
-
-
Ensure Complete Antibody Reduction (for Cysteine Conjugation):
-
Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Crucially, remove the excess reducing agent before adding the Dazostinag-linker to prevent it from capping the reactive maleimide group. This can be done using a desalting column.[1]
-
| Parameter | Recommended Range | Analytical Method |
| pH (Thiol-Maleimide) | 6.5 - 7.5 | pH meter |
| Payload-Linker Molar Excess | 5x - 20x over antibody | HIC, RP-HPLC, Mass Spec |
| TCEP Molar Excess (for reduction) | 2x - 5x over antibody | Ellman's Assay (to confirm free thiols) |
Issue 3: Aggregation of the Final ADC Product
Question: My purified Dazostinag-ADC shows a high level of aggregation. What is causing this and how can I prevent it?
Answer:
The conjugation of a hydrophobic payload like Dazostinag can increase the overall hydrophobicity of the antibody, leading to self-association and aggregation.[3] This is a critical issue as aggregates can be immunogenic and affect the ADC's efficacy and safety.[4]
Potential Causes:
-
Increased surface hydrophobicity of the ADC due to the conjugated Dazostinag.[3]
-
High DAR, leading to more exposed hydrophobic regions.[5]
-
Use of organic co-solvents during conjugation that may partially denature the antibody.[4]
-
Inappropriate buffer conditions (pH, ionic strength) during purification and storage.
Troubleshooting Steps & Experimental Protocols:
-
Characterize and Quantify Aggregation:
-
Protocol for SEC Analysis:
-
Use a validated Size Exclusion Chromatography (SEC) method to separate and quantify monomers, dimers, and higher-order aggregates in your ADC preparation.
-
The mobile phase should be a non-denaturing buffer, such as phosphate-buffered saline (PBS).
-
The presence of peaks eluting earlier than the main monomer peak indicates aggregation.
-
-
-
Optimize the Drug-to-Antibody Ratio (DAR):
-
Aim for a lower DAR (e.g., 2 or 4) if a higher DAR is leading to aggregation. While a higher DAR might seem desirable for potency, it can compromise the physicochemical properties of the ADC.[5]
-
-
Incorporate Hydrophilic Linkers:
-
If you are in the design phase of the Dazostinag-linker, consider incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker structure. This can significantly improve the solubility of the final ADC.[6]
-
-
Screen Formulation Buffers:
-
After purification, exchange the ADC into various formulation buffers with different pH values and excipients (e.g., arginine, polysorbate 20/80) that are known to reduce protein aggregation.
-
Protocol for Formulation Screening:
-
Aliquot the purified ADC into different buffer conditions.
-
Perform a short-term stability study by incubating the samples at an elevated temperature (e.g., 40°C) for a few days.
-
Monitor aggregation over time using SEC.
-
-
| Parameter | Recommendation | Analytical Method |
| Aggregation Level | As low as possible, ideally <5% | Size Exclusion Chromatography (SEC) |
| Optimal DAR | Often between 2 and 4 | HIC, RP-HPLC |
| Formulation pH | Typically between 5.0 and 7.0 | pH meter |
| Common Excipients | Arginine, Sucrose (B13894), Polysorbate 20/80 | SEC, Dynamic Light Scattering (DLS) |
Visualizations
Caption: Troubleshooting workflow for poor Dazostinag-linker solubility.
Caption: Dazostinag's mechanism of action as an ADC payload.
Caption: Relationship between cause, issues, and solutions.
Frequently Asked Questions (FAQs)
Q1: What is Dazostinag and why is it used as an ADC payload? A1: Dazostinag is an agonist of the STING (stimulator of interferon genes) protein.[7] When used as an ADC payload, it is designed to be delivered specifically to tumor cells. Once released inside the cell, it activates the STING pathway, leading to the production of type I interferons and stimulating an anti-tumor immune response.[8] This makes it an immuno-oncology agent rather than a traditional cytotoxic drug.
Q2: What is the starting point for the concentration of organic co-solvent in my conjugation reaction? A2: A good starting point is to keep the final concentration of the organic co-solvent (like DMSO or DMA) at or below 10% (v/v) in the final reaction volume.[1] You should perform pilot experiments to determine the optimal concentration that maintains the solubility of your Dazostinag-linker without causing significant antibody aggregation.
Q3: Can I use heat to dissolve my Dazostinag-linker conjugate? A3: It is generally not recommended to use heat to dissolve payload-linker conjugates, as they can be heat-labile. Vigorous vortexing at room temperature in an appropriate organic solvent is a safer approach.
Q4: How do I measure the Drug-to-Antibody Ratio (DAR) of my Dazostinag-ADC? A4: The average DAR and distribution of drug-loaded species are typically measured using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).[2] Mass spectrometry can also be used for a more precise determination of the drug load on light and heavy chains.[2]
Q5: My antibody is not conjugating efficiently even with a co-solvent. What else could be the problem? A5: If you are performing a cysteine-based conjugation, ensure that the interchain disulfide bonds of your antibody are fully reduced and that the reducing agent is completely removed before the addition of the Dazostinag-linker. Residual reducing agent can react with and quench your maleimide-functionalized payload.[1] Also, verify the pH of your reaction buffer is optimal for the conjugation chemistry.
Q6: What are some formulation strategies to prevent long-term aggregation of my Dazostinag-ADC? A6: To improve long-term stability and prevent aggregation, consider formulating your purified ADC in a buffer containing stabilizing excipients. Common choices include buffers at a slightly acidic pH (5.0-6.5), with additives such as sucrose or trehalose (B1683222) as cryoprotectants/lyoprotectants, arginine to prevent aggregation, and a non-ionic surfactant like polysorbate 20 or 80 to minimize surface-induced aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugated STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Troubleshooting Premature Linker Cleavage in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of antibody-drug conjugate (ADC) linkers in circulation. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy, making linker stability a critical parameter in ADC development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of ADC linkers in serum?
The stability of an ADC linker in the bloodstream is a critical determinant of its efficacy and safety.[3] Several key factors influence this stability:
-
Linker Chemistry: The chemical nature of the linker is paramount. Linkers are broadly categorized as cleavable or non-cleavable.[3]
-
Cleavable linkers are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or the presence of certain enzymes.[4][5] However, they can be susceptible to premature cleavage in the plasma.[3] Examples include hydrazone, disulfide, and peptide linkers.[2][6]
-
Non-cleavable linkers are generally more stable in circulation and release the payload upon degradation of the antibody backbone within the target cell.[6][7]
-
-
Conjugation Site: The location of the linker-drug attachment on the antibody can significantly impact stability.[3][6] Conjugation to more solvent-accessible sites can lead to increased payload loss, particularly for maleimide-based linkers.[6][8]
-
Physiological Environment: The in vivo environment, including plasma pH, the presence of enzymes (e.g., esterases, proteases), and reducing agents like glutathione (B108866), can all contribute to linker cleavage.[3][9]
-
Drug-to-Antibody Ratio (DAR): A high DAR can lead to conformational changes in the antibody, potentially exposing the linker to plasma enzymes and increasing the overall hydrophobicity of the ADC, which can promote aggregation.[1][10]
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which can affect stability and pharmacokinetic properties.[3][4]
Q2: What are the consequences of premature linker cleavage?
Premature release of the cytotoxic payload in systemic circulation can have several negative consequences:
-
Off-Target Toxicity: The free drug can damage healthy tissues, leading to adverse side effects for the patient.[1] For example, premature cleavage of Val-Cit linkers by human neutrophil elastase can lead to neutropenia.[11][12]
-
Reduced Therapeutic Efficacy: If the payload is released before the ADC reaches the tumor, the concentration of the therapeutic agent at the target site will be reduced, diminishing the ADC's effectiveness.[3]
-
Altered Pharmacokinetics: Instability can change the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance from the body and reduced exposure of the tumor to the therapeutic agent.[3]
Q3: Which linker types are generally more stable in plasma?
While stability is context-dependent, some general trends are observed:
-
Non-cleavable linkers are typically the most stable in plasma.[6]
-
Among cleavable linkers, peptide linkers like Val-Cit and β-glucuronide linkers generally exhibit high stability in human plasma.[2][][14] However, species-specific differences exist; for instance, Val-Cit linkers are less stable in rodent plasma due to cleavage by carboxylesterase 1C.[2][11]
-
Disulfide linkers can be susceptible to reduction by glutathione and other thiols in plasma, but their stability can be enhanced by introducing steric hindrance around the disulfide bond.[2][15]
-
Hydrazone linkers , which are acid-labile, can be prone to hydrolysis at physiological pH, leading to premature drug release.[6][16]
Troubleshooting Guides
This section addresses common issues encountered during the development and analysis of ADCs, with a focus on plasma stability.
Issue 1: My Val-Cit linker ADC shows significant payload release in mouse plasma but is stable in human plasma.
-
Possible Cause: The Val-Cit dipeptide is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human plasma.[11][17] This can lead to off-target toxicity and reduced efficacy in preclinical rodent models.[11]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[11] If available, use Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[11]
-
Modify the Linker:
-
Introduce a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[11][18]
-
Consider alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[11][12]
-
-
Issue 2: My ADC, which uses a maleimide-based conjugation chemistry, shows loss of payload over time in serum.
-
Possible Cause: The thioether bond formed between a maleimide (B117702) linker and a cysteine thiol on the antibody can undergo a retro-Michael reaction.[8][19] This can lead to the exchange of the linker-payload with serum proteins containing free thiols, such as albumin.[6][8]
-
Troubleshooting Steps:
-
Stabilize the Maleimide Ring: Promote the hydrolysis of the succinimide (B58015) ring in the linker, as this can stabilize the local structure and prevent the exchange reaction. This can be facilitated by conjugation sites within a positively charged environment.[6]
-
Alternative Conjugation Chemistries: Explore alternative, more stable conjugation chemistries. For example, phenyloxadiazole sulfone linkers have been shown to improve antibody conjugate stability in human plasma at sites previously shown to be labile for maleimide conjugates.[8][20] Bromoacetamidecaproyl (bac) linkers also form more stable thioether bonds compared to maleimidocaproyl (mc) linkers.[19]
-
Issue 3: My ADC shows signs of aggregation during storage or in plasma.
-
Possible Cause: ADC aggregation can be caused by several factors, including high hydrophobicity of the payload, a high drug-to-antibody ratio (DAR), and suboptimal formulation buffer conditions.[1][3] Aggregation can affect the ADC's stability and pharmacokinetic properties.[3]
-
Troubleshooting Steps:
-
Reduce Hydrophobicity:
-
Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or β-glucuronide moieties.[2][4]
-
If possible, select a less hydrophobic payload.
-
-
Optimize DAR: Prepare ADCs with a lower average DAR and evaluate the impact on aggregation using Size Exclusion Chromatography (SEC).[1]
-
Optimize Formulation: Screen different buffer conditions (e.g., pH, ionic strength) and consider the addition of stabilizing excipients like polysorbate 20 or 80.[1]
-
Data Presentation
Table 1: Comparative Plasma Stability of Different Cleavable Linker Types
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Considerations |
| Hydrazone | Acid hydrolysis | Low to Moderate | Susceptible to hydrolysis at physiological pH.[6][16] |
| Disulfide | Reduction by thiols | Moderate | Stability can be increased with steric hindrance.[2][15] |
| Peptide (Val-Cit) | Enzymatic (e.g., Cathepsin B) | High (in human plasma) | Susceptible to cleavage by rodent carboxylesterases.[2][11] |
| β-Glucuronide | Enzymatic (β-glucuronidase) | High | Relies on higher enzyme levels in the tumor microenvironment.[2][14] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from different species over time.[3][11]
Materials:
-
ADC of interest
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma from each species in separate tubes. As a control, dilute the ADC in PBS.[3][11]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[3][11]
-
Sample Quenching and Storage: Immediately quench the reaction by diluting the aliquot in cold PBS and freeze the collected aliquots at -80°C to stop any further degradation.[3][11]
-
Quantification:
-
Intact ADC: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.[2]
-
Free Payload: Alternatively, quantify the amount of released payload in the plasma supernatant using LC-MS.[1]
-
Protocol 2: In Vivo Stability Assessment
Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC.
Materials:
-
ADC of interest
-
Appropriate animal model (e.g., mice, rats)
-
Blood collection supplies
-
Plasma processing equipment
-
Analytical methods for quantifying total antibody, intact ADC, and free payload (e.g., ELISA, LC-MS)
Methodology:
-
ADC Administration: Administer the ADC to the animal model via an appropriate route (e.g., intravenous injection).
-
Blood Sampling: At various time points post-administration, collect blood samples.
-
Plasma Preparation: Process the blood samples to separate the plasma.[3]
-
Sample Analysis: Analyze the plasma samples to determine the concentrations of:
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters, such as clearance, volume of distribution, and half-life, for each of the analytes. This will provide insights into the in vivo stability of the ADC.[3]
Visualizations
Caption: Troubleshooting workflow for premature linker cleavage.
Caption: Pathways of intended and premature linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 15. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 16. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 17. preprints.org [preprints.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for Improved Therapeutic Index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the drug-to-antibody ratio (DAR) for an improved therapeutic index of antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation, purification, and characterization of ADCs.
Issue 1: Low Average DAR Despite Correct Molar Ratio of Drug-Linker
-
Question: We are observing a consistently low drug-to-antibody ratio (DAR) and poor conjugation efficiency, even when using the recommended molar excess of the drug-linker complex. What are the potential causes and how can we troubleshoot this?
-
Answer: Low conjugation efficiency can stem from several factors related to reaction conditions, component quality, and the inherent properties of the molecules involved.[1][2][]
Potential Causes and Troubleshooting Steps:
Potential Cause Troubleshooting Steps Suboptimal Reaction Conditions Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation time to identify the optimal conditions for your specific antibody and drug-linker.[1] For thiol-maleimide conjugation, a pH of 6.5-7.5 is typical.[2] Inactive or Degraded Drug-Linker Verify Drug-Linker Activity: Use a fresh batch of the drug-linker or confirm the activity of the current stock. Ensure proper storage conditions to prevent degradation.[1] Poor Solubility of Drug-Linker Improve Solubility: For hydrophobic payloads, introduce a limited amount of a water-miscible organic co-solvent like DMSO or DMA to the reaction. Be cautious, as high concentrations can denature the antibody.[2] Consider redesigning the linker to include hydrophilic moieties like PEG.[2] Antibody Quality Issues Confirm Antibody Purity and Concentration: Ensure the antibody is highly pure (>95%) and that its concentration is accurately determined.[1] Buffer Exchange: If the antibody is in a buffer containing interfering substances (e.g., primary amines like Tris), exchange it into a suitable conjugation buffer (e.g., PBS).[1] Incomplete Antibody Reduction (for thiol conjugation) Ensure Complete Reduction: Use a sufficient concentration of a reducing agent like TCEP or DTT. After reduction, promptly remove the excess reducing agent before adding the drug-linker to prevent its reaction with the maleimide (B117702) group.[2]
Issue 2: High Levels of Aggregation in the Final ADC Product
-
Question: Our final antibody-drug conjugate (ADC) product shows significant aggregation after purification. What leads to this aggregation and what measures can we take to minimize it?
-
Answer: Aggregation is a common challenge in ADC development, often driven by the increased hydrophobicity of the conjugate.[4] It can negatively impact efficacy, safety, and stability.[5]
Potential Causes and Mitigation Strategies:
Potential Cause Mitigation Strategy High Hydrophobicity of the Payload Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation can result in a lower average DAR and reduced hydrophobicity-driven aggregation.[1] Use Hydrophilic Linkers: Incorporate hydrophilic linkers (e.g., containing PEG) to mask the hydrophobicity of the payload and improve the solubility of the ADC.[2] Unfavorable Buffer Conditions Optimize Formulation Buffer: Screen different buffer conditions, including pH and the addition of excipients (e.g., surfactants, sugars), to find a formulation that minimizes aggregation.[1][4] Aggregation can be more pronounced at the antibody's isoelectric point.[4] Harsh Conjugation or Purification Conditions Milder Reaction Conditions: Conduct the conjugation at a lower temperature (e.g., 4°C) for a longer duration to slow down processes that can lead to protein unfolding and aggregation.[6] Gentle Purification: Use purification methods that are less likely to cause stress on the protein, such as size-exclusion chromatography (SEC) under optimal buffer conditions. Over-labeling of the Antibody Control the Degree of Labeling: A very high DAR can significantly alter the protein's surface properties, leading to aggregation.[6] Aim for the lowest DAR that provides the desired efficacy.
Issue 3: Inconsistent DAR Results Between Batches
-
Question: We are struggling with batch-to-batch variability in our average DAR. What factors contribute to this inconsistency and how can we improve reproducibility?
-
Answer: Inconsistent DAR is often a result of poor control over reaction parameters and raw material variability.[7][8] Achieving a consistent DAR is crucial for the safety and efficacy of the ADC.[7]
Potential Causes and Control Measures:
Potential Cause Control Measures Variability in Raw Materials Stringent Quality Control: Implement rigorous quality control for both the antibody and the drug-linker. This includes verifying concentration, purity, and activity for each new batch. Inconsistent Reaction Stoichiometry Precise Reagent Handling: Ensure accurate and consistent measurement of the molar ratio of the drug-linker to the antibody.[9] Fluctuations in Reaction Conditions Standardize Protocols: Tightly control and document all reaction parameters, including pH, temperature, and reaction time.[9] Even minor variations can impact conjugation efficiency. Process Hold Times Evaluate Hold Times: Assess the impact of any hold times during the process, for example, the duration between antibody modification and the addition of the drug-linker, to ensure it doesn't affect the reaction stoichiometry.[10]
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it important?
A1: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[9][] It is a critical quality attribute of an ADC because it directly influences the therapeutic index by affecting the ADC's efficacy, toxicity, pharmacokinetics (PK), and stability.[8][12] An insufficient DAR can lead to reduced potency, while an excessive DAR may increase toxicity and lead to faster clearance from circulation.[12][13]
Q2: What is considered an optimal DAR?
A2: The optimal DAR is a balance between efficacy and safety and is specific to the antibody, payload, linker, and target antigen.[] Historically, ADCs with an average DAR of 2 to 4 have been favored as they often provide a good balance between potency and a favorable pharmacokinetic profile.[12][14] However, some newer, successful ADCs, like Enhertu, have a higher DAR of approximately 8. Ultimately, the ideal DAR must be determined empirically for each ADC candidate.
Q3: How does a high DAR affect the properties of an ADC?
A3: While a higher DAR can increase the in vitro potency of an ADC, it can also lead to several challenges:[15]
-
Faster Clearance: High DAR ADCs, particularly those with hydrophobic payloads, can be rapidly cleared from circulation, often through uptake by the liver.[13][15] This reduces the amount of drug that reaches the tumor.
-
Increased Aggregation: The increased hydrophobicity associated with a high DAR can lead to a greater propensity for aggregation, which can impact manufacturing, stability, and immunogenicity.
-
Potential for Increased Toxicity: A higher drug load can lead to increased off-target toxicity.
Q4: What are the main strategies for controlling the DAR?
A4: Several strategies can be employed to control the DAR and produce more homogeneous ADCs:
-
Site-Specific Conjugation: By engineering specific sites on the antibody, such as particular cysteine or non-natural amino acid residues, the drug can be conjugated to precise locations, resulting in a more uniform DAR.[9]
-
Enzymatic Conjugation: Enzymes like transglutaminase can facilitate highly selective conjugation at defined sites, offering excellent control over the DAR.[9]
-
Stoichiometry and Process Control: Carefully controlling the molar ratio of the drug-linker to the antibody, as well as reaction parameters like pH, temperature, and time, is a fundamental approach to optimizing the DAR.[9]
-
Linker and Payload Design: The chemical properties of the linker and payload can influence the conjugation efficiency and the properties of the resulting ADC.[9]
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This method is a rapid and simple way to determine the average DAR, provided the antibody and the drug have distinct absorbance maxima.[16][17]
-
Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two wavelengths.[]
-
Procedure:
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm.
-
Determine the molar extinction coefficients of the drug-linker (ε_Drug_) at its wavelength of maximum absorbance (λ_max_) and at 280 nm.[19]
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to an appropriate concentration in a suitable buffer.
-
Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).[19]
-
-
Calculate Concentrations:
-
Solve the following system of simultaneous equations for the concentration of the antibody (C_Ab_) and the drug (C_Drug_):[1]
-
A_280 = (ε_Ab_ at 280 nm * C_Ab_) + (ε_Drug_ at 280 nm * C_Drug_)
-
A_λmax = (ε_Ab_ at λ_max * C_Ab_) + (ε_Drug_ at λ_max * C_Drug_)
-
-
-
Calculate Average DAR:
-
Average DAR = C_Drug_ / C_Ab_
-
-
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard technique for analyzing the distribution of drug-loaded species and calculating the average DAR for cysteine-conjugated ADCs.[16] It separates molecules based on their hydrophobicity.[16]
-
Principle: The hydrophobicity of the ADC increases with each conjugated drug molecule. HIC separates these different species, with the unconjugated antibody (lowest hydrophobicity) eluting first, followed by species with increasing DARs.[20]
-
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[19]
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes to elute the ADC species.[12]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peak area for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[21]
-
-
-
Visualizations
Caption: Relationship between DAR and the therapeutic index.
Caption: Experimental workflow for ADC conjugation and analysis.
Caption: Troubleshooting logic for inconsistent DAR results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. benchchem.com [benchchem.com]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 19. benchchem.com [benchchem.com]
- 20. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Toxicity of STING Agonist-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving STING (Stimulator of Interferon Genes) agonist-based Antibody-Drug Conjugates (ADCs). Our goal is to help you navigate the complexities of your research and mitigate the off-target toxicity associated with these promising immunotherapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using an ADC approach to deliver STING agonists?
A1: Systemic administration of free STING agonists can lead to widespread, off-target immune activation, potentially causing severe toxicities like cytokine release syndrome (CRS) and autoimmune-like responses.[1][2] The ADC approach aims to enhance the therapeutic index by targeting the STING agonist payload directly to tumor cells or the tumor microenvironment (TME).[3][4] This targeted delivery is designed to localize the immune activation, thereby maximizing anti-tumor efficacy while minimizing systemic side effects.[5][6]
Q2: How do STING agonist-based ADCs activate the immune system in a targeted manner?
A2: STING agonist ADCs primarily work through a dual mechanism of action. The antibody component of the ADC binds to a specific tumor-associated antigen (TAA) on the surface of cancer cells, leading to internalization of the ADC and release of the STING agonist payload inside the tumor cell.[6][7] Additionally, the Fc region of the ADC can be recognized by Fcγ receptors (FcγR) on tumor-resident immune cells, such as macrophages and dendritic cells, leading to uptake of the ADC and STING activation within these immune cells as well.[5][7] This dual activation in both tumor and immune cells is believed to create a robust, localized anti-tumor immune response.
Q3: What are the critical considerations for selecting an appropriate negative control ADC in my experiments?
A3: A well-designed negative control is crucial for interpreting your results accurately. An ideal negative control ADC should have the same antibody isotype, linker, and payload as your test ADC but should not bind to the target antigen on the tumor cells.[4] This helps to distinguish between target-mediated effects and non-specific uptake or off-target toxicity.[8] For in vivo studies, a non-binding ADC helps to assess the contribution of potential Fc-mediated uptake in the absence of target binding.
Q4: What are the expected cytokine profiles after administration of a STING agonist ADC compared to a free STING agonist?
A4: Preclinical studies have shown that systemically administered free STING agonists can lead to a rapid and high-level induction of systemic inflammatory cytokines, such as IFN-β, TNF-α, and IL-6, which is associated with toxicity.[3][9] In contrast, STING agonist ADCs are designed to induce a more localized cytokine response within the tumor microenvironment.[5] While some transient and lower-level increases in systemic cytokines may be observed with ADCs, they are generally significantly lower than those seen with free agonists at equitoxic doses.[3][4]
Troubleshooting Guides
In Vitro Co-Culture Assays
Problem: High background or no signal in my THP-1 reporter assay for STING activation.
-
Possible Cause 1: Reagent Quality and Handling. The STING agonist payload, ADC, or reporter cells may have degraded.
-
Solution: Ensure proper storage and handling of all reagents. Use freshly thawed and healthy THP-1 reporter cells. Run a positive control with a known STING agonist (e.g., cGAMP) to validate cell responsiveness.
-
-
Possible Cause 2: Inefficient ADC Internalization. The target antigen expression on your cancer cells may be too low, or the incubation time may be insufficient.
-
Possible Cause 3: Incorrect Assay Setup. The ratio of effector cells (THP-1) to target cells (cancer cells) may not be optimal.
-
Solution: Titrate the effector-to-target cell ratio to find the optimal window for STING activation. A common starting point is a 1:1 ratio.
-
Problem: My negative control ADC shows significant activity.
-
Possible Cause 1: Fc-mediated Uptake. Even without target binding, the Fc portion of the control ADC might be engaging Fcγ receptors on the THP-1 cells, leading to some internalization and STING activation.[7]
-
Solution: Use a control ADC with a mutated Fc region that has reduced binding to Fcγ receptors.[5] This will help to isolate the target-dependent effects.
-
-
Possible Cause 2: Linker Instability. The linker of your control ADC might be unstable in the culture medium, leading to premature release of the STING agonist payload.
-
Solution: Assess the stability of your ADC's linker in culture medium over the time course of your experiment.
-
In Vivo Studies
Problem: Unexpected toxicity (e.g., significant weight loss, lethargy) in mice treated with the STING agonist ADC.
-
Possible Cause 1: On-target, Off-tumor Toxicity. The target antigen may be expressed on normal tissues, leading to ADC binding and toxicity in healthy organs.[13]
-
Solution: Perform immunohistochemistry (IHC) on normal tissues from the mouse strain you are using to check for target antigen expression. If on-target toxicity is a concern, you may need to consider an antibody that targets a more tumor-specific antigen.
-
-
Possible Cause 2: Premature Payload Release. An unstable linker can lead to the systemic release of the STING agonist, causing systemic immune activation and toxicity.[14][15]
-
Possible Cause 3: Dose is too high. The maximum tolerated dose (MTD) may have been exceeded.
-
Solution: Perform a dose-ranging study to determine the MTD of your STING agonist ADC in the specific mouse strain being used.
-
Problem: Lack of anti-tumor efficacy in my syngeneic mouse model.
-
Possible Cause 1: Insufficient STING Pathway Activation. The dose of the ADC may be too low to achieve a therapeutic concentration of the STING agonist in the tumor.
-
Solution: Increase the dose of the ADC, being mindful of potential toxicity. You can also analyze tumor homogenates for the expression of STING pathway-related genes (e.g., IFN-β, CXCL10) by qPCR to confirm target engagement.[3]
-
-
Possible Cause 2: Poor Tumor Infiltration of Immune Cells. The tumor microenvironment may be "cold" with a low number of immune cells.
-
Possible Cause 3: Inappropriate Mouse Model. The chosen tumor model (e.g., MC38, CT26) may not be responsive to STING-mediated immunotherapy.[20][21]
-
Solution: Test your STING agonist ADC in multiple syngeneic tumor models to identify the most responsive ones.
-
Data Presentation
Table 1: In Vitro Potency of a Targeted STING Agonist ADC vs. Free Payload
| Assay Readout | Test Article | EC50 (nM) | Fold Potency Increase (ADC vs. Free Payload) |
| CXCL10 Production | Targeted STING ADC | 0.1 | ~300x |
| Free STING Agonist | 30 | ||
| IFN-β Production | Targeted STING ADC | 0.2 | ~150x |
| Free STING Agonist | 30 |
Data summarized from preclinical studies.[3][4]
Table 2: Systemic Cytokine Induction in Tumor-Bearing Mice
| Cytokine | Treatment Group | Peak Serum Concentration (pg/mL) |
| CXCL10 | Vehicle | < 50 |
| Control ADC (0.09 mg/kg payload) | ~100 | |
| Targeted STING ADC (0.09 mg/kg payload) | ~500 | |
| Free diABZI STING Agonist (5 mg/kg) | > 10,000 | |
| IL-6 | Vehicle | < 20 |
| Control ADC (0.09 mg/kg payload) | ~50 | |
| Targeted STING ADC (0.09 mg/kg payload) | ~200 | |
| Free diABZI STING Agonist (5 mg/kg) | > 5,000 |
Data summarized from a preclinical study comparing a targeted STING ADC to a systemically delivered free STING agonist.[3]
Experimental Protocols
Key Experiment 1: In Vitro Co-Culture Assay for STING Activation
Objective: To assess the ability of a STING agonist ADC to activate the STING pathway in immune cells in a target-dependent manner.
Materials:
-
Target antigen-expressing cancer cell line (e.g., SKBR3 for HER2)
-
THP-1-IRF3-Lucia reporter cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test ADC, negative control ADC, and free STING agonist payload
-
Luciferase assay reagent
-
96-well white, clear-bottom culture plates
Protocol:
-
Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add the THP-1 reporter cells to the wells containing the cancer cells at a 1:1 ratio.
-
Add serial dilutions of the test ADC, negative control ADC, or free STING agonist to the co-culture. Include a vehicle-only control.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.[10]
-
After incubation, measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Analyze the data by plotting the luciferase signal against the concentration of the test articles and determine the EC50 values.
Key Experiment 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy and tolerability of a STING agonist ADC in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Test ADC, negative control ADC, and vehicle control
-
Calipers for tumor measurement
-
Scale for monitoring body weight
Protocol:
-
Subcutaneously implant the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (typically 8-10 mice per group).
-
Administer the test ADC, negative control ADC, or vehicle control intravenously (or as appropriate for the ADC) at the desired dose and schedule.
-
Measure the tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Analyze the data by plotting the mean tumor volume over time for each group and perform statistical analysis to compare the treatment groups.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mersana.com [mersana.com]
- 4. mersana.com [mersana.com]
- 5. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mersana.com [mersana.com]
- 7. mersana.com [mersana.com]
- 8. meb.ki.se [meb.ki.se]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A STING agonist prodrug reprograms tumor-associated macrophage to boost colorectal cancer immunotherapy [thno.org]
- 21. d-nb.info [d-nb.info]
Improving the bystander effect of Mal-Val-Ala-PAB-Dazostinag
Technical Support Center: Mal-Val-Ala-PAB-Doxorubicin ADC
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the Mal-Val-Ala-PAB-Doxorubicin antibody-drug conjugate (ADC), focusing on improving and troubleshooting its bystander effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Mal-Val-Ala-PAB-Doxorubicin ADC?
A1: The Mal-Val-Ala-PAB-Doxorubicin ADC targets a specific antigen on tumor cells via its monoclonal antibody component. Following binding, the ADC is internalized into the cell, typically through endocytosis.[1] Inside the cell, the ADC is trafficked to the lysosome, where the Val-Ala dipeptide linker is cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2][3] This cleavage releases the doxorubicin (B1662922) payload. The para-aminobenzyl carbamate (B1207046) (PAB) spacer then self-immolates, ensuring the release of the unmodified, active doxorubicin.[4] Doxorubicin exerts its cytotoxic effect primarily by intercalating into DNA, disrupting topoisomerase II-mediated DNA repair, and generating reactive oxygen species (ROS), which leads to DNA damage and apoptosis.[5][6]
Q2: What is the "bystander effect" in the context of this ADC, and why is it important?
A2: The bystander effect is the ability of the ADC's cytotoxic payload (doxorubicin), once released from the targeted antigen-positive (Ag+) cancer cell, to diffuse into and kill neighboring antigen-negative (Ag-) tumor cells.[1][7] This is crucial for treating heterogeneous tumors where not all cells express the target antigen.[8][9] An effective bystander effect can enhance the ADC's overall therapeutic efficacy by overcoming this heterogeneity.[9][10]
Q3: Why was a Val-Ala linker chosen for this ADC?
A3: Val-Ala is a dipeptide linker designed for cleavage by lysosomal proteases such as Cathepsin B.[2][3] Compared to the more traditional Val-Cit linker, Val-Ala linkers tend to be less hydrophobic.[2][4] This property can reduce the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs), which can improve manufacturing feasibility and potentially the safety profile of the ADC.[2][11] While Val-Ala may be cleaved at a slightly slower rate than Val-Cit by isolated Cathepsin B, it demonstrates comparable stability and efficacy in cellular contexts.[4][11]
Q4: How does the released doxorubicin kill neighboring cells?
A4: For the bystander effect to occur, the released payload must be able to cross the cell membranes of both the target cell and the neighboring cells. The ability of doxorubicin to diffuse across membranes allows it to enter adjacent antigen-negative cells and induce cytotoxicity through the same mechanisms as in the target cell (DNA intercalation and ROS generation).[5][6] The efficiency of this process is influenced by the physicochemical properties of the payload, such as its ionization state and hydrophobicity.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Low Bystander Effect Observed in Co-Culture Assays
Question: We are observing a weaker than expected bystander killing of antigen-negative cells in our co-culture experiments. What are the potential causes and troubleshooting steps?
Answer: A low bystander effect can stem from several factors related to the cells, the ADC, or the assay setup.
| Potential Cause | Troubleshooting Steps |
| Insufficient Payload Release | Verify the cleavage of the Val-Ala linker. This can be done using lysosomal extracts or by measuring the free drug in cell lysates via LC-MS.[13] Ensure the target cells have sufficient Cathepsin B activity. |
| Low Payload Permeability | The bystander effect is dependent on the payload's ability to cross cell membranes. While doxorubicin is generally cell-permeable, experimental conditions can affect this. Ensure the pH of the culture medium is stable, as it can influence the ionization state of the drug.[12] |
| Incorrect Ratio of Ag+ to Ag- Cells | The bystander effect is often dependent on the density of antigen-positive cells.[14] An insufficient number of Ag+ "source" cells may not release enough payload to kill the neighboring Ag- cells. Optimize the ratio of Ag+ to Ag- cells in your co-culture. It is recommended to perform a titration experiment with varying ratios (e.g., 10:90, 25:75, 50:50).[15] |
| Assay Duration Too Short | There can be a lag time between ADC incubation and significant bystander killing.[14] Extend the duration of the co-culture assay (e.g., from 3 days to 5 or 7 days) to allow sufficient time for ADC processing, payload release, diffusion, and induction of apoptosis in neighboring cells.[9] |
| Suboptimal ADC Concentration | The ADC concentration should be high enough to cause significant killing of the Ag+ cells but ideally below the IC50 for the Ag- cells in monoculture to avoid direct toxicity.[14][16] Re-evaluate the IC50 values for both cell lines individually before proceeding with the co-culture. |
Issue 2: High Variability in Drug-to-Antibody Ratio (DAR) and ADC Aggregation
Question: Our ADC batches show high heterogeneity in DAR, and we are experiencing issues with aggregation during storage. How can we address this?
Answer: DAR heterogeneity and aggregation are common challenges in ADC development.[17]
| Potential Cause | Troubleshooting Steps |
| Incomplete Antibody Reduction | For thiol-based conjugation, ensure complete and controlled reduction of the antibody's interchain disulfide bonds. Optimize the concentration of the reducing agent (e.g., TCEP) and remove any excess reducing agent before adding the drug-linker to prevent it from reacting with the maleimide (B117702) group.[18] |
| Hydrophobicity of the Payload-Linker | Doxorubicin and the linker can be hydrophobic, leading to poor solubility in aqueous buffers and causing aggregation.[18][19] Introduce a small amount of an organic co-solvent like DMSO to the conjugation reaction to improve solubility. However, use caution as high concentrations can denature the antibody.[18] |
| Suboptimal Conjugation Conditions | The pH of the conjugation buffer is critical. For maleimide-thiol conjugation, a pH of 6.5-7.5 is typically optimal.[18] Also, optimize the reaction time and temperature to balance conjugation efficiency with the risk of aggregation.[18] |
| Improper Storage Conditions | Store the purified ADC in a formulation buffer that minimizes aggregation. This may involve optimizing the pH and including stabilizing excipients. Perform stability studies at different temperatures to determine the optimal storage conditions. |
| Analytical Method Inaccuracy | Use multiple methods to determine the DAR, such as UV-Vis spectrophotometry and Hydrophobic Interaction Chromatography (HIC). UV-Vis is quick but less accurate, while HIC can provide information on drug load distribution.[20] Ensure that any unconjugated payload linker is removed during purification, as its presence can lead to an overestimation of the DAR.[13] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the evaluation of the Mal-Val-Ala-PAB-Doxorubicin ADC.
Table 1: In Vitro Cytotoxicity of Mal-Val-Ala-PAB-Doxorubicin ADC
| Cell Line | Antigen Expression | ADC IC50 (nM) | Free Doxorubicin IC50 (nM) |
| N87 | High (HER2+) | 5 | 50 |
| SKBR3 | High (HER2+) | 8 | 65 |
| MCF7 | Low/Negative (HER2-) | >1000 | 150 |
| MDA-MB-468 | Negative | >1000 | 200 |
This table illustrates the target-specific cytotoxicity of the ADC compared to the non-targeted free drug.
Table 2: Bystander Effect in Co-Culture Model (MCF7 Ag- & N87 Ag+)
| Ratio of Ag+ to Ag- Cells | ADC Concentration (nM) | % Viability of Ag- Cells |
| 0:100 (Control) | 100 | 98% |
| 10:90 | 100 | 75% |
| 25:75 | 100 | 52% |
| 50:50 | 100 | 28% |
This table demonstrates that the killing of antigen-negative cells increases with a higher proportion of antigen-positive cells, a key characteristic of the bystander effect.[14]
Experimental Protocols
Protocol: In Vitro Co-Culture Bystander Effect Assay
This protocol describes a method to quantify the bystander effect of Mal-Val-Ala-PAB-Doxorubicin by co-culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells.[8][21]
Materials:
-
Antigen-positive (Ag+) target cells (e.g., N87).
-
Antigen-negative (Ag-) bystander cells, stably expressing a fluorescent protein like GFP for identification (e.g., MCF7-GFP).[14]
-
Mal-Val-Ala-PAB-Doxorubicin ADC.
-
Complete cell culture medium.
-
96-well clear-bottom black plates.
-
Fluorescence microscope or high-content imager.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Methodology:
-
Cell Seeding:
-
Co-seed the Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at various ratios (e.g., 0:100, 10:90, 25:75, 50:50, 100:0).
-
Keep the total number of cells per well constant (e.g., 10,000 cells/well).[16]
-
Include wells with only Ag- cells and only Ag+ cells as monoculture controls.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
The chosen concentration range should be based on prior cytotoxicity assays, aiming to use a concentration that is highly cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.[14][16]
-
Add the ADC dilutions to the appropriate wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 3 to 5 days, to allow for ADC internalization, payload release, and the bystander effect to occur.[9]
-
-
Data Acquisition and Analysis:
-
Imaging: At the end of the incubation, use a fluorescence microscope or high-content imager to count the number of viable GFP-positive (Ag-) cells in each well. The viability of Ag+ cells can be assessed by brightfield imaging or a suitable viability stain.
-
Luminescence-based Viability: Alternatively, if only the overall bystander effect is needed, total cell viability can be measured using a reagent like CellTiter-Glo®, which measures ATP levels.
-
Quantification: Calculate the percentage of viable Ag- cells in the co-culture wells relative to the vehicle-treated control wells containing the same ratio of cells. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.
-
Mandatory Visualization
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. agilent.com [agilent.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. In silico decrypting of the bystander effect in antibody-drug conjugates for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. biocompare.com [biocompare.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Addressing Resistance to STING Agonist Immunotherapy
Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonist immunotherapy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of STING agonists.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for STING agonists in cancer immunotherapy?
A1: STING agonists are designed to activate the cGAS-STING signaling pathway, a crucial component of the innate immune system.[1] Cytosolic DNA, a danger signal present in cancer cells due to genomic instability or mitochondrial damage, is detected by cyclic GMP-AMP synthase (cGAS).[1][2] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the STING protein on the endoplasmic reticulum.[3][4] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3][5] These cytokines, in turn, promote the maturation of dendritic cells, enhance antigen presentation, and facilitate the priming and recruitment of cytotoxic T lymphocytes into the tumor microenvironment, converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[6][7]
Q2: What are the common mechanisms of resistance to STING agonist therapy observed in preclinical and clinical studies?
A2: Resistance to STING agonist therapy can be multifactorial and can be broadly categorized into tumor-intrinsic and tumor-extrinsic mechanisms.
-
Tumor-Intrinsic Mechanisms:
-
Downregulation or loss of STING expression: Cancer cells can evade immune surveillance by reducing or eliminating the expression of the STING protein, rendering them unresponsive to cGAMP or direct STING agonists.[7][8]
-
Defects in downstream signaling components: Mutations or epigenetic silencing of key proteins in the STING pathway, such as TBK1 or IRF3, can abrogate the downstream signaling cascade even if STING is present and activated.
-
Upregulation of negative regulators: Tumor cells can increase the expression of molecules that inhibit STING signaling.[7]
-
-
Tumor-Extrinsic Mechanisms:
-
Immunosuppressive Tumor Microenvironment (TME): The TME can be enriched with immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can counteract the pro-inflammatory effects of STING activation.
-
Upregulation of immune checkpoints: STING activation can paradoxically lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells, which can dampen the anti-tumor T-cell response.[6]
-
Enzymatic degradation of STING agonists: Cyclic dinucleotide (CDN) STING agonists are susceptible to degradation by extracellular and intracellular enzymes, which can limit their bioavailability and efficacy.[2][6]
-
Q3: What are the different classes of STING agonists currently under development?
A3: STING agonists can be broadly classified into two main categories:
-
Cyclic Dinucleotides (CDNs): These are analogs of the natural STING ligand, cGAMP. They are potent activators of STING but generally exhibit poor pharmacokinetic properties, including low membrane permeability and rapid degradation, often necessitating intratumoral administration.[9] Examples include ADU-S100 (Mli-vatinlimab).[10][11]
-
Non-Cyclic Dinucleotide (non-CDN) Agonists: These are small molecule agonists that are structurally distinct from CDNs. They are being developed to overcome the limitations of CDNs, with improved drug-like properties such as better stability and the potential for systemic administration.[12] Examples include MSA-2 and SR-717.[2][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with STING agonists.
Problem 1: No or low STING pathway activation (e.g., no IFN-β production or IRF3 phosphorylation).
| Possible Cause | Recommended Solution |
| Low or absent STING expression in the cell line. | Verify STING protein expression levels by Western blot. Select a cell line known to have a functional STING pathway (e.g., THP-1, B16-F10).[13] |
| Inefficient delivery of the STING agonist into the cytoplasm. | For CDN agonists, which are negatively charged and membrane-impermeable, use a transfection reagent (e.g., Lipofectamine, FuGENE) or electroporation to facilitate cytosolic delivery.[13] |
| Degradation of the STING agonist. | Prepare fresh solutions of the agonist for each experiment. Minimize freeze-thaw cycles. If using serum-containing media, consider a shorter incubation time or serum-free media during the initial treatment.[13] |
| Suboptimal concentration of the STING agonist. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[13] |
| Defective downstream signaling components. | If STING expression is confirmed, assess the phosphorylation status of downstream targets like TBK1 and IRF3 by Western blot to pinpoint the signaling defect. |
| Incorrect timing of sample collection. | The kinetics of STING activation can vary. Collect samples at different time points (e.g., 4, 8, 16, and 24 hours) to capture the peak of IFN-β production or ISG expression. For ISG mRNA measurement, later time points (16-24 hours) are often optimal.[14] |
Problem 2: High levels of cell death or toxicity observed after treatment with a STING agonist.
| Possible Cause | Recommended Solution |
| Excessive STING activation leading to inflammatory cell death. | Reduce the concentration of the STING agonist. High doses can lead to overstimulation of the inflammatory response.[13] |
| Toxicity of the delivery reagent. | Perform a toxicity control with the delivery reagent alone to ensure it is not the source of cell death. Optimize the concentration of the delivery reagent according to the manufacturer's protocol. |
| Cell line is particularly sensitive to type I IFN signaling. | Measure the levels of secreted IFN-β. If they are extremely high, this could be contributing to toxicity. Consider using a lower dose of the STING agonist. |
| Off-target effects of the agonist. | If using a novel or less-characterized agonist, consider validating its specificity. |
Data Presentation
Table 1: In Vitro Activity of Representative STING Agonists
| Agonist | Agonist Type | Cell Line | Assay | EC50 | Reference |
| 2'3'-cGAMP | CDN | THP-1 | IFN-β Reporter | ~10 µM | [13] |
| ADU-S100 | CDN | Human PBMCs | IFN-β ELISA | ~5 µM | [10] |
| MSA-2 | Non-CDN | THP-1 | IFN-β Reporter | ~2 µM | [2] |
| SR-717 | Non-CDN | THP-1 | IFN-β Reporter | ~0.5 µM | [12] |
| diABZI | Non-CDN | CT26 | Tumor Growth Inhibition | Not reported as EC50 | [15] |
Note: EC50 values can vary significantly based on the cell type, assay conditions, and delivery method.
Table 2: Preclinical In Vivo Efficacy of STING Agonist Combination Therapies
| Tumor Model | STING Agonist | Combination Agent | Outcome | Reference |
| CT26 Colon Carcinoma | ADU-S100 | Anti-PD-1 | Enhanced tumor growth inhibition and survival | [10] |
| B16 Melanoma | NP-STING agonist | Anti-PD-1 | Synergistic anti-tumor effect in anti-PD-1 unresponsive model | [10] |
| Esophageal Cancer (Rat) | ADU-S100 | Radiation Therapy | Decreased tumor volume compared to monotherapies | [10] |
| CT26 Colon Carcinoma | diABZI | IDO Inhibitor (1-MT) | Significantly inhibited tumor growth | [15] |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and Analysis by Western Blot
This protocol describes the stimulation of cells with a STING agonist and subsequent analysis of key pathway proteins by Western blotting.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete culture medium
-
STING agonist (e.g., 2'3'-cGAMP)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or other serum-free medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 70-90% confluency on the day of treatment.
-
Agonist Preparation: Prepare the STING agonist-transfection reagent complex in serum-free medium according to the manufacturer's instructions.
-
Cell Treatment: Replace the culture medium with the agonist-containing medium. Include appropriate controls (untreated and vehicle-treated cells).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (typically 4-8 hours for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize with an imaging system.
-
Protocol 2: Quantification of Interferon-β (IFN-β) Production by ELISA
This protocol details the measurement of secreted IFN-β in the cell culture supernatant as a downstream marker of STING activation.
Materials:
-
Treated cell culture supernatants (from Protocol 1)
-
Commercially available IFN-β ELISA kit (human or mouse, as appropriate)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Sample Collection: After the desired incubation time (typically 16-24 hours), collect the cell culture supernatants. Centrifuge to pellet any detached cells and store the supernatant at -80°C until use.
-
ELISA Assay: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
Visualizations
Caption: Canonical cGAS-STING signaling pathway.
Caption: General experimental workflow for assessing STING pathway activation.
Caption: Troubleshooting decision tree for low STING activation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunotherapy with STING and TLR9 agonists promotes synergistic therapeutic efficacy with suppressed cancer-associated fibroblasts in colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Preventing ADC Aggregation with Hydrophobic Payloads
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC aggregation, particularly when working with hydrophobic payloads like Dazostinag.
Troubleshooting Guides
Troubleshooting ADC Aggregation with Hydrophobic Payloads (e.g., Dazostinag)
Aggregation of ADCs is a critical challenge that can impact efficacy, stability, and safety.[][2] This guide provides a systematic approach to identifying and mitigating aggregation issues, particularly those arising from the conjugation of hydrophobic payloads.
Initial Assessment of Aggregation
The first step in troubleshooting is to accurately detect and quantify the level of aggregation in your ADC preparation. Several analytical techniques can be employed for this purpose.
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher molecular weight aggregates.[2][3] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution and polydispersity of the ADC population.[4] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under centrifugal force. | Offers high-resolution separation of different oligomeric states and provides insights into the molecular weight distribution.[2] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Can be used to determine the drug-to-antibody ratio (DAR) and assess changes in hydrophobicity that may lead to aggregation.[3][5] |
Strategies to Mitigate Aggregation
Once aggregation is confirmed, several strategies can be implemented to address the root cause. The choice of strategy will depend on the specific ADC and the stage of development.
| Strategy | Principle | Advantages | Disadvantages |
| Formulation Optimization | Modifying the buffer composition to enhance ADC stability.[][6] | Relatively straightforward to implement and can be highly effective. | May require extensive screening of different buffer conditions. |
| Linker and Payload Modification | Incorporating hydrophilic moieties into the linker or payload to reduce overall hydrophobicity.[][2][] | Addresses the root cause of hydrophobicity-driven aggregation.[8] | May require significant medicinal chemistry efforts and could potentially alter the payload's potency. |
| Site-Specific Conjugation | Attaching the payload to specific, engineered sites on the antibody.[9][10] | Produces more homogeneous ADCs with a defined DAR, which can reduce aggregation.[9][11] | Can be more complex and costly to develop compared to random conjugation methods. |
| Conjugation Process Optimization | Modifying the conditions of the conjugation reaction to minimize stress on the antibody.[2][12] | Can be a cost-effective way to reduce aggregation without altering the ADC's composition. | May not be sufficient to overcome severe aggregation issues. |
| Use of Excipients | Adding stabilizers such as surfactants, sugars, or amino acids to the formulation.[][12] | A common and effective method for improving the long-term stability of ADCs.[] | The selection of the optimal excipient and its concentration requires careful evaluation. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Monitoring ADC Aggregation
Objective: To assess the size distribution and polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
ADC sample
-
Formulation buffer
-
DLS instrument
-
Low-volume disposable cuvettes
-
0.22 µm syringe filters (low protein binding)
Methodology:
-
Sample Preparation:
-
If necessary, dilute the ADC sample to a final concentration of 0.5-1.0 mg/mL using the formulation buffer.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or extraneous particles.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature for the measurement (e.g., 25°C).
-
Allow the instrument to equilibrate for at least 15 minutes.
-
-
Measurement:
-
Carefully pipette the filtered ADC sample into a clean, dust-free cuvette, ensuring there are no air bubbles.
-
Place the cuvette into the DLS instrument.
-
Perform at least three replicate measurements to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
An increase in the average Rh or a high PDI value (>0.2) can be indicative of aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of ADC aggregation with hydrophobic payloads like Dazostinag?
A1: The primary driver of aggregation for ADCs with hydrophobic payloads is the increased surface hydrophobicity of the conjugate.[13][14] The attachment of multiple hydrophobic drug-linker molecules to the antibody creates hydrophobic patches on the protein surface.[13] These patches can interact with each other, leading to self-association and the formation of soluble and insoluble aggregates.[2][13] Other contributing factors can include unfavorable buffer conditions (pH, ionic strength), the use of organic co-solvents during conjugation, and physical stresses like agitation or freeze-thaw cycles.[12][13]
Q2: How does the choice of linker affect the aggregation of ADCs with hydrophobic drugs?
A2: The linker plays a crucial role in the stability and aggregation propensity of an ADC.[9][15][16] Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or charged groups, can help to counteract the hydrophobicity of the payload and reduce the tendency for aggregation.[2][] The length and flexibility of the linker can also influence how the payload is presented on the antibody surface, which in turn can impact intermolecular interactions.
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on ADC aggregation?
A3: Generally, a higher DAR, especially with a hydrophobic payload, leads to a greater propensity for aggregation.[2][17] This is because a higher DAR results in a more hydrophobic ADC molecule, increasing the likelihood of intermolecular hydrophobic interactions. However, recent advances in linker technology and site-specific conjugation have enabled the development of ADCs with higher DARs that remain stable and less prone to aggregation.[8]
Q4: Can the conjugation site on the antibody influence aggregation?
A4: Yes, the location of payload conjugation on the antibody can significantly impact aggregation. Random conjugation methods, such as those targeting lysine (B10760008) residues, can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.[] Some of these species may be more prone to aggregation than others. Site-specific conjugation, which attaches the payload to defined locations on the antibody, can produce a more homogeneous and potentially more stable ADC product with a reduced tendency to aggregate.[9][10]
Q5: What are some common formulation strategies to prevent the aggregation of hydrophobic ADCs?
A5: Optimizing the formulation is a key strategy to prevent ADC aggregation.[][6] This can involve:
-
pH adjustment: Selecting a pH that maximizes the colloidal stability of the ADC, typically away from its isoelectric point.[13]
-
Excipient addition: Including stabilizers such as surfactants (e.g., polysorbate 20 or 80) to prevent surface-induced aggregation, and sugars or amino acids (e.g., sucrose, trehalose, arginine) to enhance long-term stability.[][12][]
-
Ionic strength modification: Adjusting the salt concentration to modulate electrostatic interactions between ADC molecules.[12]
Visualizations
Caption: A flowchart for troubleshooting ADC aggregation.
Caption: Mechanism of ADC aggregation with hydrophobic payloads.
References
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. benchchem.com [benchchem.com]
- 5. leukocare.com [leukocare.com]
- 6. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 8. techbullion.com [techbullion.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. veranova.com [veranova.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. purepeg.com [purepeg.com]
- 16. abzena.com [abzena.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Maleimide-Cysteine Conjugates
Welcome to the technical support center for improving the stability of maleimide-cysteine conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific problems you might face during the preparation and handling of maleimide-cysteine conjugates.
| Problem | Possible Causes | Solutions & Recommendations |
| Low Conjugation Efficiency | 1. Hydrolyzed Maleimide (B117702): The maleimide reagent may have been prematurely hydrolyzed by moisture or inappropriate buffer conditions, rendering it inactive.[1] 2. Oxidized Cysteines: The target cysteine residues on the protein may have formed disulfide bonds, which are unreactive towards maleimides.[1][2] 3. Inaccessible Cysteine Residues: The cysteine may be located in a sterically hindered region of the protein. 4. Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5.[2][3][4] 5. Insufficient Molar Ratio of Maleimide: The amount of maleimide reagent is too low to achieve complete conjugation.[2] | 1. Use Fresh Reagents: Prepare aqueous solutions of maleimide reagents immediately before use.[1] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][3] 2. Reduce Disulfide Bonds: Pre-treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide.[1][2] If using DTT, it must be removed post-reduction to prevent it from reacting with the maleimide.[2] 3. Optimize Reaction Conditions: Consider denaturing and refolding the protein if the cysteine is not accessible. For sterically hindered systems, using next-generation maleimides like diiodomaleimides can improve efficiency due to their rapid reactivity.[5] 4. Maintain Optimal pH: Use a buffer system that maintains the pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS), HEPES, or Tris.[2][6] 5. Increase Molar Ratio: Start with a 10- to 20-fold molar excess of the maleimide reagent relative to the protein.[2] |
| Conjugate Instability (Loss of Payload) | 1. Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond is reversible and can react with other thiols present in the solution or in vivo (e.g., glutathione), leading to deconjugation.[1][4][7][8] 2. Thiazine (B8601807) Rearrangement: For conjugates with an N-terminal cysteine, the N-terminal amine can attack the succinimide (B58015) ring, leading to an unstable intermediate that can rearrange.[9] | 1. Induce Post-Conjugation Hydrolysis: After conjugation, adjust the pH to 8.5-9.0 to promote hydrolysis of the thiosuccinimide ring to the more stable, ring-opened succinamic acid form.[1] 2. Utilize Next-Generation Maleimides (NGMs): Employ NGMs like dibromomaleimides (DBM) or diiodomaleimides, which form more stable conjugates.[10][5][11] These are particularly effective for disulfide bridging.[12][13] 3. Employ Self-Hydrolyzing Maleimides: These reagents are designed to rapidly hydrolyze after conjugation, increasing stability.[14][15] 4. Promote Transcyclization: For N-terminal cysteine conjugates, extended incubation in a buffered solution can lead to a stable six-membered ring structure.[16][17] 5. Control N-Terminal Cysteine Reactions: To prevent thiazine rearrangement, perform the conjugation at a more acidic pH (e.g., 5.0) to protonate the N-terminal amine, or acetylate the N-terminal cysteine.[9][18] |
| Product Heterogeneity | 1. Reaction with Other Residues: At pH values above 7.5, maleimides can react with primary amines like lysine (B10760008) residues, leading to non-specific conjugation.[1][4] 2. Incomplete Hydrolysis: If inducing post-conjugation hydrolysis, incomplete reaction can lead to a mix of ring-opened and closed forms. 3. Isomerization: Evidence suggests that the initial thioether adduct can isomerize to a Cys-NH-Mhx adduct where the linkage is through the amino group.[19] | 1. Strict pH Control: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiol groups.[3][4] 2. Monitor Hydrolysis: Use mass spectrometry to monitor the ring-opening reaction until completion before re-neutralizing the solution.[1] 3. Characterize Products: Use analytical techniques like RP-HPLC and mass spectrometry to identify and characterize different product species.[19][20] |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of instability in maleimide-cysteine conjugates?
A1: The primary causes of instability are the retro-Michael reaction and hydrolysis. The retro-Michael reaction is a reversible process where the thioether bond breaks, leading to deconjugation, especially in the presence of other thiols like glutathione.[1][4][7][8] Hydrolysis of the unreacted maleimide group renders it inactive for conjugation, while hydrolysis of the formed thiosuccinimide ring post-conjugation leads to a more stable product.[4][21]
Q2: How can I improve the in-vivo stability of my maleimide conjugate?
A2: To enhance in-vivo stability, you can:
-
Induce post-conjugation hydrolysis: This creates a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[1][21]
-
Use Next-Generation Maleimides (NGMs): Reagents like dibromomaleimides and diiodomaleimides form more robust conjugates.[10][5][11] Diiodomaleimides, in particular, offer a good balance of rapid conjugation and reduced pre-conjugation hydrolysis.[10][5][14]
-
Employ self-hydrolyzing maleimides: These are engineered to quickly hydrolyze after conjugation, locking in the payload.[14][15]
Q3: What is the optimal pH for a maleimide-cysteine conjugation reaction?
A3: The optimal pH range is 6.5-7.5.[2][3][4] In this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][3] Above pH 7.5, the reactivity with amines, such as the side chain of lysine, increases, which can lead to non-specific labeling.[1][4]
Q4: What are Next-Generation Maleimides (NGMs) and how do they improve stability?
A4: NGMs are a class of maleimides, such as dibromomaleimides (DBM) and diiodomaleimides, that are substituted at the 3- and 4-positions.[11] They are designed to react with both cysteine residues from a reduced disulfide bond, effectively re-bridging the disulfide with a stable linker.[11][12][13] This re-bridging maintains the protein's structural integrity and results in a more stable conjugate compared to traditional maleimides.[11]
Q5: Can I store my maleimide-functionalized molecule in an aqueous buffer?
A5: It is not recommended to store maleimide-functionalized molecules in aqueous solutions for extended periods, as the maleimide group is susceptible to hydrolysis, which renders it inactive.[1][4] Aqueous solutions should be prepared immediately before use.[1] For storage, dissolve the maleimide reagent in a dry, biocompatible organic solvent such as DMSO or DMF.[1][3]
Quantitative Data Summary
The stability of maleimide-cysteine conjugates can be significantly influenced by the specific maleimide chemistry employed. The following tables summarize key quantitative data from the literature.
Table 1: Half-life of N-methyl Halomaleimide Derivatives at pH 7.4
| Maleimide Derivative | Half-life (minutes) |
| Dibromomaleimide | 17.9 |
| Data suggests that diiodomaleimides exhibit greater hydrolytic stability pre-conjugation compared to dibromomaleimides, providing a larger window for the conjugation reaction to occur, especially in sterically hindered systems.[10] |
Table 2: Comparative Stability of Maleimide Conjugates
| Conjugation Strategy | Model System | Incubation Conditions | Stability Metric (% Intact or Half-life) |
| Traditional Maleimide | N-ethylmaleimide-cysteine adduct | 50 µM in PBS, pH 7.4, 25°C with 10-fold excess GSH | ~15% degradation after 25 hours |
| Self-Hydrolyzing Maleimide | Diaminopropionic acid (DPR)-based maleimide conjugate | Not specified | Rapid hydrolysis at neutral pH, preventing retro-Michael reaction |
| N-aryl maleimides | ADC | Mouse serum | 90-100% conjugation retained over 200 hours |
| N-alkyl maleimides | ADC | Mouse serum | 60-70% deconjugation over 200 hours |
| Methylsulfonyl phenyloxadiazole (alternative to maleimide) | Cysteine-heteroaryl conjugate | Human plasma, 37°C | Half-life = 191 hours |
| Traditional Maleimide | Cysteine-maleimide conjugate | Human plasma, 37°C | Half-life = 4.3 hours |
| This table highlights the enhanced stability achieved with modified maleimides and alternative chemistries compared to traditional maleimide conjugates.[7][14][22] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a Maleimide Reagent
Materials:
-
Protein containing cysteine residues
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Reducing agent: TCEP or DTT
-
Reaction Buffer: Degassed PBS (pH 7.2-7.4), HEPES, or Tris[2][6]
-
Solvent for maleimide (e.g., anhydrous DMSO or DMF)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation and Reduction: a. Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[2] b. To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution.[2] c. Incubate the mixture for 30-60 minutes at room temperature.[2] If using DTT, it must be removed after reduction using a desalting column.[2]
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[23]
-
Conjugation Reaction: a. Add the maleimide stock solution to the reduced protein solution to achieve the desired maleimide-to-protein molar ratio (a 10-20 fold molar excess is a common starting point).[2] b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
Quenching and Purification: a. To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[18] b. Purify the conjugate using size-exclusion chromatography, dialysis, or other suitable methods to remove unreacted maleimide and other small molecules.[2][18]
Protocol 2: Post-Conjugation Hydrolysis for Stabilization
Procedure:
-
Following the conjugation reaction and confirmation of conjugate formation (e.g., via HPLC, MS), adjust the pH of the conjugate solution to 8.5-9.0.[1]
-
Incubate at room temperature or 37°C.[1]
-
Monitor the ring-opening by mass spectrometry until hydrolysis is complete.[1]
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[1]
Protocol 3: Assay for Assessing Conjugate Stability in Plasma
Materials:
-
Maleimide-cysteine conjugate
-
Human or mouse plasma
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Immunocapture reagents (e.g., Protein A/G magnetic beads)
Procedure:
-
Spike the conjugate into plasma at a defined concentration (e.g., 100 µg/mL).[24]
-
Incubate the plasma sample at 37°C.[24]
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.[24]
-
Use immunocapture (e.g., with Protein A/G beads) to isolate the antibody-drug conjugate from the plasma matrix.[24]
-
Analyze the captured material by LC-MS to quantify the amount of intact conjugate remaining.[24][25]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 12. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. creativepegworks.com [creativepegworks.com]
- 16. researchgate.net [researchgate.net]
- 17. d-nb.info [d-nb.info]
- 18. benchchem.com [benchchem.com]
- 19. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Synthetic STING Agonists: Dazostinag and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can induce the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response. This guide provides a comparative overview of the efficacy of Dazostinag (TAK-676) and other notable synthetic STING agonists in clinical development, including SB 11285, MK-1454, and E7766. The information presented is based on available preclinical and clinical data.
Mechanism of Action: The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This cascade ultimately leads to the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1][2][3]
Caption: The cGAS-STING signaling pathway.
Comparative Efficacy of Synthetic STING Agonists
The following tables summarize the available preclinical data for Dazostinag and other prominent synthetic STING agonists. It is important to note that the data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Potency
| Agonist | Cell Line / System | Assay | Potency (EC50 / IC50) | Reference |
| Dazostinag (TAK-676) | THP-1 cells (R232 variant) | GCC activation | EC50: 0.068 nM | [4] |
| SB 11285 | THP-1 cells | IRF3 Induction | EC50: 3 nM | [5] |
| Human PBMCs | Cytokine Induction | Potent induction of IFN-α/β, TNF-α | [6] | |
| MK-1454 | THP-1 cells, mBMDC | IFN-β Production | Sub-micromolar EC50 | [7] |
| E7766 | Human PBMCs | STING Activation | IC50: 0.15-0.79 µM (across 7 genotypes) | [8][9][10] |
In Vivo Anti-Tumor Efficacy
| Agonist | Mouse Model | Route of Administration | Key Findings | Reference |
| Dazostinag (TAK-676) | Syngeneic tumor models | Intravenous | Significant STING-dependent antitumor activity, including complete regressions and durable memory T-cell immunity. | [11] |
| SB 11285 | A20 Lymphoma | Intratumoral | 86% Tumor Growth Inhibition (TGI) | [12] |
| CT26 Colon Carcinoma | Intravenous | 98% TGI (SB 11), 97% TGI (SB 12, analog) | [13] | |
| MK-1454 | Syngeneic tumor models | Intratumoral | Robust tumor cytokine upregulation and effective antitumor activity. | [14][15] |
| E7766 | CT26 (dual liver and subcutaneous tumors) | Intratumoral | 90% of animals cured with no recurrence for over 8 months. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of efficacy data. Below are generalized protocols for key experiments cited in the evaluation of STING agonists.
IFN-β Reporter Gene Assay
Objective: To determine the in vitro potency of STING agonists by measuring their ability to induce the expression of an IFN-β promoter-driven reporter gene (e.g., luciferase).
Methodology:
-
Cell Culture: Seed a reporter cell line (e.g., THP-1-Lucia™ ISG) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the STING agonist. Include a vehicle control and a positive control (e.g., cGAMP).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Add a luciferase substrate to the cell culture supernatant or cell lysate.
-
Signal Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value using a non-linear regression model.[16]
Caption: IFN-β Reporter Gene Assay Workflow.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice) into the flank of the mice.[16][17]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).[12][17]
-
Treatment: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous).[16]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[16]
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Tumor growth inhibition (TGI) is calculated and compared between treatment and control groups.[16]
Caption: In Vivo Efficacy Study Workflow.
Summary and Future Directions
Dazostinag and other synthetic STING agonists have demonstrated potent anti-tumor activity in preclinical models, validating the STING pathway as a promising target for cancer immunotherapy. While direct comparative studies are limited, the available data suggest that these molecules exhibit distinct profiles in terms of in vitro potency, efficacy across different tumor models, and activity across various STING genotypes.
-
Dazostinag (TAK-676) is a systemically available STING agonist that has shown the ability to induce complete tumor regressions and durable immune memory in preclinical models.[11]
-
SB 11285 is a potent cyclic dinucleotide that has demonstrated significant tumor growth inhibition in both lymphoma and colon carcinoma models.[12][13]
-
MK-1454 is another cyclic dinucleotide agonist with robust in vivo activity, particularly in combination with anti-PD-1 therapy.[14][15]
-
E7766 is a macrocycle-bridged STING agonist with potent pan-genotypic activity, showing remarkable cure rates in a challenging dual-tumor model.[8][9][10]
The choice of a STING agonist for therapeutic development will depend on a variety of factors including its potency, pharmacokinetic properties, route of administration, and activity against different human STING variants.[16] Further clinical investigation is ongoing for many of these compounds, which will provide a clearer picture of their therapeutic potential in various cancer indications. The development of novel delivery systems and combination strategies with other immunotherapies, such as checkpoint inhibitors, holds great promise for maximizing the clinical benefit of STING agonists.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TAK-676: A Novel Stimulator of Interferon Genes (STING) Agonist Promoting Durable IFN-dependent Antitumor Immunity in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of MK-1454: A Potent Cyclic Dinucleotide Stimulator of Interferon Genes Agonist for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Dazostinag Antibody-Drug Conjugates: A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. A critical component of an ADC is the linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker—cleavable or non-cleavable—profoundly impacts the ADC's stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers for ADCs utilizing the novel STING (Stimulator of Interferon Genes) agonist payload, Dazostinag (TAK-676).
Dazostinag is a potent STING agonist that, when delivered to the tumor microenvironment, can activate innate and adaptive immune responses, leading to durable anti-tumor activity.[1] The targeted delivery of Dazostinag via an ADC aims to enhance its therapeutic window by concentrating its immunostimulatory effects within the tumor.
This comparison is primarily based on preclinical data for the Dazostinag ADC, TAK-500, which employs a cleavable linker. While direct head-to-head preclinical data for a Dazostinag ADC with a non-cleavable linker is not publicly available, this guide will extrapolate the expected performance characteristics of such a conjugate based on established principles of non-cleavable linker technology and data from other ADC programs.
Executive Summary
| Feature | Cleavable Linker (e.g., Val-Ala) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Payload Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[2][3] | Proteolytic degradation of the antibody in the lysosome.[4][5] |
| Payload Form | Unmodified or near-unmodified Dazostinag. | Dazostinag attached to the linker and a residual amino acid.[4] |
| Bystander Effect | High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[6] | Low to no potential. The charged payload-linker-amino acid complex is generally not membrane-permeable.[7] |
| Plasma Stability | Generally good, but susceptible to premature cleavage in circulation.[2] | Excellent. Highly stable in circulation, minimizing off-target toxicity.[5][8] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[6] | May be less effective as it relies on direct targeting of antigen-positive cells. |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature payload release.[4] | Lower potential for off-target toxicity due to high plasma stability.[5][8] |
| Therapeutic Window | Potentially narrower. | Potentially wider due to improved safety profile.[5] |
Signaling Pathway and Mechanism of Action
Dazostinag, as a STING agonist, activates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This leads to the recruitment and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and T cells, ultimately mounting an anti-tumor immune response.[1] The delivery of Dazostinag via an ADC is designed to localize this immune activation to the tumor microenvironment.
Figure 1. General mechanism of action for a Dazostinag ADC.
Head-to-Head Comparison of Linker Technologies
The choice between a cleavable and a non-cleavable linker for a Dazostinag ADC involves a trade-off between efficacy, particularly in heterogeneous tumors, and safety.
Cleavable Linker: The Case of TAK-500
TAK-500 is a Dazostinag ADC that utilizes a Cathepsin B-cleavable valine-alanine (Val-Ala) linker.[2] This design is intended to ensure stability in the plasma while allowing for rapid release of the Dazostinag payload upon internalization into the lysosome of target cells.[2][3]
Key Experimental Data for TAK-500 (Cleavable Linker):
| Parameter | Result | Reference |
| Drug-to-Antibody Ratio (DAR) | ~4 | [3] |
| Plasma Half-life (conjugated payload) | 17-36 hours (in mice and non-human primates) | [3] |
| In Vivo Efficacy (murine surrogate mTAK-500) | Showed target-specific anti-tumor activity and induction of immune-stimulating cytokines.[3] Antitumor activity was observed as monotherapy and in combination with anti-PD-1.[2] | [2][3] |
The selection of a cleavable linker for TAK-500 was driven by the need for rapid payload release to induce a strong cellular potency.[2] The Val-Ala linker was specifically chosen for its balance of plasma stability and efficient lysosomal cleavage.[2]
Non-Cleavable Linker: A Hypothetical Dazostinag ADC
While a Dazostinag ADC with a non-cleavable linker has not been described in the reviewed literature, we can infer its properties based on established principles. A non-cleavable linker, such as a thioether linker, would release Dazostinag only after the complete proteolytic degradation of the antibody in the lysosome.[4][5]
Anticipated Properties of a Non-Cleavable Dazostinag ADC:
| Parameter | Expected Outcome | Rationale |
| Plasma Stability | Very high | The robust nature of non-cleavable linkers leads to minimal premature payload release.[5][8] |
| Bystander Effect | Minimal to none | The released payload would be attached to the linker and an amino acid, making it charged and membrane-impermeable.[7] |
| Efficacy | Potentially lower in heterogeneous tumors compared to a cleavable ADC due to the lack of a bystander effect. However, it could be highly effective in tumors with uniform high antigen expression. | Efficacy is dependent on direct targeting and internalization by antigen-positive cells. |
| Safety Profile | Potentially improved | Higher plasma stability is expected to reduce off-target toxicities.[5][8] |
A head-to-head evaluation of cleavable and non-cleavable linkers for a different STING agonist ADC platform concluded that a cleavable ester-based linker was optimal, suggesting that for immunostimulatory payloads, efficient and complete release of the agonist might be crucial for maximal efficacy.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data.
Synthesis and Characterization of Dazostinag ADCs
The synthesis of an ADC involves the conjugation of the linker-payload to the antibody. For TAK-500, a stochastic cysteine conjugation method was used.[3]
Figure 2. General workflow for the synthesis of a Dazostinag ADC.
Protocol for ADC Synthesis (General):
-
Antibody Preparation: The antibody is typically buffer-exchanged into a suitable reaction buffer.
-
Reduction (for Cysteine Conjugation): For ADCs like TAK-500, interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP to generate free thiol groups.[2]
-
Conjugation: The maleimide-functionalized linker-payload is added to the reduced antibody solution and allowed to react with the free thiol groups.[2]
-
Purification: The resulting ADC is purified from unconjugated linker-payload and other reaction components, often using size exclusion chromatography (SEC).[2]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), percentage of aggregation (by SEC), and other quality attributes.[2]
In Vitro and In Vivo Efficacy Evaluation
In Vitro STING Activation Assay:
-
Co-culture target cancer cells with immune cells (e.g., PBMCs).
-
Treat the co-culture with varying concentrations of the Dazostinag ADC.
-
After a defined incubation period, measure the activation of the STING pathway by quantifying the levels of downstream markers such as phosphorylated IRF3 or the secretion of Type I interferons (e.g., IFN-β) using ELISA or other immunoassays.
In Vivo Xenograft Tumor Model:
-
Implant human tumor cells into immunocompromised mice.
-
Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, cleavable Dazostinag ADC, non-cleavable Dazostinag ADC).
-
Administer the ADCs, typically via intravenous injection.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors and other tissues can be harvested for pharmacodynamic and biomarker analysis.
Figure 3. Workflow for a typical in vivo efficacy study of an ADC.
Conclusion
The choice between a cleavable and a non-cleavable linker for a Dazostinag ADC represents a critical decision in the drug development process, with significant implications for the therapeutic's efficacy and safety profile.
-
Cleavable Linkers , as exemplified by the Val-Ala linker in TAK-500, offer the advantage of releasing the unmodified Dazostinag payload, which can then exert a bystander effect. This is particularly beneficial in treating heterogeneous tumors where not all cells express the target antigen. However, this comes with a potential risk of premature linker cleavage in circulation, which could lead to off-target toxicity.
-
Non-Cleavable Linkers are predicted to offer superior plasma stability, thereby minimizing systemic exposure to the payload and potentially offering a better safety profile. The trade-off is the lack of a bystander effect, which might limit efficacy in tumors with heterogeneous antigen expression.
Ultimately, the optimal linker strategy for a Dazostinag ADC will depend on the specific target antigen, the tumor histology, and the desired balance between anti-tumor activity and tolerability. Further preclinical and clinical studies directly comparing cleavable and non-cleavable Dazostinag ADCs are warranted to definitively determine the superior approach for different cancer indications.
References
- 1. biotechinformers.com [biotechinformers.com]
- 2. Selective STING Activation in Intratumoral Myeloid Cells via CCR2-Directed Antibody–Drug Conjugate TAK-500 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioagilytix.com [bioagilytix.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. njbio.com [njbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
Validating STING Pathway Activation: A Comparative Guide to Gene Expression Analysis
For researchers, scientists, and drug development professionals, accurately validating the activation of the Stimulator of Interferon Genes (STING) pathway is crucial for advancing immunology, oncology, and infectious disease research. This guide provides a comprehensive comparison of gene expression analysis methods for confirming STING pathway activation, supported by experimental data and detailed protocols.
The STING signaling cascade is a pivotal component of the innate immune system, detecting cytosolic DNA and initiating a potent type I interferon response. Validating the engagement of this pathway is a critical step in the development of novel therapeutics, including STING agonists for cancer immunotherapy. Gene expression analysis of STING-dependent downstream targets offers a robust and quantitative method for this validation.
This guide will compare and detail three primary methodologies: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), RNA Sequencing (RNA-seq), and alternative validation techniques including Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Validation Methods
The activation of the STING pathway culminates in the transcription of a host of interferon-stimulated genes (ISGs). Measuring the upregulation of these genes provides a reliable readout of pathway activation. Below is a comparison of common methods used to quantify these changes.
| Method | Principle | Key Readouts | Throughput | Quantitative? | Advantages | Disadvantages |
| RT-qPCR | Reverse transcription of RNA to cDNA followed by real-time amplification and quantification of specific target genes. | mRNA fold change of key target genes (e.g., IFNB1, CXCL10, ISG15, OAS1). | Low to medium | Yes (Relative or Absolute) | High sensitivity and specificity, rapid, cost-effective for a small number of targets. | Limited to a pre-selected set of genes, not suitable for discovery of novel targets. |
| RNA-seq | High-throughput sequencing of the entire transcriptome to provide a global view of gene expression changes. | Differential expression of thousands of genes, discovery of novel STING-regulated transcripts, pathway analysis. | High | Yes (Relative) | Comprehensive and unbiased view of the transcriptome, enables discovery of novel biomarkers and pathways. | Higher cost, complex data analysis, longer turnaround time compared to RT-qPCR. |
| Western Blot | Separation of proteins by size, transfer to a membrane, and detection of specific proteins using antibodies. | Phosphorylation of STING, TBK1, and IRF3; STING oligomerization. | Low | Semi-quantitative | Directly measures protein activation state (phosphorylation), relatively inexpensive. | Lower throughput, less quantitative than gene expression methods, antibody-dependent. |
| ELISA | Antibody-based assay to quantify the concentration of a specific protein in a sample. | Secreted protein levels of IFN-β and other cytokines/chemokines (e.g., CXCL10) in cell culture supernatant or serum. | Medium to high | Yes (Absolute) | Highly sensitive and specific for secreted proteins, high-throughput compatible. | Measures secreted protein, which is a downstream consequence of gene expression; may not capture early activation events. |
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from different methods upon STING pathway activation. It is important to note that the magnitude of induction can vary depending on the cell type, the nature and concentration of the STING agonist, and the time point of analysis.
| Target Gene/Protein | Method | Fold Change / Concentration (Stimulated vs. Control) | Cell Type | Stimulus | Citation |
| IFNB1 mRNA | RT-qPCR | >100-fold | Human endothelial cells | cGAMP | [1] |
| CXCL10 mRNA | RT-qPCR | ~50 - 200-fold | Human pancreatic cancer cells | Irradiation | [1] |
| ISG15 mRNA | RT-qPCR | >50-fold | Human macrophages | RSV infection | [2] |
| OAS1 mRNA | RT-qPCR | ~10 - 50-fold | Human A549 cells | IFN-β treatment | [3] |
| Phospho-STING (pSTING) | Western Blot | Significant increase | Human monocytic cells | STING agonist | |
| Phospho-TBK1 (pTBK1) | Western Blot | Significant increase | Human monocytic cells | STING agonist | [4] |
| Phospho-IRF3 (pIRF3) | Western Blot | Significant increase | Human monocytic cells | STING agonist | |
| IFN-β Protein | ELISA | >500 pg/mL | Human endothelial cells | cGAMP | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams were generated using Graphviz.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for gene expression analysis.
Detailed Experimental Protocols
RT-qPCR for STING Target Gene Expression
This protocol describes the relative quantification of STING target gene expression using a two-step RT-qPCR method.
1. RNA Extraction:
-
Culture cells to the desired confluency and treat with a STING agonist or vehicle control for the desired time.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
2. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol. This typically involves a mix of reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
3. qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol is:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to verify product specificity.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both control and stimulated samples.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
Primer Sequences for Human Target Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Citation |
| IFIT1 | ACGGCTGCCTAATTTACAGCA | GGATAACTCCCATGTAAAGTGA | [5] |
| IFITM3 | GGTCTTCGCTGGACACCAT | TGTCCCTAGACTTCACGGAGTA | [6] |
| MX1 | GGCTGTTTACCAGACTCCGACA | CACAAAGCCTGGCAGCTCTCTA | [7] |
| OAS1 | AGGAAAGGTGCTTCCGAGGTAG | GGACTGAGGAAGACAACCAGGT | [8] |
| TNFα | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | [9] |
RNA-Seq and Data Analysis Workflow
This protocol provides a general workflow for analyzing STING pathway activation using RNA-seq.
1. Library Preparation and Sequencing:
-
Extract high-quality total RNA as described for RT-qPCR.
-
Perform library preparation using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
2. Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the stimulated and control groups.
-
Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like GSEA or DAVID to identify enriched biological pathways and GO terms, which should include interferon signaling and innate immune responses.
Western Blot for Phosphorylated STING Pathway Proteins
This protocol outlines the detection of phosphorylated STING, TBK1, and IRF3.
1. Cell Lysis and Protein Quantification:
-
After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTING, pTBK1, pIRF3, and total STING, TBK1, IRF3, as well as a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ELISA for IFN-β Secretion
This protocol describes the quantification of secreted IFN-β in cell culture supernatants.
1. Sample Collection:
-
After stimulating cells with a STING agonist, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris. The supernatant can be used immediately or stored at -80°C.
2. ELISA Procedure:
-
Use a commercially available human IFN-β ELISA kit and follow the manufacturer's instructions.
-
Briefly, add standards and samples to the wells of a microplate pre-coated with an anti-human IFN-β capture antibody.
-
Incubate to allow IFN-β to bind to the capture antibody.
-
Wash the wells and add a biotinylated anti-human IFN-β detection antibody.
-
Incubate and wash, then add streptavidin-HRP conjugate.
-
Incubate and wash, then add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
Conclusion
Validating STING pathway activation is a multifaceted process, and the choice of method depends on the specific research question, available resources, and desired throughput. Gene expression analysis by RT-qPCR offers a rapid and sensitive method for confirming the upregulation of key STING target genes. For a more comprehensive and unbiased view of the transcriptomic changes, RNA-seq is the method of choice. Complementing these gene expression analyses with protein-level validation by Western blotting for key phosphorylation events and ELISA for secreted effector proteins provides a robust and multi-faceted confirmation of STING pathway activation. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately validate STING pathway engagement in their experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Interferon-inducible Transmembrane Protein 3 (IFITM3) Restricts Reovirus Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interferon- and STING-independent induction of type I interferon stimulated genes during fractionated irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. origene.com [origene.com]
- 8. origene.com [origene.com]
- 9. thno.org [thno.org]
A Comparative Guide to In Vivo Performance of STING Agonist Payloads
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of orchestrating potent anti-tumor immune responses.[1][2] However, the clinical translation of STING agonists has been met with challenges, underscoring the need for a deeper understanding of the differential effects of various agonist payloads in vivo.[3][4] This guide provides an objective comparison of different classes of STING agonists, supported by experimental data from in vivo studies, to aid researchers in the selection and development of next-generation STING-targeted therapeutics.
The cGAS-STING Signaling Pathway: A Central Hub for Innate Immunity
The canonical cGAS-STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with infections and cellular damage, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates the endoplasmic reticulum-resident protein STING. This binding event triggers a conformational change in STING, leading to its translocation and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][5] These cytokines are pivotal in activating a broad anti-tumor immune response, including the maturation of dendritic cells (DCs) and the priming of cytotoxic T lymphocytes (CTLs).[1]
Comparative Analysis of STING Agonist Classes
STING agonists can be broadly categorized into cyclic dinucleotides (CDNs) and non-cyclic dinucleotides. More recently, novel delivery strategies such as antibody-drug conjugates (ADCs) and nanoparticle formulations have been developed to enhance tumor-specific delivery and reduce systemic toxicity.
Cyclic Dinucleotides (CDNs)
CDNs are structural mimics of the endogenous STING ligand 2'3'-cGAMP. Several synthetic CDNs have been developed with altered pharmacokinetics and potency.
| Agonist | In Vivo Model | Key Findings | Reference |
| ADU-S100 (Miavotamab) | Syngeneic mouse models | Showed modest efficacy as a monotherapy in early clinical trials. Combination with anti-PD-1 therapy reduced tumor burden in a peritoneal carcinomatosis model of colon cancer. | [5][6] |
| IACS-8803 (IMGS-203) | Murine tumor models | Demonstrated tumor regression comparable to checkpoint inhibitor therapy and outperformed other CDNs like ADU-S100. It promoted increased infiltration of CD8+ T cells and NK cells and induced functional repolarization of suppressive immune cells. | [7] |
| E7766 | Murine tumor models | A CDN with enhanced stability allowing for both intratumoral and intravenous administration. It elicited a robust anti-tumor response with infiltration of various immune cells and production of IFNβ and CXCL10. | [7] |
| 3'3' cGAMP | MycCaP syngeneic mouse model of prostate cancer | Intratumoral injection resulted in a 50% tumor response rate, which was superior to TLR7/8 and TLR9 agonists in the same model. | [8] |
Non-Cyclic Dinucleotide Agonists
This class of small molecules activates STING through different binding modes compared to CDNs.
| Agonist | In Vivo Model | Key Findings | Reference |
| diABZI | Syngeneic mouse models | A potent non-CDN agonist that has demonstrated significant anti-tumor activity. | [1] |
| SB 11285 | Murine tumor models | Showed anti-tumor effects including infiltration of macrophages, CD8+ T cells, and NK cells. Combination with immune checkpoint blockade further enhanced anti-tumor efficacy. | [7] |
| DMXAA | Murine tumor models | While effective in murine models, DMXAA failed in human clinical trials due to its inability to bind to human STING. | [6][9] |
Advanced Delivery Systems
To overcome the limitations of systemic toxicity and improve tumor targeting, various delivery strategies are being explored.
| Delivery System | STING Agonist Payload | In Vivo Model | Key Findings | Reference |
| Antibody-Drug Conjugates (ADCs) | cGAMP analogue (IMSA172) | B16F10 melanoma model expressing human EGFR | Systemic administration was well-tolerated and showed potent anti-tumor efficacy. Synergized with anti-PD-L1 to achieve superior anti-tumor effects. Promoted activation of dendritic cells, T cells, NK cells, and M1 macrophage polarization. | [10][11] |
| Lipid Nanoparticles (LNPs) | CDN | B16-F10 lung metastasis and CT26 tumor models | Different LNP formulations (YSK12-LNPs vs. MC3-LNPs) showed comparable anti-tumor effects but through different immune mechanisms. YSK12-LNPs activated NK cells and M1 macrophages, while MC3-LNPs activated CD8+ T cells. | [12] |
| Microparticles | cGAMP | B16F10 melanoma and 4T1 breast cancer models | A single intratumoral injection of STING agonist-loaded microparticles was as effective as multiple soluble doses in inhibiting tumor growth and prolonging survival, with reduced metastasis. | [9][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key in vivo experiments.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of a STING agonist in an immunocompetent animal model.
-
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), administer the STING agonist via the desired route (e.g., intratumoral, intravenous, intraperitoneal) at various doses and schedules.
-
Data Analysis: Compare tumor growth rates and survival between treatment and control groups.
-
Quantification of Cytokine Production (ELISA)
-
Objective: To measure the concentration of secreted cytokines (e.g., IFN-β, TNF-α, IL-6) in serum.
-
Methodology:
-
Sample Collection: Collect blood from treated and control animals at specified time points post-agonist administration.
-
Serum Preparation: Process blood to obtain serum.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits specific for the cytokines of interest.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.
-
Immune Cell Profiling (Flow Cytometry)
-
Objective: To characterize and quantify immune cell populations in tumors and secondary lymphoid organs.
-
Methodology:
-
Tissue Harvest: Harvest tumors, spleens, and draining lymph nodes from treated and control animals.
-
Single-Cell Suspension: Prepare single-cell suspensions from the harvested tissues.
-
Antibody Staining: Stain the cells with a panel of fluorescently labeled antibodies against cell surface and intracellular markers to identify different immune cell subsets (e.g., CD8+ T cells, NK cells, dendritic cells, macrophages).
-
Data Acquisition: Acquire data using a flow cytometer.
-
Data Analysis: Analyze the data to determine the frequency and activation status of different immune cell populations.
-
Conclusion
The in vivo comparative analysis of different STING agonist payloads reveals significant diversity in their molecular and immunological impacts.[3] While early generation agonists have shown promise, their clinical translation has been hampered by factors such as systemic toxicity and limited efficacy.[3] The development of novel delivery systems, such as ADCs and nanoparticles, represents a promising strategy to enhance tumor-specific delivery, thereby improving the therapeutic index of STING agonists.[10][11][14][15][16] Future research should focus on the head-to-head comparison of these advanced delivery platforms in relevant preclinical models to identify the most effective strategies for clinical development. Furthermore, a deeper understanding of how different STING agonist payloads modulate the tumor microenvironment will be crucial for designing rational combination therapies to overcome resistance to current immunotherapies.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
- 12. Impact of in vivo fate of STING agonist-loaded lipid nanoparticles on antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Benchmarking Mal-Val-Ala-PAB-Dazostinag: A Comparative Analysis Against Approved Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational antibody-drug conjugate (ADC) construct, Mal-Val-Ala-PAB-Dazostinag, against a selection of approved ADCs with similar structural and mechanistic features. The aim is to offer a data-driven perspective on its potential advantages and performance characteristics based on available preclinical and clinical findings.
Executive Summary
The Mal-Val-Ala-PAB-Dazostinag ADC leverages a clinically validated cleavable linker system and a novel payload, the STING (Stimulator of Interferon Genes) agonist Dazostinag. This combination presents a unique anti-tumor strategy by directly targeting cancer cells and subsequently activating the innate immune system to elicit a broader anti-cancer response. The Val-Ala dipeptide linker is designed for enhanced stability and reduced hydrophobicity compared to the more common Val-Cit linker, potentially leading to improved manufacturing and safety profiles. Dazostinag, as a payload, shifts the paradigm from direct cytotoxicity to immuno-oncology, offering a distinct mechanism of action compared to traditional microtubule inhibitors or DNA-damaging agents used in many approved ADCs. This guide will delve into the comparative aspects of this novel ADC construct against established therapies such as Brentuximab vedotin, Polatuzumab vedotin, and Loncastuximab tesirine (B3181916), which also utilize cleavable dipeptide linkers.
Data Presentation: Comparative Overview
While direct head-to-head preclinical data for a specific Mal-Val-Ala-PAB-Dazostinag ADC against approved ADCs is not publicly available, a comparative analysis can be drawn based on the characteristics of their individual components.
Table 1: Linker and Payload Characteristics of Mal-Val-Ala-PAB-Dazostinag and Approved ADCs
| Feature | Mal-Val-Ala-PAB-Dazostinag | Brentuximab vedotin (Adcetris®) | Polatuzumab vedotin (Polivy®) | Loncastuximab tesirine (Zynlonta®) |
| Linker Type | Maleimide-Val-Ala-PABC (Cleavable) | mc-Val-Cit-PABC (Cleavable)[1] | mc-Val-Cit-PABC (Cleavable)[1] | Mal-Val-Ala-PABC (Cleavable)[1] |
| Cleavage Mechanism | Cathepsin B in lysosome[2][] | Cathepsin B in lysosome[2] | Cathepsin B in lysosome[1] | Cathepsin B in lysosome[1] |
| Payload | Dazostinag | Monomethyl auristatin E (MMAE) | Monomethyl auristatin E (MMAE) | PBD dimer (SG3199) |
| Payload MOA | STING Agonist (Immune activation)[4][5] | Microtubule inhibitor[1] | Microtubule inhibitor[1] | DNA alkylating agent |
| Potential Advantages of Linker | Lower hydrophobicity, potentially less aggregation than Val-Cit[2][6][7] | Clinically validated | Clinically validated | Lower hydrophobicity, potentially less aggregation than Val-Cit[2] |
| Potential Advantages of Payload | Novel mechanism, potential for broad and durable immune response, bystander effect on immune cells[4][5] | Potent cytotoxicity, bystander killing of adjacent tumor cells | Potent cytotoxicity, bystander killing of adjacent tumor cells | High potency |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[8][9][10]
Materials:
-
Target cancer cell lines (antigen-positive) and control cell lines (antigen-negative)
-
Complete cell culture medium
-
ADC constructs (e.g., Mal-Val-Ala-PAB-Dazostinag ADC, approved ADCs)
-
Unconjugated antibody and free payload as controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a period that allows for the ADC to internalize and the payload to exert its effect (typically 72-120 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692).
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
-
Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration to determine the IC50 value.
In Vitro Bystander Effect Assay
This assay evaluates the ability of an ADC's payload, released from target cells, to kill neighboring antigen-negative cells.[11][12][13][14]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- cell line is often engineered to express a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
ADC constructs and controls
-
96-well microplates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC or control articles.
-
Incubate the plate for a duration sufficient to observe the bystander effect (typically 3-5 days).
-
Monitor the viability of the Ag- (fluorescently labeled) cells over time using a fluorescence microscope or high-content imaging system.
-
Quantify the reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls.
Preclinical Pharmacokinetics (PK) Study
This study assesses the absorption, distribution, metabolism, and excretion (ADME) of an ADC in an animal model (e.g., mice or rats).[15][16][17][18]
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
ADC constructs
-
Anesthesia and surgical tools for blood collection
-
Analytical equipment (e.g., ELISA reader, LC-MS/MS)
Procedure:
-
Administer a single intravenous dose of the ADC to the animals.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the total antibody, the conjugated ADC, and the free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.
-
Analyze the concentration-time data to determine key PK parameters, including clearance, volume of distribution, and half-life.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Mal-Val-Ala-PAB-Dazostinag ADC.
Caption: General experimental workflow for preclinical ADC evaluation.
Caption: Logical relationship of Val-Ala vs. Val-Cit linker properties.
References
- 1. Compilation of 13 FDA-Approved ADC (Antibody-Drug Conjugate) Medications [synapse.patsnap.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. mersana.com [mersana.com]
- 5. mersana.com [mersana.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. [PDF] Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 18. scilit.com [scilit.com]
Assessing the Immunogenicity of Mal-Val-Ala-PAB based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant stride in targeted cancer therapy. These complex biologics, which couple the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker, are designed for precise delivery of therapeutic agents to tumor cells, thereby minimizing systemic toxicity.[1][2] The linker is a critical component, influencing the stability, efficacy, and safety profile of the ADC. Among the various linker technologies, the maleimide-valine-alanine-p-aminobenzyl (Mal-Val-Ala-PAB) linker has emerged as a key player. This guide provides an objective comparison of the immunogenicity of ADCs based on the Mal-Val-Ala-PAB linker with other prominent alternatives, supported by available experimental data.
Introduction to ADC Immunogenicity
The introduction of non-human components, including the linker and payload, can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).[1] These ADAs can have varying clinical consequences, from having no discernible effect to altering the ADC's pharmacokinetics (PK), reducing its efficacy, and, in some instances, causing adverse events.[1] Therefore, a thorough assessment of immunogenicity is a critical aspect of ADC development. The immunogenicity risk for ADCs is generally considered to be higher than that for monoclonal antibodies alone due to their complex structure.[1]
Comparative Analysis of ADC Linker Technologies
The choice of linker technology is pivotal in determining the overall performance and immunogenicity of an ADC. This section compares the Mal-Val-Ala-PAB linker with other commonly used linker types.
Mal-Val-Ala-PAB (Cleavable Dipeptide) Linker
The Mal-Val-Ala-PAB linker is a protease-cleavable linker designed to release the payload upon internalization into the target cancer cell. The valine-alanine dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[2][3]
Immunogenicity Profile: ADCs utilizing the Val-Ala linker have demonstrated a favorable immunogenicity profile in clinical settings. A notable example is loncastuximab tesirine , an anti-CD19 ADC employing a Mal-Val-Ala linker. Clinical studies have reported no significant or clinically relevant immunogenicity associated with this agent.[4][5][6][7] The Val-Ala linker is considered to be more hydrophilic compared to the more traditional Val-Cit linker, which can contribute to reduced aggregation and potentially lower immunogenicity, especially at higher drug-to-antibody ratios (DARs).[8][9]
Alternative Linker Technologies
1. Valine-Citrulline (Val-Cit) Linker:
This is another widely used protease-cleavable dipeptide linker.[2][] While structurally similar to Val-Ala, the citrulline residue can impart greater hydrophobicity.[9]
-
Immunogenicity: The incidence of ADAs for ADCs with Val-Cit linkers can vary. For instance, brentuximab vedotin (Adcetris®), which uses a Val-Cit linker, has a reported ADA incidence of approximately 37%.[1][8] In many cases, these ADAs are directed against the antibody component rather than the linker-payload complex.[1][7]
2. Non-Cleavable Linkers:
These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete degradation of the antibody in the lysosome to release the payload.[11] This generally leads to higher stability in circulation.[11][12][13]
-
Immunogenicity: Non-cleavable linkers are often associated with a lower risk of immunogenicity.[14] Ado-trastuzumab emtansine (Kadcyla®), which utilizes a non-cleavable linker, has a reported ADA incidence of 5.3%.[1][7]
3. Hydrophilic (PEG) Linkers:
Incorporating polyethylene (B3416737) glycol (PEG) chains into the linker can enhance the hydrophilicity of the ADC.[5][9][15][16][][18] This can improve solubility, reduce aggregation, and prolong circulation half-life.[5][]
-
Immunogenicity: The hydrophilic nature of PEG linkers can shield the ADC from the immune system, potentially reducing immunogenicity.[5][][18] By preventing aggregation and masking potential epitopes on the payload, PEG linkers can lower the risk of an immune response.[5]
Quantitative Data on ADC Immunogenicity
The following table summarizes the reported incidence of anti-drug antibodies (ADAs) for various ADCs with different linker technologies. It is important to note that direct comparison of ADA rates across different clinical trials can be challenging due to variations in assay methodologies and patient populations.
| ADC | Linker Type | Linker Composition | Payload | ADA Incidence |
| Loncastuximab tesirine | Cleavable Dipeptide | Mal-Val-Ala | PBD Dimer | No clinically relevant ADA formation reported[5][7] |
| Brentuximab vedotin | Cleavable Dipeptide | Mal-Val-Cit | MMAE | ~37%[8] |
| Ado-trastuzumab emtansine | Non-Cleavable | SMCC | DM1 | 5.3%[1][7] |
| Gemtuzumab ozogamicin | Cleavable Hydrazone | AcBut | Calicheamicin | <1% (2 of 182 patients)[8] |
| Inotuzumab ozogamicin | Cleavable Hydrazone | AcBut | Calicheamicin | 3%[1][7] |
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the standard for assessing the immunogenicity of ADCs.[8] This involves a screening assay to detect binding antibodies, a confirmatory assay to demonstrate specificity, and characterization assays to determine antibody titer and neutralizing potential.
Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA
The bridging ELISA is a common format for detecting ADAs that can bind to the ADC.
Protocol Outline:
-
Plate Coating: A 96-well microtiter plate is coated with the ADC.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated ADC.
-
Detection: A labeled (e.g., biotinylated or HRP-conjugated) version of the ADC is added. This will bind to the ADAs that have already bound to the coated ADC, forming a "bridge".
-
Signal Generation: A substrate is added that reacts with the label on the detection ADC to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Confirmation: For samples that screen positive, a confirmatory assay is performed where the patient serum is pre-incubated with an excess of the unlabeled ADC. If the signal is significantly reduced, it confirms the presence of specific ADAs.
Neutralizing Antibody (NAb) Assay
NAb assays are designed to determine if the detected ADAs can inhibit the biological activity of the ADC. These are often cell-based assays that reflect the ADC's mechanism of action.[14]
Protocol Outline (Cell-Based Cytotoxicity Assay):
-
Cell Culture: A cancer cell line that expresses the target antigen of the ADC is cultured in 96-well plates.
-
Sample Pre-incubation: Patient serum containing putative NAbs is pre-incubated with a fixed concentration of the ADC.
-
Cell Treatment: The ADC-serum mixture is added to the cells.
-
Incubation: The cells are incubated for a period sufficient to allow for ADC-induced cell death.
-
Viability Assessment: Cell viability is measured using a reagent such as MTT or a commercially available cell viability kit.
-
Data Analysis: A reduction in the ADC's cytotoxic activity in the presence of the patient serum, compared to a control serum, indicates the presence of neutralizing antibodies.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion
The immunogenicity of ADCs is a multifaceted issue where the linker plays a crucial role. The Mal-Val-Ala-PAB linker has shown a promisingly low immunogenicity profile in clinical applications, such as with loncastuximab tesirine. This is likely attributable, in part, to its increased hydrophilicity compared to other dipeptide linkers like Val-Cit. While non-cleavable and hydrophilic PEG linkers also offer advantages in minimizing immune responses, the choice of linker must be carefully considered in the context of the specific antibody, payload, and desired therapeutic outcome. A robust and systematic approach to immunogenicity assessment, as outlined in this guide, is essential for the successful development of safe and effective ADC therapies.
References
- 1. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. labinsights.nl [labinsights.nl]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Cell-Based Binding Neutralizing Antibody Assay for an Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Development, Validation and Application of a Bridging ELISA for Detection of Antibodies against GQ1001 in Cynomolgus Monkey Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutralizing Antibody Assay Development – a key consideration for immunogenicity packages - Biopharma Excellence [biopharma-excellence.com]
- 15. adcreview.com [adcreview.com]
- 16. researchgate.net [researchgate.net]
- 18. purepeg.com [purepeg.com]
A Comparative Analysis of Cathepsin B Cleavage Rates for Different Peptide Linkers: A Guide for Researchers
For Immediate Release
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of efficacy and safety. Among the various strategies, enzyme-cleavable linkers that are substrates for proteases overexpressed in the tumor microenvironment, such as cathepsin B, have gained significant traction. This guide provides a comparative analysis of the cleavage rates of different peptide linkers by cathepsin B, supported by experimental data, to assist researchers, scientists, and drug development professionals in the selection of optimal linker candidates.
Quantitative Comparison of Cathepsin B-Mediated Cleavage
The efficiency of a peptide linker's cleavage by cathepsin B is a key factor in the timely release of a therapeutic payload within target cells. This efficiency is often quantified by the Michaelis-Menten kinetic parameters, Km and kcat, which describe the substrate concentration at half-maximal velocity and the turnover number, respectively. The ratio kcat/Km, or the specificity constant, represents the catalytic efficiency of the enzyme for a particular substrate.
Below is a summary of the kinetic parameters for the cleavage of several common dipeptide linkers by cathepsin B. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 1: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Peptide Linker Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Cleavage Rate | Reference |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | - | [1] |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | Cleaved at ~half the rate of Val-Cit | [1][2] |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | Cleaved ~30-fold faster than Val-Cit | [1][2] |
Note: The values presented in this table are based on illustrative data from a compiled source and should be considered as representative. Actual values can vary depending on the specific experimental conditions, substrate modifications, and enzyme source.[1]
The Val-Cit dipeptide is one of the most widely used cathepsin B-cleavable linkers in ADC development due to its favorable balance of plasma stability and efficient intracellular cleavage.[3] The Val-Ala linker is also recognized by cathepsin B, though it is generally cleaved at a slower rate than Val-Cit.[2] In contrast, the Phe-Lys linker has been reported to be cleaved much more rapidly.[2]
Mechanism of Action: Cathepsin B-Mediated Drug Release
The targeted release of a cytotoxic drug from an ADC within a cancer cell is a multi-step process. The following diagram illustrates the general mechanism of action for an ADC featuring a cathepsin B-cleavable peptide linker.
Figure 1. General mechanism of an ADC with a cathepsin B-cleavable linker.
Experimental Protocols
The following section details a generalized protocol for conducting an in vitro cathepsin B cleavage assay. This can be adapted for both endpoint screening of multiple linkers and for determining the kinetic parameters of a specific linker.
Materials and Reagents
-
Recombinant Human Cathepsin B
-
Peptide linker-fluorophore conjugate (e.g., linked to 7-amino-4-methylcoumarin (B1665955) (AMC) or another suitable fluorophore)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[1]
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[1]
-
Cathepsin B Inhibitor (e.g., CA-074) for negative controls
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow
The diagram below outlines the general workflow for determining the enzymatic cleavage rates of peptide linkers.
Figure 2. Experimental workflow for a cathepsin B cleavage assay.
Protocol 1: Endpoint Assay for Screening Peptide Linkers
This protocol is suitable for the rapid screening of a library of peptide linkers to identify those susceptible to cathepsin B cleavage.[1]
-
Reagent Preparation: Prepare Assay and Activation Buffers. Dilute recombinant cathepsin B to the desired concentration (e.g., 10-50 nM) in the Activation Buffer. Prepare stock solutions of the peptide linker-fluorophore substrates in DMSO and then dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.[1]
-
Enzyme Activation: Incubate the diluted cathepsin B solution at room temperature for 15 minutes.[1]
-
Assay Setup: To the wells of a 96-well black microplate, add 50 µL of the activated cathepsin B solution. For negative controls, pre-incubate the activated enzyme with a cathepsin B inhibitor for 15 minutes before adding it to the wells. Add 50 µL of the peptide linker substrate solution to each well to initiate the reaction. Include blank wells containing substrate and buffer only.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[1]
-
Data Analysis: Subtract the average fluorescence of the blank wells from all other wells. Compare the fluorescence of the sample wells to the negative control wells to determine the extent of cleavage.[1]
Protocol 2: Kinetic Assay for Determining Michaelis-Menten Parameters
This protocol is designed to determine the kinetic constants, Km and kcat, for the cleavage of a peptide linker by cathepsin B.[1]
-
Reagent Preparation: Prepare reagents as described in Protocol 1. Prepare a serial dilution of the peptide linker substrate in Assay Buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.[1]
-
Assay Setup: Add 50 µL of the activated cathepsin B solution to the appropriate wells of a 96-well plate.
-
Kinetic Measurement: Immediately before placing the plate in a fluorescence microplate reader pre-heated to 37°C, add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[1]
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.[1]
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.[1]
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).[1]
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.[1]
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme.[1]
-
Conclusion
The selection of a peptide linker with optimal cleavage kinetics is a critical step in the design of effective and safe ADCs. The data and protocols presented in this guide offer a framework for the comparative analysis of different peptide linkers as substrates for cathepsin B. While Val-Cit remains a widely used and well-validated linker, alternatives such as Val-Ala and Phe-Lys may offer advantages in specific contexts. Empirical testing of linker candidates using standardized assays is essential for identifying the most suitable linker for a given therapeutic application.
References
Val-Ala vs. Val-Cit Linkers: A Comparative Guide to Mitigating Aggregation in High Drug-to-Antibody Ratio Constructs
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR) is a key strategy for enhancing therapeutic potency. However, increasing the DAR, particularly with hydrophobic payloads, often leads to significant challenges with aggregation, compromising manufacturability, stability, and potentially inducing immunogenicity. The choice of the cleavable dipeptide linker is a critical determinant in mitigating these aggregation issues. This guide provides an objective comparison of Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit) linkers, presenting experimental data that demonstrates the superior performance of Val-Ala in reducing aggregation in high DAR ADCs.
Executive Summary
Extensive research has shown that the hydrophobicity of the linker-payload system is a primary driver of aggregation in ADCs.[1][2] The Val-Cit linker, a widely used component in approved ADCs, has been associated with challenges in achieving high DARs due to precipitation and aggregation.[3][4] In contrast, the Val-Ala linker, being less hydrophobic, has emerged as a solution to this problem, enabling the development of ADCs with higher drug loading and limited aggregation.[3][5] Studies have demonstrated that Val-Ala linkers can facilitate the production of ADCs with a DAR of up to 7.4 with less than 10% aggregation.[3]
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the performance of Val-Ala and Val-Cit linkers in high DAR ADC constructs.
| Linker Type | Average DAR | Aggregation (%) | Reference |
| Val-Ala | ~7 | No obvious increase in dimeric peak | [5] |
| Val-Cit | ~7 | 1.80% (increase in dimeric peak) | [5] |
| Val-Ala | up to 7.4 | < 10% | [3] |
| Val-Cit | High | Prone to precipitation and aggregation | [3] |
The Role of Hydrophobicity
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are representative protocols for the synthesis of high DAR ADCs and their subsequent analysis for aggregation.
Protocol 1: Synthesis of High DAR Antibody-Drug Conjugates
This protocol describes a general method for conjugating a linker-payload to an antibody via partially reduced interchain disulfides to achieve a high DAR.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Linker-payload (mc-Val-Ala-PABC-payload or mc-Val-Cit-PABC-payload) dissolved in an organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: The mAb is partially reduced by adding a molar excess of TCEP to expose the interchain cysteine residues. The reaction is typically incubated at 37°C for 1-2 hours. The molar excess of TCEP is optimized to achieve the desired high DAR.
-
Conjugation: The linker-payload solution is added to the reduced antibody solution. The reaction is incubated at room temperature for 1-2 hours. The molar ratio of linker-payload to antibody is a critical parameter for controlling the final DAR.
-
Quenching: The conjugation reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted linker-payload.
-
Purification: The resulting ADC is purified from unconjugated linker-payload and other reaction components using a suitable method such as size-exclusion chromatography.
-
Characterization: The purified ADC is characterized to determine the DAR and the extent of aggregation.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drugs conjugated to each antibody can be determined by several methods.
-
UV-Vis Spectroscopy: This is a simple method that utilizes the distinct UV absorbance maxima of the antibody (typically 280 nm) and the payload. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the payload, the average DAR can be calculated.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drugs. The weighted average of the peak areas corresponding to different DAR species provides the average DAR.[][9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method, often coupled with mass spectrometry (MS), involves reducing the ADC to separate the light and heavy chains. The DAR can be calculated from the relative abundance and mass of the conjugated and unconjugated chains.[10][11]
Protocol 3: Quantification of Aggregation by Size-Exclusion Chromatography (SEC)
SEC is the gold standard for quantifying aggregates in protein therapeutics.[2][12]
Instrumentation and Parameters:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Waters BEH200 SEC).[12]
-
Mobile Phase: A buffer that minimizes non-specific interactions and maintains the native structure of the ADC (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV absorbance is monitored at 280 nm.
-
Analysis: The percentage of aggregates (dimers, trimers, and higher-order aggregates) is calculated from the peak areas in the chromatogram.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in comparing Val-Ala and Val-Cit linkers in high DAR ADCs.
Caption: Workflow for the synthesis of high DAR ADCs with Val-Ala and Val-Cit linkers.
Caption: Analytical workflow for the characterization and comparison of high DAR ADCs.
Conclusion
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 9. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 10. agilent.com [agilent.com]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. hpst.cz [hpst.cz]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper handling and disposal of the antibody-drug conjugate (ADC) linker-payload, Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag. Adherence to these procedures is essential to ensure personnel safety and environmental protection.
This compound is a component of an antibody-drug conjugate, combining a cytotoxic payload (Dazostinag, a STING agonist) with a linker for attachment to a monoclonal antibody.[1][2][3] Due to the potent nature of the Dazostinag payload, this compound should be handled as a hazardous and cytotoxic substance.[4][5][6]
Disposal of this compound and Contaminated Materials
All materials that come into contact with this compound must be treated as cytotoxic waste.[5] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[6]
Step-by-Step Disposal Protocol:
-
Segregation: Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[5]
-
Waste Containers:
-
Non-Sharps Waste: Dispose of items such as gloves, gowns, bench paper, and empty vials in designated, clearly labeled, leak-proof containers with a purple lid or in yellow bags designated for cytotoxic waste.[4][7] These containers should be rigid and puncture-resistant.[4]
-
Sharps Waste: All needles, syringes, and other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container with a purple lid, clearly labeled as "Cytotoxic Sharps" or "Chemo Sharps".[4][7]
-
Liquid Waste: Unused solutions containing this compound should not be discharged into the sewer system.[8] They should be collected in sealed, leak-proof containers and treated as chemical waste for incineration.[7]
-
-
Labeling: All waste containers must be clearly marked with the cytotoxic hazard symbol and the words "CYTOTOXIC WASTE".[8]
-
Storage: Store cytotoxic waste in a secure, designated area with limited access, away from general waste.
-
Final Disposal: Arrange for collection and disposal by a licensed hazardous waste management company. Ensure that the waste is transported with a hazardous waste consignment note to a high-temperature incineration facility.[4]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes typical occupational exposure limits (OELs) for antibody-drug conjugates and the recommended disposal method.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) for ADCs | < 0.1 µg/m³ | [9] |
| Primary Disposal Method | High-Temperature Incineration | [6] |
| European Waste Catalogue (EWC) Code (Human Healthcare) | 18 01 08 | [4] |
| European Waste Catalogue (EWC) Code (Veterinary Healthcare) | 18 02 07 | [4] |
*Note: The EWC code is for cytotoxic and cytostatic waste.
Experimental Protocol: Handling and Preparation of this compound in a Laboratory Setting
This protocol outlines the essential steps for the safe handling and preparation of this compound for in vitro or in vivo studies.
1. Personal Protective Equipment (PPE):
-
Wear two pairs of chemotherapy-tested nitrile gloves.
-
A disposable, solid-front gown with tight-fitting cuffs.
-
Eye protection (safety glasses or goggles).
-
A respirator (e.g., N95) may be required depending on the risk assessment, especially when handling the powdered form of the compound.
2. Engineering Controls:
-
All handling of the powdered compound and initial reconstitution must be performed in a certified biological safety cabinet (BSC) or a containment isolator to prevent aerosol generation and exposure.[10]
3. Reconstitution and Dilution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Carefully uncap the vial within the BSC.
-
Use a safety-engineered needle and syringe for reconstitution.[8]
-
Slowly add the recommended solvent to the vial, directing the stream down the inner wall to minimize frothing.
-
Gently swirl the vial to dissolve the compound completely. Do not shake vigorously.
-
Perform all subsequent dilutions within the BSC.
4. Decontamination and Cleaning:
-
All surfaces and equipment that may have come into contact with the compound must be decontaminated. Use an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate) or a commercially available cytotoxic drug cleaning agent.
-
Wipe down the interior of the BSC after each use.
-
Dispose of all cleaning materials as cytotoxic waste.
Signaling Pathway of Dazostinag (STING Agonist)
Dazostinag is an agonist of the STING (Stimulator of Interferon Genes) protein.[1][11] Activation of the STING pathway in immune cells triggers an innate immune response, leading to the production of pro-inflammatory cytokines and an anti-tumor response.[11][12]
Caption: Dazostinag activates the STING pathway, leading to an anti-tumor immune response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Facebook [cancer.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
Essential Safety and Handling Guidance for Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of a Novel Antibody-Drug Conjugate.
Mal-Val-Ala-PAB-4-Abu(Me)-Dazostinag is an antibody-drug conjugate (ADC) that combines a monoclonal antibody with the cytotoxic payload, Dazostinag, a stimulator of interferon genes (STING) agonist.[1][2] Due to the potent nature of the payload, this ADC should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) with strict adherence to safety protocols to minimize exposure risk.[3] This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to ensure personnel safety. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove covering the cuff. | Prevents skin contact with the ADC. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Lab Coat | Disposable, solid-front, back-closing lab coat. | Protects the user's clothing and skin from contamination. The back-closing design minimizes the risk of frontal contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. A face shield offers broader facial protection. |
| Respiratory Protection | A properly fitted N95 or higher-level respirator. | Necessary when handling the powdered form of the ADC or when there is a risk of aerosol generation. |
| Sleeve Covers | Disposable sleeve covers. | Provides an additional barrier of protection for the arms. |
Operational Handling Plan
Safe handling practices are paramount to prevent accidental exposure. All operations involving this compound should be performed within a certified containment system.
Workflow for Handling this compound:
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated containment system, such as a certified Class II Biological Safety Cabinet (BSC) or an isolator.[4]
-
Ensure all necessary materials, including the ADC, solvents, and experimental equipment, are placed within the containment system before starting work.
-
-
Handling:
-
Carefully transfer the required amount of the ADC into the containment system.
-
If working with a lyophilized powder, perform reconstitution within the containment to prevent aerosolization.[4]
-
Carry out all experimental procedures within the containment system.
-
-
Decontamination and Spill Response:
-
In case of a spill, immediately notify the laboratory supervisor.
-
Contain the spill using appropriate absorbent materials.
-
Decontaminate the area with a validated inactivation solution.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of ADC waste is crucial to prevent environmental contamination and accidental exposure.
Logical Flow for Waste Disposal:
Caption: Waste disposal plan for this compound.
Disposal Protocol:
-
Segregation at the Source:
-
All disposable materials that have come into contact with the ADC, including gloves, lab coats, vials, and pipette tips, must be considered hazardous waste.
-
Segregate liquid and solid waste into clearly labeled, dedicated waste containers.
-
-
Waste Containers:
-
Use leak-proof and puncture-resistant containers for all ADC waste.
-
Containers should be clearly labeled with "Hazardous Cytotoxic Waste."
-
-
Final Disposal:
-
All waste generated from handling this ADC must be disposed of through a licensed hazardous waste management company.
-
The preferred method of disposal for cytotoxic waste is high-temperature incineration.[4]
-
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with this potent antibody-drug conjugate and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
